molecular formula C9H17ClO B1359807 Isononanoyl chloride CAS No. 57077-36-8

Isononanoyl chloride

Cat. No.: B1359807
CAS No.: 57077-36-8
M. Wt: 176.68 g/mol
InChI Key: GXIQQLXFFZDGHO-UHFFFAOYSA-N
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Description

Isononanoyl chloride (CAS 36727-29-4), also known as 3,5,5-Trimethylhexanoyl chloride, is a highly reactive organic intermediate with the molecular formula C9H17ClO and an average molecular mass of 176.68 g/mol . It presents as a colorless to slight yellowish oily liquid with a characteristic pungent odor and has a density of approximately 0.94 g/cm³ . This compound is characterized by a boiling point of around 190 °C (or 80 °C at 30 mbar) and a melting point below -50 °C . It is moisture-sensitive and hydrolyzes in the presence of water, requiring appropriate handling and storage conditions . Its primary industrial application is in the manufacture of organic peroxide initiators, which are crucial for various polymerization processes . Furthermore, its reactivity as an acyl chloride makes it a versatile building block in chemical synthesis. It is employed in the production of agricultural chemicals, including pesticides and herbicides, and serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) . Additional uses include the synthesis of surfactants for cleaning and personal care products, plasticizers to enhance plastic flexibility, and various dyes and fragrances . This product is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for personal use. Handle with care in a well-ventilated environment using appropriate personal protective equipment.

Properties

CAS No.

57077-36-8

Molecular Formula

C9H17ClO

Molecular Weight

176.68 g/mol

IUPAC Name

7-methyloctanoyl chloride

InChI

InChI=1S/C9H17ClO/c1-8(2)6-4-3-5-7-9(10)11/h8H,3-7H2,1-2H3

InChI Key

GXIQQLXFFZDGHO-UHFFFAOYSA-N

SMILES

CC(C)CCCCCC(=O)Cl

Canonical SMILES

CC(C)CCCCCC(=O)Cl

Other CAS No.

57077-36-8

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Isononanoyl Chloride: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies of isononanoyl chloride. Primarily known by its IUPAC name, 3,5,5-trimethylhexanoyl chloride, this branched-chain acyl chloride is a key intermediate in the synthesis of a wide range of organic compounds, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers. This document consolidates essential data on its physical and chemical characteristics, offers a detailed experimental protocol for its synthesis, and presents its spectroscopic profile for characterization.

Chemical Structure and Identification

This compound is a C9 branched-chain aliphatic acyl chloride. The presence of methyl groups at the 3 and 5 positions of the hexanoyl chloride backbone introduces steric hindrance that influences its reactivity compared to its linear isomer, nonanoyl chloride.

Diagram 1: Chemical Structure of this compound

A 2D representation of the chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 3,5,5-Trimethylhexanoyl chloride[1][2]
Synonyms This compound, Isononanoic acid chloride, 3,5,5-Trimethylhexanoic acid chloride[1][3]
CAS Number 36727-29-4[1][3]
Molecular Formula C₉H₁₇ClO[1][3]
Molecular Weight 176.68 g/mol [1][3]
Appearance Colorless to light yellow liquid[3]
Odor Pungent[3]
Boiling Point 188-190 °C[3]
Melting Point -50 °C[3]
Density 0.93 g/mL at 25 °C
Refractive Index n20/D 1.436
Solubility Soluble in most organic solvents. Decomposes in water.

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is crucial for the confirmation of the structure and purity of this compound. The following data has been reported in various spectral databases.

Table 2: Spectroscopic Data of this compound

Technique Data Reference(s)
¹H NMR Spectral data available in databases such as PubChem and SpectraBase. A predicted spectrum suggests a singlet for the (CH₃)₃C- protons around 0.9-1.0 ppm.[1][4][5]
¹³C NMR Spectral data available in databases such as PubChem and SpectraBase.[1][5]
Infrared (IR) The characteristic strong stretching vibration of the carbonyl group (C=O) in the acyl chloride is typically observed in the region of 1785-1815 cm⁻¹.[4]
Mass Spectrometry (MS) GC-MS data is available in the NIST Mass Spectrometry Data Center.[1]

Reactivity and Chemical Properties

This compound is a reactive acyl chloride that readily undergoes nucleophilic acyl substitution reactions. Its reactivity is influenced by the steric hindrance provided by the branched alkyl chain.

  • Reaction with Water: It reacts with water and moisture, hydrolyzing to form 3,5,5-trimethylhexanoic acid and hydrochloric acid. This necessitates handling and storage under anhydrous conditions.

  • Reaction with Alcohols: In the presence of a base, it reacts with alcohols to form esters.

  • Reaction with Amines: It reacts with amines to yield amides.

Due to its reactivity, this compound is a versatile intermediate in organic synthesis, particularly for introducing the isononanoyl group into molecules. This is valuable in the production of pharmaceuticals, agrochemicals, and polymers.[6]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorination of isononanoic acid. A detailed experimental protocol adapted from patent literature is provided below.

5.1. Synthesis via Chlorination with Bis(trichloromethyl)carbonate

This method utilizes bis(trichloromethyl)carbonate (trixphosgene) as a chlorinating agent in the presence of a catalyst.

Diagram 2: Experimental Workflow for this compound Synthesis

G A Charge Reactor B Add Reactants: - Bis(trichloromethyl)carbonate - Isononanoic Acid - Organic Amine Catalyst A->B C Reaction Conditions: - Stirring - Heat to 20-150 °C - 20-150 min B->C D Tail Gas Absorption (NaOH solution) C->D E Cooling C->E F Purification: Reduced Pressure Distillation E->F G This compound (Purity >99%) F->G

A flowchart illustrating the synthesis of this compound.

Materials and Equipment:

  • Reaction vessel equipped with a stirrer, thermometer, and condenser

  • Bis(trichloromethyl)carbonate

  • Isononanoic acid (3,5,5-trimethylhexanoic acid)

  • Organic amine catalyst (e.g., pyridine, N,N-dimethylformamide)

  • Sodium hydroxide solution for tail gas absorption

  • Distillation apparatus

Procedure:

  • Charge the reaction vessel with isononanoic acid and bis(trichloromethyl)carbonate in a molar ratio of approximately 3:1 to 3:1.5.

  • Add a catalytic amount of an organic amine (1-10% of the mass of isononanoic acid).

  • With continuous stirring, heat the reaction mixture to a temperature between 20 °C and 150 °C.

  • Maintain the reaction at this temperature for a period of 20 to 150 minutes. The reaction progress can be monitored by the cessation of gas evolution (HCl and CO₂).

  • During the reaction, pass any evolved gases through a sodium hydroxide solution to neutralize them.

  • After the reaction is complete, cool the mixture to room temperature.

  • Purify the crude product by reduced pressure distillation to obtain this compound with a purity of over 99%.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is classified as hazardous and requires careful storage in a cool, dry place under an inert atmosphere to prevent decomposition.

Conclusion

This compound is a valuable and reactive chemical intermediate with a distinct structural profile that influences its chemical behavior. This guide provides essential data for researchers and professionals working with this compound, from its fundamental physicochemical properties and spectroscopic identifiers to a detailed, reproducible synthetic protocol. Understanding these core aspects is critical for its effective and safe application in research and industrial settings.

References

An In-depth Technical Guide to 3,5,5-Trimethylhexanoyl Chloride: Properties, Synthesis, and Applications in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5,5-trimethylhexanoyl chloride (CAS No. 36727-29-4), a key intermediate in organic synthesis with significant applications in the pharmaceutical industry. This document details its chemical properties, synonyms, and provides an in-depth look at its synthesis and purification. Furthermore, it explores its role in the development of novel therapeutic agents, specifically focusing on the synthesis of barbituric acid analogues and α-N-fattyacyl colistin nonapeptide derivatives. Detailed experimental protocols and workflow visualizations are provided to assist researchers in their laboratory work.

Chemical Identity and Properties

3,5,5-Trimethylhexanoyl chloride is a reactive acyl chloride that serves as a versatile building block in organic chemistry. Its branched structure imparts unique properties that can be exploited in the synthesis of complex molecules.

Table 1: Chemical Identifiers and Synonyms

PropertyValue
CAS Number 36727-29-4[1][2][3][4]
Molecular Formula C₉H₁₇ClO[2]
Molecular Weight 176.68 g/mol [1][2]
IUPAC Name 3,5,5-trimethylhexanoyl chloride[2]
Synonyms Isononanoyl chloride, Isononanoic acid chloride, Hexanoyl chloride, 3,5,5-trimethyl-[2]

Table 2: Physicochemical Properties

PropertyValueSource
Appearance Colorless to light yellow, clear liquid[5]
Boiling Point 188-190 °C (lit.)[1]
Density 0.93 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.436 (lit.)[1]

Synthesis and Purification

The most common method for the synthesis of 3,5,5-trimethylhexanoyl chloride is the chlorination of 3,5,5-trimethylhexanoic acid. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation.

Synthesis of 3,5,5-Trimethylhexanoyl Chloride

Experimental Protocol:

  • Materials: 3,5,5-trimethylhexanoic acid, thionyl chloride, dry dichloromethane (CH₂Cl₂), triethylamine.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5,5-trimethylhexanoic acid in an excess of thionyl chloride. A solvent such as dry dichloromethane can also be used.

    • The reaction mixture is heated to reflux and maintained at this temperature for a period of 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The progress of the reaction can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride.

    • After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.[6]

    • The crude 3,5,5-trimethylhexanoyl chloride is then purified by fractional distillation under reduced pressure to yield the final product.

Purification

Purification of the synthesized 3,5,5-trimethylhexanoyl chloride is typically achieved through vacuum distillation. This method is effective in separating the desired product from any remaining starting material and non-volatile impurities.

Workflow for the Synthesis of 3,5,5-Trimethylhexanoyl Chloride

G cluster_synthesis Synthesis cluster_purification Purification 3,5,5-Trimethylhexanoic_Acid 3,5,5-Trimethylhexanoic Acid Reaction Reaction & Reflux 3,5,5-Trimethylhexanoic_Acid->Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction Crude_Product Crude 3,5,5-Trimethylhexanoyl Chloride Reaction->Crude_Product Distillation Vacuum Distillation Crude_Product->Distillation Pure_Product Pure 3,5,5-Trimethylhexanoyl Chloride Distillation->Pure_Product

Caption: General workflow for the synthesis and purification of 3,5,5-trimethylhexanoyl chloride.

Applications in Drug Development

3,5,5-Trimethylhexanoyl chloride is a valuable intermediate in the synthesis of various pharmaceutically active compounds. Its utility is demonstrated in the preparation of modified antibiotics and novel small molecule therapeutics.

Synthesis of Barbituric Acid Analogues

Barbituric acid derivatives are known to possess a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[7] 3,5,5-Trimethylhexanoyl chloride can be used to introduce a lipophilic acyl group to the barbituric acid scaffold, potentially modulating its pharmacological profile.

Experimental Protocol for Acylation of Barbituric Acid:

  • Materials: Barbituric acid, 3,5,5-trimethylhexanoyl chloride (1.1 eq), triethylamine (1.2 eq), dry dichloromethane (CH₂Cl₂).[7]

  • Procedure:

    • To a solution of barbituric acid in dry dichloromethane at room temperature, add triethylamine.[7]

    • Slowly add 3,5,5-trimethylhexanoyl chloride to the reaction mixture.[7]

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel.

Logical Relationship in the Synthesis of Acylated Barbituric Acid

G Barbituric_Acid Barbituric Acid Acylation Acylation Reaction Barbituric_Acid->Acylation Trimethylhexanoyl_Chloride 3,5,5-Trimethylhexanoyl Chloride Trimethylhexanoyl_Chloride->Acylation Triethylamine Triethylamine (Base) Triethylamine->Acylation Acylated_Barbiturate Acylated Barbituric Acid Analogue Acylation->Acylated_Barbiturate

Caption: Synthesis of acylated barbituric acid analogues.

Synthesis of α-N-Fattyacyl Colistin Nonapeptide Derivatives

Colistin is a last-resort antibiotic against multidrug-resistant Gram-negative bacteria.[8] Modifications to its structure are being explored to improve its efficacy and reduce toxicity. 3,5,5-Trimethylhexanoyl chloride can be used to synthesize α-N-fattyacyl colistin nonapeptide derivatives, where the fatty acyl chain plays a crucial role in the antimicrobial activity.[9]

Experimental Protocol for Acylation of Colistin Nonapeptide:

  • Materials: Colistin nonapeptide, 3,5,5-trimethylhexanoyl chloride, a suitable base (e.g., diisopropylethylamine), and a polar aprotic solvent (e.g., dimethylformamide).

  • Procedure:

    • Dissolve the colistin nonapeptide in the solvent.

    • Add the base to the solution.

    • Slowly add a solution of 3,5,5-trimethylhexanoyl chloride in the same solvent.

    • The reaction is stirred at a controlled temperature (e.g., 0 °C to room temperature) for several hours.

    • The product is typically isolated and purified using chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

The antimicrobial activity of these derivatives is influenced by the carbon number of the fatty acyl moiety, with certain chain lengths showing enhanced activity against Gram-positive bacteria compared to the parent colistin.[9]

Experimental Workflow for Peptide Acylation and Purification

G Peptide Colistin Nonapeptide Reaction Acylation in Solution Phase Peptide->Reaction Acyl_Chloride 3,5,5-Trimethylhexanoyl Chloride Acyl_Chloride->Reaction Crude_Peptide Crude Acylated Peptide Reaction->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Final_Product Pure Fattyacyl Peptide Derivative Purification->Final_Product

Caption: Workflow for the synthesis of α-N-fattyacyl colistin nonapeptide derivatives.

Conclusion

3,5,5-Trimethylhexanoyl chloride is a chemical intermediate with significant utility for researchers and scientists in the field of drug development. Its straightforward synthesis and reactivity make it a valuable tool for modifying existing drug scaffolds and creating novel chemical entities. The examples of its use in the synthesis of barbituric acid analogues and colistin derivatives highlight its potential in the ongoing search for new and improved therapeutic agents. This guide provides the foundational technical information required for the effective utilization of this compound in a research setting.

References

Isononanoyl chloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isononanoyl Chloride: Molecular Weight and Formula

This technical guide provides essential information regarding the molecular weight and chemical formula of this compound, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Chemical Identity and Properties

This compound is a colorless to yellowish liquid with a pungent odor. It is classified as a corrosive material and reacts with water, necessitating handling in a moisture-free environment. Due to its reactive acyl chloride group, it serves as a crucial building block in various organic syntheses.

It is important to note that "this compound" can refer to different structural isomers. The specific isomer should be confirmed by its CAS number. The most commonly referenced isomers are 3,5,5-trimethylhexanoyl chloride and 7-methyloctanoyl chloride.

Quantitative Data Summary

The molecular formula and weight are consistent across the common isomers. The table below summarizes this key quantitative data.

PropertyData
Molecular FormulaC₉H₁₇ClO[1][2][3][4][5]
Molecular Weight176.68 g/mol [1][2][4][5][6] (also cited as 176.7 g/mol [3])
Common Isomers
IUPAC Name3,5,5-Trimethylhexanoyl chloride[3][5]
CAS Number36727-29-4[2][3][5]
IUPAC Name7-Methyloctanoyl chloride[1]
CAS Number57077-36-8[1][4]

Experimental Protocols

The determination of the molecular weight and formula of a compound like this compound is typically achieved through standard analytical chemistry techniques. These methods are not specific to this compound but are broadly applicable for structural elucidation and confirmation.

  • Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to deduce the elemental composition and thus the molecular formula.

  • Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, chlorine) in the compound. The results are used to derive the empirical formula, which, combined with the molecular weight from MS, confirms the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the structure of the molecule, confirming the connectivity of the atoms and identifying the specific isomer.

Detailed protocols for these techniques are extensive and depend on the specific instrumentation used. Researchers should consult standard analytical chemistry texts and instrument guides for specific experimental procedures.

Logical Relationships of this compound Isomers

The following diagram illustrates the relationship between the general term "this compound" and its specific isomers, highlighting their shared molecular properties.

G cluster_isomers Specific Isomers cluster_properties Shared Molecular Properties isomer1 3,5,5-Trimethylhexanoyl chloride CAS: 36727-29-4 formula Formula: C₉H₁₇ClO isomer1->formula mw Molecular Weight: 176.68 g/mol isomer1->mw isomer2 7-Methyloctanoyl chloride CAS: 57077-36-8 isomer2->formula isomer2->mw general This compound (General Term) general->isomer1 general->isomer2

This compound Isomers and Shared Properties

References

An In-depth Technical Guide to the Physical Properties of Isononanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isononanoyl chloride, systematically known as 3,5,5-trimethylhexanoyl chloride, is a branched-chain acyl chloride with the chemical formula C₉H₁₇ClO.[1][2] It serves as a crucial intermediate in the synthesis of a wide array of chemical compounds, including pharmaceuticals, agrochemicals, and polymers.[2][3] Its high reactivity, stemming from the acyl chloride functional group, makes it a versatile reagent in organic synthesis. This guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols for their determination and visual representations of its key chemical transformations.

Core Physical Properties

This compound is a colorless to pale yellow liquid characterized by a pungent odor.[2][3] It is a corrosive substance that reacts with water and is sensitive to moisture.[2][3] A summary of its key physical properties is presented in the table below.

Physical PropertyValueUnits
Molecular Weight 176.68 g/mol
Density 0.93g/cm³ at 25 °C
Boiling Point 188 - 190°C at 760 mmHg
Melting Point -50°C
Refractive Index 1.436n20/D
Solubility Reacts with water and alcohols. Soluble in many common organic solvents.

Experimental Protocols

Accurate determination of the physical properties of this compound requires careful handling due to its corrosive and moisture-sensitive nature. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.[4][5]

Materials:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Mineral oil

  • Bunsen burner or heating mantle

  • Rubber band or wire for attaching the test tube to the thermometer

Procedure:

  • Fill the Thiele tube with mineral oil to a level just above the top of the side arm.

  • Place a small amount (approximately 0.5 mL) of this compound into the small test tube.

  • Invert the sealed capillary tube and place it open-end down into the this compound in the test tube.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

  • Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is immersed in the oil.

  • Gently heat the side arm of the Thiele tube with a small flame or heating mantle.

  • As the temperature rises, a slow stream of bubbles will emerge from the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[4][5]

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific volume used for the precise measurement of the density of a liquid.[6]

Materials:

  • Pycnometer (of known volume)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • This compound

  • Distilled water (for calibration)

  • Acetone (for cleaning and drying)

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Weigh the empty, dry pycnometer on the analytical balance (m_empty).

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

  • Carefully insert the stopper, allowing excess water to escape through the capillary. Dry the outside of the pycnometer thoroughly.

  • Weigh the pycnometer filled with water (m_water).

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with this compound and repeat steps 3-5 to obtain the weight of the pycnometer filled with the sample (m_sample).

  • The density of this compound (ρ_sample) can be calculated using the following formula: ρ_sample = [(m_sample - m_empty) / (m_water - m_empty)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The Abbe refractometer is an instrument used to measure the refractive index of a liquid.[7][8]

Materials:

  • Abbe refractometer

  • Constant temperature water bath connected to the refractometer

  • This compound

  • Soft lens paper

  • Acetone or ethanol (for cleaning)

Procedure:

  • Turn on the refractometer and the circulating water bath to the desired temperature (e.g., 20 °C).

  • Open the prism assembly of the refractometer and clean the surfaces of both the illuminating and refracting prisms with a soft tissue moistened with acetone or ethanol. Allow the prisms to dry completely.

  • Apply a few drops of this compound to the surface of the lower prism.

  • Close the prism assembly firmly.

  • Adjust the light source and the mirror to obtain the best illumination.

  • Look through the eyepiece and turn the coarse adjustment knob until the field of view is divided into a light and a dark section.

  • If a colored band is visible at the borderline, turn the chromaticity adjustment knob until a sharp, colorless borderline is obtained.

  • Turn the fine adjustment knob to bring the borderline exactly to the center of the crosshairs.

  • Read the refractive index from the scale.

Determination of Solubility

Due to the reactive nature of this compound with protic solvents, a qualitative assessment of solubility in aprotic solvents is more appropriate.

Materials:

  • Small, dry test tubes with stoppers

  • This compound

  • A selection of anhydrous aprotic organic solvents (e.g., hexane, toluene, diethyl ether, tetrahydrofuran, dichloromethane)

Procedure:

  • Place a small amount (e.g., 0.1 mL) of the chosen anhydrous aprotic solvent into a dry test tube.

  • Add one drop of this compound to the solvent.

  • Stopper the test tube and shake vigorously.

  • Observe if the this compound dissolves completely to form a homogeneous solution.

  • If it dissolves, continue adding this compound dropwise, shaking after each addition, until the solution becomes saturated (i.e., no more solute dissolves).

  • Record the solubility as miscible, soluble, sparingly soluble, or insoluble for each solvent tested.

  • For protic solvents like water and alcohols, the observation will be a chemical reaction (hydrolysis or esterification) rather than simple dissolution, often accompanied by the evolution of heat and hydrogen chloride gas.[9]

Chemical Reactivity and Synthesis

This compound is a reactive compound that readily undergoes nucleophilic acyl substitution reactions.[10] This reactivity is the basis for its utility as a chemical intermediate.

Synthesis of this compound

The most common method for the synthesis of this compound is the chlorination of isononanoic acid (3,5,5-trimethylhexanoic acid) using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][11]

Synthesis_of_Isononanoyl_Chloride Isononanoic_Acid Isononanoic Acid (3,5,5-Trimethylhexanoic Acid) Isononanoyl_Chloride This compound (3,5,5-Trimethylhexanoyl Chloride) Isononanoic_Acid->Isononanoyl_Chloride Chlorination Chlorinating_Agent Chlorinating Agent (e.g., Thionyl Chloride) Chlorinating_Agent->Isononanoyl_Chloride Byproducts Byproducts (e.g., SO₂, HCl) Isononanoyl_Chloride->Byproducts

Figure 1. Synthetic pathway for this compound.
Common Reactions of this compound

This compound readily reacts with nucleophiles such as water, alcohols, and amines to form carboxylic acids, esters, and amides, respectively.[2]

Reactions_of_Isononanoyl_Chloride cluster_reactions Nucleophilic Acyl Substitution Isononanoyl_Chloride This compound Water Water (H₂O) Isononanoyl_Chloride->Water Hydrolysis Alcohol Alcohol (R'-OH) Isononanoyl_Chloride->Alcohol Esterification Amine Amine (R'₂NH) Isononanoyl_Chloride->Amine Amidation Isononanoic_Acid Isononanoic Acid Water->Isononanoic_Acid Ester Ester Alcohol->Ester Amide Amide Amine->Amide

Figure 2. Common reactions of this compound.

Conclusion

This technical guide provides a detailed overview of the key physical properties of this compound, along with standardized experimental protocols for their determination. The included diagrams illustrate the primary synthetic route and the fundamental reactivity of this important chemical intermediate. A thorough understanding of these properties is essential for the safe and effective handling and application of this compound in research, development, and manufacturing processes within the pharmaceutical and chemical industries.

References

A Technical Guide to the Solubility of Isononanoyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isononanoyl chloride (C9H17ClO), also known as 3,5,5-trimethylhexanoyl chloride, is a reactive acyl chloride intermediate widely utilized in organic synthesis. Its application in the production of pharmaceuticals, polymers, and agrochemicals necessitates a thorough understanding of its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the available solubility information for this compound, outlines a detailed experimental protocol for its quantitative determination in non-reactive solvents, and presents visual workflows to illustrate its solvent interactions and a methodology for solubility assessment.

Due to its high reactivity, particularly its propensity to undergo nucleophilic acyl substitution, quantitative solubility data for this compound is not widely published. The compound readily reacts with protic solvents, such as water and alcohols, and is sensitive to atmospheric moisture. Therefore, handling and solubility determination must be conducted under anhydrous conditions.

Qualitative Solubility Data

While precise quantitative data is scarce, this compound is generally described as soluble or miscible in a range of common aprotic organic solvents.[1][2] In contrast, its interaction with protic solvents is characterized by a chemical reaction rather than simple dissolution. The following table summarizes the qualitative solubility of this compound.

Solvent ClassSpecific SolventsSolubility/InteractionReference
Aprotic Solvents
KetonesAcetoneSoluble[1]
Chlorinated SolventsChloroform, DichloromethaneSoluble[1]
EthersTetrahydrofuran (THF), Diethyl etherSoluble[1]
HydrocarbonsToluene, HydrocarbonsSoluble[1]
Protic Solvents
AlcoholsMethanol, EthanolReacts to form esters[2]
WaterDecomposes/Reacts violently[3]

Solvent Interaction Profile

The interaction of this compound with organic solvents is dictated by the chemical nature of the solvent. Aprotic solvents facilitate dissolution, while protic solvents act as nucleophiles, leading to a chemical reaction. The following diagram illustrates this fundamental difference.

G Interaction of this compound with Organic Solvents cluster_solvents Organic Solvents cluster_interactions Interaction Type Aprotic Aprotic Solvents (e.g., Toluene, THF, Chloroform) Dissolution Dissolution (Forms a homogeneous solution) Aprotic->Dissolution Protic Protic Solvents (e.g., Alcohols, Water) Reaction Nucleophilic Acyl Substitution (Forms new products, e.g., esters, carboxylic acids) Protic->Reaction IsononanoylChloride This compound IsononanoylChloride->Aprotic IsononanoylChloride->Protic

Caption: Solvent interaction pathways for this compound.

Experimental Protocol for Quantitative Solubility Determination in Aprotic Solvents

The following is a detailed methodology for determining the quantitative solubility of this compound in a non-reactive, aprotic organic solvent. This protocol is adapted from established methods for reactive acyl chlorides and emphasizes the necessity of anhydrous conditions.[4]

Objective: To determine the solubility of this compound in a specified anhydrous aprotic solvent at a controlled temperature.

Materials:

  • High-purity this compound

  • Anhydrous aprotic solvent (e.g., toluene, THF, chloroform)

  • Inert gas (e.g., nitrogen or argon)

  • Oven-dried glassware (e.g., vials with septa, syringes)

  • Magnetic stirrer and stir bars

  • Constant temperature bath

  • Analytical balance

  • Gas-tight syringes

Experimental Workflow:

G Workflow for Solubility Determination of this compound Start Start Prep Preparation: - Oven-dry all glassware - Purge with inert gas Start->Prep SolventAdd Add a known volume of anhydrous solvent to a vial Prep->SolventAdd Equilibrate Equilibrate to desired temperature in a water bath SolventAdd->Equilibrate SoluteAdd Incrementally add known masses of this compound with vigorous stirring Equilibrate->SoluteAdd Observe Observe for persistent undissolved solute (saturation point) SoluteAdd->Observe Observe->SoluteAdd Solute dissolves EquilibrateSat Allow to equilibrate at temperature for several hours Observe->EquilibrateSat Saturation reached Sample Withdraw a known volume of the supernatant via a filtered syringe EquilibrateSat->Sample Quantify Quantify the amount of dissolved solute (e.g., gravimetrically after solvent evaporation or by spectroscopy) Sample->Quantify Calculate Calculate solubility (e.g., in g/100 mL or mol/L) Quantify->Calculate End End Calculate->End

Caption: Experimental workflow for solubility determination.

Detailed Steps:

  • Preparation: Thoroughly dry all glassware in an oven at >120°C for several hours and allow to cool in a desiccator under an inert atmosphere.

  • Solvent Addition: In an inert atmosphere (e.g., a glovebox or under a stream of nitrogen), add a precise volume of the chosen anhydrous aprotic solvent to a tared vial containing a magnetic stir bar.

  • Temperature Equilibration: Place the vial in a constant temperature bath and allow the solvent to equilibrate to the desired experimental temperature.

  • Incremental Solute Addition: While stirring vigorously, add small, pre-weighed increments of this compound to the solvent using a gas-tight syringe. Ensure the vial is sealed with a septum to prevent atmospheric moisture contamination.

  • Observation of Saturation: Continue adding this compound until a persistent second phase (undissolved liquid) is observed, indicating that the solution is saturated.

  • Equilibration of Saturated Solution: Allow the saturated solution to stir at the constant temperature for an extended period (e.g., 2-4 hours) to ensure equilibrium is reached.

  • Sampling: Stop the stirring and allow the undissolved solute to settle. Carefully withdraw a known volume of the clear supernatant using a pre-weighed, gas-tight syringe fitted with a filter (e.g., a PTFE syringe filter) to prevent the transfer of any undissolved droplets.

  • Quantification:

    • Gravimetric Method: Dispense the sampled supernatant into a pre-weighed, dry vial. Determine the mass of the solution. Carefully remove the solvent under reduced pressure (e.g., using a rotary evaporator or a stream of inert gas). The mass of the remaining residue is the mass of the dissolved this compound.

    • Spectroscopic/Chromatographic Method: Alternatively, the concentration of this compound in the supernatant can be determined using a pre-established calibration curve with a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), provided the compound is stable under the analysis conditions.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the mass of the dissolved this compound and the volume of the solvent in the sampled supernatant.

Safety Precautions:

  • This compound is a corrosive and moisture-sensitive compound that reacts violently with water.[3]

  • Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • All experiments should be conducted under strictly anhydrous conditions to prevent hydrolysis and the release of corrosive hydrogen chloride gas.

Conclusion

References

An In-depth Technical Guide to the Spectral Data of Isononanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for isononanoyl chloride, also known as 3,5,5-trimethylhexanoyl chloride. This document is intended to serve as a core reference for researchers and professionals in the fields of chemistry and drug development, offering detailed spectral information and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound, providing a clear and concise reference for its structural characterization.

¹H NMR Spectral Data (Predicted)
Proton EnvironmentApproximate Chemical Shift (δ, ppm)Splitting PatternIntegration
(CH₃)₃C-0.9 - 1.0Singlet9H
-CH(CH₃)-1.0 - 1.2Doublet3H
-CH₂-CH(CH₃)-1.2 - 1.5Multiplet2H
-CH(CH₃)-CH₂-COCl2.3 - 2.8Multiplet1H
-CH₂-COCl2.9 - 3.1Multiplet2H
¹³C NMR Spectral Data
IR Spectral Data
Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
C=O (Acyl Chloride)Stretch1785-1815
C-H (Alkane)Stretch2850-3000
Mass Spectrometry Data
m/zPutative Fragment
57[C₄H₉]⁺ (tert-butyl cation)
83[C₆H₁₁]⁺
41[C₃H₅]⁺

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectral data presented above. Specific parameters may vary based on the instrumentation and laboratory protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the this compound molecule.

Methodology:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. The concentration is adjusted to be within the optimal range for the spectrometer, typically 5-25 mg/0.5 mL.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

  • ¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, number of scans, and relaxation delay. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of ¹³C. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the this compound molecule.

Methodology:

  • Sample Preparation: As this compound is a liquid, the spectrum can be obtained using the neat liquid. A thin film of the sample is placed between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty salt plates or ATR crystal is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: Electron ionization (EI) is a common method used for this type of molecule. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting ion abundance versus m/z.

Data Interpretation and Visualization

The spectral data provides a detailed fingerprint of the this compound molecule. The NMR spectra confirm the connectivity of the protons and carbons, the IR spectrum identifies the key carbonyl functional group of the acyl chloride, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns.

Spectral_Data_Workflow cluster_molecule This compound Isononanoyl_Chloride {this compound | (3,5,5-Trimethylhexanoyl chloride)} NMR NMR Spectroscopy (¹H, ¹³C) Isononanoyl_Chloride->NMR IR IR Spectroscopy Isononanoyl_Chloride->IR MS Mass Spectrometry Isononanoyl_Chloride->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Bands Functional Groups IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data

Isononanoyl Chloride: A Comprehensive Technical Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety data for isononanoyl chloride (CAS No. 36727-29-4), also known as 3,5,5-trimethylhexanoyl chloride. The information is compiled and presented to meet the specific needs of laboratory and drug development professionals, emphasizing safe handling, storage, and emergency procedures.

Chemical and Physical Properties

This compound is a reactive organic compound widely used as an intermediate in chemical synthesis.[1] It presents as a colorless to pale yellow oily liquid with a sharp, pungent odor.[1][2][3] Due to its acyl chloride functional group, it is a potent acylating agent.[1]

PropertyValueSource
Molecular Formula C9H17ClO[2]
Molecular Weight 176.68 g/mol [4]
CAS Number 36727-29-4[2][5]
EC Number 253-168-4[2][5]
Appearance Colorless to pale yellow, clear oily liquid with a pungent odor.[1][2][3]
Density (20 °C) 0.94 g/cm³[2]
Boiling Point 190 °C at 101 kPa[2][4]
Melting Point <= -50 °C[6]
Flash Point 79 °C (closed cup)[2]
Solubility Soluble in common organic solvents (e.g., acetone, chloroform, toluene, THF); it decomposes in water.[2][7]

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple critical warnings.

Hazard ClassGHS Classification
Acute Toxicity, Inhalation Category 1 (Fatal if inhaled)[5]
Acute Toxicity, Oral Category 3 (Toxic if swallowed)[5]
Acute Toxicity, Dermal Category 3 (Toxic in contact with skin)[5]
Skin Corrosion/Irritation Category 1B (Causes severe skin burns and eye damage)[5]
Serious Eye Damage/Eye Irritation Category 1 (Causes serious eye damage)[5]
Skin Sensitization Category 1 (May cause an allergic skin reaction)[5]
Corrosive to Metals Category 1 (May be corrosive to metals)[8]
Aquatic Hazard, Long-term Category 3 (Harmful to aquatic life with long lasting effects)[5]

Hazard Statements: H330, H301, H311, H314, H317, H290, H412[5][8]

Toxicological Data

ParameterSpeciesValueSource
LD50 (Oral) Rat1700 mg/kg[2][5]
LC50 (Inhalation) Rat0.24 mg/L / 1 h[5]
LC50 (Inhalation) Rat0.06 - 0.1 mg/L / 1 h[2]

Note: A discrepancy exists in the reported LC50 values. Users should adopt a conservative approach and consider the lower value for risk assessment.

Experimental Protocols

Detailed experimental methodologies for determining the toxicological data presented above are proprietary to the entities that conducted the testing and are not publicly available in the provided search results. These studies are typically conducted under standardized guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development), to ensure data reliability and comparability.

Signaling Pathways and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key safety information and handling procedures for this compound.

Hazard_Identification_and_Response cluster_0 Hazard Identification cluster_1 Preventative Measures cluster_2 Emergency Response Chemical Properties This compound (CAS: 36727-29-4) Physical Hazards Corrosive to Metals Chemical Properties->Physical Hazards Health Hazards Fatal if Inhaled Toxic if Swallowed/In Contact with Skin Causes Severe Skin Burns and Eye Damage May Cause Allergic Skin Reaction Chemical Properties->Health Hazards Environmental Hazards Harmful to Aquatic Life Chemical Properties->Environmental Hazards Preventative Measures Preventative Measures Health Hazards->Preventative Measures Engineering Controls Use in Fume Hood Ensure Adequate Ventilation Eyewash Stations & Safety Showers Personal Protective Equipment (PPE) Impermeable Gloves Tightly Fitting Safety Goggles Face Shield Protective Clothing Respiratory Protection (if needed) Handling & Storage Store Locked Up in a Cool, Dry, Well-Ventilated Area Keep Container Tightly Closed Store in Corrosion-Resistant Container Avoid Moisture and Alkaline Products First Aid Inhalation: Move to fresh air, call a physician. Skin: Remove contaminated clothing, rinse with water, call a physician. Eyes: Rinse with water for several minutes, call an ophthalmologist. Ingestion: Rinse mouth, do NOT induce vomiting, call a physician. Fire Fighting Suitable Extinguishing Media: Carbon Dioxide, Dry Chemical Powder, Sand Unsuitable: Water Accidental Release Evacuate Area Wear appropriate PPE Contain Spill Absorb with Inert Material Collect and Dispose of as Hazardous Waste Emergency Response Emergency Response Preventative Measures->Emergency Response

Caption: Hazard identification and response workflow for this compound.

Handling_and_Storage_Workflow cluster_0 Receiving and Initial Storage cluster_1 Safe Handling and Use cluster_2 Post-Use and Waste Disposal Receive Shipment Receive Shipment Inspect Container for Damage Inspect Container for Damage Receive Shipment->Inspect Container for Damage Store in a Designated, Locked, Cool, Dry, Well-Ventilated Area Store in a Designated, Locked, Cool, Dry, Well-Ventilated Area Inspect Container for Damage->Store in a Designated, Locked, Cool, Dry, Well-Ventilated Area Log in Chemical Inventory Log in Chemical Inventory Store in a Designated, Locked, Cool, Dry, Well-Ventilated Area->Log in Chemical Inventory Don Appropriate PPE Don Appropriate PPE Log in Chemical Inventory->Don Appropriate PPE Work in a Chemical Fume Hood Work in a Chemical Fume Hood Don Appropriate PPE->Work in a Chemical Fume Hood Use Corrosion-Resistant Equipment Use Corrosion-Resistant Equipment Work in a Chemical Fume Hood->Use Corrosion-Resistant Equipment Dispense Required Amount Dispense Required Amount Use Corrosion-Resistant Equipment->Dispense Required Amount Tightly Close Container Immediately After Use Tightly Close Container Immediately After Use Dispense Required Amount->Tightly Close Container Immediately After Use Return Container to Designated Storage Return Container to Designated Storage Tightly Close Container Immediately After Use->Return Container to Designated Storage Decontaminate Work Area Decontaminate Work Area Return Container to Designated Storage->Decontaminate Work Area Dispose of Contaminated PPE and Waste in Accordance with Regulations Dispose of Contaminated PPE and Waste in Accordance with Regulations Decontaminate Work Area->Dispose of Contaminated PPE and Waste in Accordance with Regulations

Caption: Workflow for the safe handling and storage of this compound.

Handling and Storage

Safe Handling:

  • Only use in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Wear appropriate personal protective equipment, including impermeable gloves, tightly fitting safety goggles, a face shield, and protective clothing.[5][8]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe vapors or mists.[5]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[5]

  • Ensure eyewash stations and safety showers are in close proximity to the workstation.[5]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, well-ventilated, and locked-up area.[5]

  • Keep the container tightly closed.[5]

  • Store in a corrosion-resistant container with a resistant inner liner. Do not use metal containers.

  • Protect from moisture, as it reacts violently with water.[1]

  • Keep away from heat sources and direct sunlight.[5]

  • Avoid contact with alkaline products.[2]

First Aid Measures

Immediate medical attention is crucial in case of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[5][8] Immediately call a poison center or doctor.[8] If breathing has stopped, administer artificial respiration.
Skin Contact Immediately take off all contaminated clothing.[5][8] Rinse the skin with plenty of water or shower.[8] Immediately call a poison center or doctor.[8]
Eye Contact Rinse cautiously with water for several minutes.[5][8] Remove contact lenses if present and easy to do. Continue rinsing.[5][8] Immediately call an ophthalmologist.
Ingestion Rinse mouth with water (only if the person is conscious).[5] Do NOT induce vomiting.[5][8] Immediately call a poison center or doctor.[5][8]

Firefighting Measures

  • Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or sand.[5]

  • Unsuitable Extinguishing Media: Do not use water, as this compound reacts with it.[5]

  • Special Hazards: The substance is corrosive.[5] In a fire, it may produce toxic and irritating fumes, including hydrogen chloride and phosgene.[5]

  • Firefighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

  • Personal Precautions: Evacuate the area. Do not breathe vapors or mists. Avoid contact with the substance. Ensure adequate ventilation.[5] Wear appropriate personal protective equipment as outlined in the handling section.[5]

  • Environmental Precautions: Prevent the product from entering drains, waterways, or sewer systems.[5]

  • Containment and Cleanup: Cover drains. Absorb the spillage with inert material (e.g., sand, earth). Collect the material in a suitable, labeled container for disposal as hazardous waste.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. This should be done at an approved waste disposal plant. Do not release it into the environment.[5]

References

Reactivity of Isononanoyl Chloride with Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isononanoyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, is characterized by its high reactivity, particularly towards nucleophiles such as water.[1][2] This technical guide provides an in-depth analysis of the reactivity of this compound with water. While specific quantitative kinetic and thermodynamic data for the hydrolysis of this compound are not extensively available in public literature, this guide outlines the fundamental principles of this reaction, supported by data from analogous acyl chlorides. It includes a detailed description of the reaction mechanism, a summary of its physical and chemical properties, a generalized experimental protocol for kinetic analysis, and illustrative data to provide a comprehensive understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound (3,5,5-trimethylhexanoyl chloride) is a branched-chain acyl chloride widely used as a reactive intermediate in organic synthesis.[1] Its utility stems from the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack. One of the most common and often unavoidable reactions is its hydrolysis, the reaction with water. This process is of critical importance for several reasons:

  • Synthesis and Purification: The presence of moisture during the synthesis and purification of this compound can lead to the formation of the parent carboxylic acid, isononanoic acid, as an impurity.[3]

  • Storage and Handling: Due to its moisture sensitivity, this compound must be stored under anhydrous conditions to maintain its purity and reactivity for subsequent synthetic steps.[1][2]

  • Reaction Quenching: The rapid and exothermic nature of the hydrolysis reaction is often utilized to quench reactions involving this compound.

  • Safety: The hydrolysis of this compound produces corrosive hydrogen chloride (HCl) gas, which poses a significant safety hazard.[1]

Understanding the kinetics and mechanism of this reaction is crucial for optimizing reaction conditions, ensuring product purity, and maintaining a safe laboratory environment.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Chemical Formula C₉H₁₇ClO[3]
Molecular Weight 176.68 g/mol [4]
CAS Number 36727-29-4[3]
Appearance Colorless to yellowish liquid with a pungent odor[3][5]
Density (20 °C) 0.94 g/cm³[3]
Boiling Point 188 - 190 °C[6]
Flash Point 79 °C (closed cup)[3]
Solubility Soluble in common organic solvents (e.g., acetone, chloroform, toluene, THF); reacts with water.[3]

Reaction with Water: Hydrolysis

This compound reacts readily, often vigorously, with water in a highly exothermic reaction to yield isononanoic acid and hydrogen chloride.[1][7]

Overall Reaction:

C₈H₁₇COCl + H₂O → C₈H₁₇COOH + HCl

Reaction Mechanism

The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism, specifically through a nucleophilic addition-elimination pathway.[7][8]

The reaction mechanism can be visualized as a two-step process:

  • Nucleophilic Addition: The oxygen atom of the water molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken.

  • Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is eliminated. A proton is then transferred from the oxonium ion to a water molecule or the chloride ion to generate the final products: isononanoic acid and hydrochloric acid.

A diagrammatic representation of this mechanism is provided below.

hydrolysis_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Isononanoyl_Chloride This compound (C₈H₁₇COCl) Intermediate Tetrahedral Intermediate Isononanoyl_Chloride->Intermediate Nucleophilic Attack by Water Water Water (H₂O) Isononanoic_Acid Isononanoic Acid (C₈H₁₇COOH) Intermediate->Isononanoic_Acid Elimination of Cl⁻ & Proton Transfer HCl Hydrogen Chloride (HCl)

Figure 1: Reaction mechanism for the hydrolysis of this compound.

Kinetics of Hydrolysis

To illustrate the type of data that would be obtained from a kinetic study, Table 2 presents kinetic parameters for the hydrolysis of other acyl chlorides. It is important to note that these values are for illustrative purposes and do not represent the actual kinetics of this compound hydrolysis.

Table 2: Illustrative Kinetic Data for the Hydrolysis of Various Acyl Chlorides in Water

Acyl ChlorideTemperature (°C)Rate Constant (k, s⁻¹)Activation Energy (Ea, kJ/mol)Reference(s)
Methyl Chloroformate25~8.2 x 10⁻⁴Not specified[1]
Ethyl Chloroformate25~2.1 x 10⁻⁴Not specified[9]
Propyl Chloroformate25Not specifiedNot specified[1]
Isopropyl Chloroformate25Not specifiedNot specified[9]
Phenyl Chloroformate25~2.2 x 10⁻³Not specified[1]

Note: The data presented are for different classes of acyl chlorides (chloroformates) and are intended to provide a general understanding of the magnitude of reaction rates.

Experimental Protocol for Kinetic Analysis of Acyl Chloride Hydrolysis

The following is a generalized experimental protocol for determining the kinetics of acyl chloride hydrolysis. This protocol can be adapted for this compound.

Objective

To determine the pseudo-first-order rate constant for the hydrolysis of an acyl chloride in an aqueous solution.

Materials
  • This compound (or other acyl chloride)

  • Solvent (e.g., acetone, dioxane) - must be inert to the acyl chloride and miscible with water

  • Deionized water

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Ice bath

Apparatus
  • Constant temperature water bath

  • Reaction flask with a stopper

  • Pipettes and burette

  • Stopwatch

  • Magnetic stirrer and stir bar

Procedure
  • Preparation: A stock solution of the acyl chloride is prepared in the chosen inert solvent at a known concentration. The reaction flask, containing a specific volume of deionized water (and the inert solvent to maintain a consistent solvent composition), is placed in the constant temperature water bath to equilibrate.

  • Initiation: A known volume of the acyl chloride stock solution is rapidly injected into the reaction flask with vigorous stirring to initiate the hydrolysis reaction. The stopwatch is started simultaneously.

  • Titration: At regular time intervals, an aliquot of the reaction mixture is withdrawn and quenched in an ice bath to stop the reaction. The amount of HCl produced is determined by titrating the aliquot with the standardized NaOH solution using phenolphthalein as an indicator.

  • Data Collection: The volume of NaOH required to neutralize the HCl is recorded at each time point. The experiment is continued until the reaction is complete (i.e., the titer value becomes constant).

Data Analysis
  • The concentration of HCl at each time t, [HCl]t, is calculated from the volume of NaOH used.

  • The concentration of the acyl chloride at time t, [AC]t, is calculated using the relationship: [AC]t = [AC]₀ - [HCl]t, where [AC]₀ is the initial concentration of the acyl chloride.

  • For a pseudo-first-order reaction, the integrated rate law is: ln([AC]t) = -kt + ln([AC]₀).

  • A plot of ln([AC]t) versus time (t) should yield a straight line with a slope of -k, where k is the pseudo-first-order rate constant.

The following diagram illustrates the general workflow for this kinetic experiment.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_AC Prepare Acyl Chloride Stock Solution Initiate Initiate Reaction: Inject Acyl Chloride Prep_AC->Initiate Equilibrate_H2O Equilibrate Water in Constant Temp Bath Equilibrate_H2O->Initiate Sample Withdraw Aliquots at Timed Intervals Initiate->Sample Start Timer Quench Quench Reaction in Ice Bath Sample->Quench Titrate Titrate with Standardized NaOH Quench->Titrate Calculate Calculate [HCl] and [Acyl Chloride] Titrate->Calculate Plot Plot ln[Acyl Chloride] vs. Time Calculate->Plot Determine_k Determine Rate Constant (k) from Slope Plot->Determine_k

Figure 2: General experimental workflow for kinetic analysis of acyl chloride hydrolysis.

Conclusion

The reaction of this compound with water is a rapid and exothermic hydrolysis that proceeds through a nucleophilic acyl substitution mechanism. While specific quantitative data for this particular compound is sparse in the public domain, the principles governing its reactivity are well-understood from studies of analogous acyl chlorides. For professionals in drug development and chemical synthesis, a thorough understanding of this reaction is essential for controlling reaction conditions, ensuring the quality of synthetic intermediates, and maintaining laboratory safety. The experimental protocol outlined provides a framework for obtaining the kinetic parameters necessary for a more quantitative understanding and optimization of processes involving this compound.

References

Isononanoyl Chloride: A Comprehensive Technical Guide for Chemical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isononanoyl chloride, systematically known as 3,5,5-trimethylhexanoyl chloride, is a key chemical intermediate with significant applications in the pharmaceutical, agrochemical, and specialty chemical industries. Its high reactivity, stemming from the acyl chloride functional group, makes it a versatile building block for the synthesis of a wide array of complex molecules. This technical guide provides an in-depth overview of the core characteristics of this compound, including its physicochemical properties, synthesis methodologies, key chemical reactions, and applications, with a focus on its role in drug development.

Physicochemical Properties

This compound is a colorless to pale yellow oily liquid with a pungent odor.[1][2] It is crucial to handle this compound under anhydrous conditions as it is sensitive to moisture and will hydrolyze to form hydrochloric acid and isononanoic acid.[1][3] It is soluble in common organic solvents such as acetone, chloroform, toluene, and THF.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical Name 3,5,5-Trimethylhexanoyl chloride[1][3]
Synonyms Isononanoic acid chloride, 3,5,5-Trimethylhexanoic acid chloride[3][4]
CAS Number 36727-29-4[1][3]
Molecular Formula C₉H₁₇ClO[1][2][3]
Molecular Weight 176.68 g/mol [4][5]
Appearance Colorless to pale yellow oily liquid with a pungent odor[1][2][3]
Density 0.93 - 0.94 g/cm³ at 20-25 °C[2][3][4]
Boiling Point 188-190 °C at 101 kPa (760 mmHg)[3][6]
90-92 °C at 20 kPa[6]
80 °C at 30 mbar[2]
Melting Point ≤ -50 °C[2][4]
Refractive Index n20/D 1.436[6]
Flash Point 75 - 284°F (approximately 24 - 140°C)[2][6]
Solubility Soluble in most organic solvents; decomposes in water[3]

Table 2: Typical Purity Specifications for this compound

ParameterGuaranteed ValueReference(s)
Total C9 Chlorides ≥ 98.0%[1]
3,5,5-trimethylhexanoyl chloride ≥ 96.0%[1]
Phosgene ≤ 0.05%[1]
Hydrogen Chloride ≤ 0.1%[1]
Isononanoic Acid ≤ 0.1%[1]

Synthesis of this compound

The primary industrial synthesis of this compound involves the chlorination of isononanoic acid (3,5,5-trimethylhexanoic acid).[7] Various chlorinating agents can be employed for this conversion.

Synthesis via Thionyl Chloride

A common and effective laboratory and industrial method for preparing this compound is the reaction of isononanoic acid with thionyl chloride (SOCl₂).[3] This reaction produces this compound along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.

Reaction Scheme: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl (where R represents the 3,5,5-trimethylhexyl group)

Synthesis via Bis(trichloromethyl)carbonate (Triphosgene)

An alternative method utilizes bis(trichloromethyl)carbonate, also known as triphosgene, as the chlorinating agent. This method is often preferred due to its milder reaction conditions and simpler work-up.[6]

Experimental Protocol: Synthesis of this compound using Bis(trichloromethyl)carbonate

This protocol is based on a patented laboratory procedure.[6][8]

Materials:

  • Isononanoic acid

  • Bis(trichloromethyl)carbonate

  • Organic amine catalyst (e.g., morpholine)[6][8]

  • Anhydrous solvent (optional, e.g., tetrahydrofuran)[6]

  • 5 M Sodium hydroxide (for tail gas absorption)

  • Reaction vessel (e.g., a four-necked flask) equipped with a mechanical stirrer, thermometer, reflux condenser, and a gas outlet connected to a tail gas absorption system.

Procedure:

  • In the reaction vessel, combine isononanoic acid and bis(trichloromethyl)carbonate in a molar ratio of approximately 3:1 to 3:1.5.[6]

  • Add a catalytic amount of an organic amine (1-10% of the mass of isononanoic acid).[6]

  • Begin stirring the mixture and gradually heat the reactor to a temperature between 30-90 °C.[6]

  • Maintain the reaction at this temperature for 20-70 minutes, or until the evolution of gas ceases.[6][8] The tail gas (HCl and CO₂) should be neutralized by passing it through a sodium hydroxide solution.

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude this compound is then purified by vacuum distillation to yield a product with a purity typically exceeding 99%.[6]

G cluster_setup Reaction Setup cluster_process Reaction Process cluster_workup Product Isolation Isononanoic_Acid Isononanoic Acid Reactor Reaction Vessel Isononanoic_Acid->Reactor Triphosgene Bis(trichloromethyl)carbonate Triphosgene->Reactor Catalyst Organic Amine Catalyst Catalyst->Reactor Stirring Stirring Reactor->Stirring Heating Heating (30-90 °C) Stirring->Heating Reaction Reaction (20-70 min) Heating->Reaction Gas_Absorption Tail Gas Absorption (NaOH) Reaction->Gas_Absorption Cooling Cooling Reaction->Cooling Distillation Vacuum Distillation Cooling->Distillation Final_Product Pure this compound Distillation->Final_Product

Caption: Synthesis workflow for this compound.

Key Chemical Reactions

The high electrophilicity of the carbonyl carbon in the acyl chloride group makes this compound a potent acylating agent, readily undergoing nucleophilic acyl substitution reactions.[7]

Hydrolysis

In the presence of water, this compound rapidly hydrolyzes to form isononanoic acid and hydrochloric acid. This reactivity necessitates handling and storage under anhydrous conditions to maintain its integrity.[1]

Esterification

This compound reacts with alcohols to form esters. These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

Experimental Protocol: General Esterification of this compound

Materials:

  • This compound

  • Alcohol (R'-OH)

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Tertiary amine base (e.g., triethylamine, pyridine)

Procedure:

  • Dissolve the alcohol in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Add the tertiary amine base to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add this compound to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).

  • Upon completion, the reaction mixture is typically washed with dilute acid, water, and brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude ester, which can be further purified by distillation or chromatography.

Amidation

The reaction of this compound with primary or secondary amines yields the corresponding amides. Similar to esterification, a base is used to scavenge the generated HCl.

Experimental Protocol: General Amidation of this compound

Materials:

  • This compound

  • Amine (R'R''NH)

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Tertiary amine base (e.g., triethylamine)

Procedure:

  • Dissolve the amine in the anhydrous solvent in a reaction vessel under an inert atmosphere.

  • Add at least one equivalent of the tertiary amine base.

  • Cool the solution in an ice bath.

  • Add this compound dropwise to the stirred solution.

  • Allow the reaction to proceed at room temperature until completion.

  • The work-up is similar to the esterification protocol, involving aqueous washes to remove salts and unreacted starting materials, followed by drying and solvent evaporation to isolate the amide product.

G cluster_reactants Reactants cluster_products Products Isononanoyl_Chloride This compound (R-COCl) Carboxylic_Acid Isononanoic Acid (R-COOH) Isononanoyl_Chloride->Carboxylic_Acid Hydrolysis Ester Ester (R-COOR') Isononanoyl_Chloride->Ester Esterification Amide Amide (R-CONR'R'') Isononanoyl_Chloride->Amide Amidation Water Water (H₂O) Alcohol Alcohol (R'-OH) Amine Amine (R'R''NH)

Caption: Key reactions of this compound.

Applications in Drug Development and Other Industries

This compound is a crucial intermediate in the synthesis of a variety of commercial products.

  • Pharmaceuticals: It serves as a vital building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][8][9] Its reactivity allows for the precise introduction of the isononanoyl group into complex molecules, which can influence properties such as lipophilicity and metabolic stability, potentially leading to improved drug efficacy and targeted action.[1][9]

  • Agrochemicals: In the agrochemical sector, it is used to produce pesticides, herbicides, and fungicides.[1][8] The resulting compounds often exhibit enhanced stability and bioavailability.[1]

  • Specialty Chemicals: this compound is an intermediate in the production of organic peroxides, which are used as initiators in polymerization processes.[1][2] It is also used in the synthesis of surfactants.[1]

  • Research and Development: Its reactive nature makes it a valuable reagent for medicinal chemists and researchers exploring new chemical entities and synthetic pathways.[8]

Safety and Handling

This compound is a corrosive and hazardous substance. It is classified under Hazard Class 8.[1] It can cause severe irritation to the skin, eyes, and respiratory tract.[1] Due to its reactivity with water, it must be stored in a cool, dry place under an inert atmosphere in tightly sealed containers.[1] Appropriate personal protective equipment, including gloves, goggles, and protective clothing, should be worn when handling this chemical.[3]

Conclusion

This compound is a highly versatile and reactive chemical intermediate with significant utility in organic synthesis. Its well-defined physicochemical properties and predictable reactivity make it an indispensable tool for researchers and professionals in the pharmaceutical and chemical industries. A thorough understanding of its synthesis, handling requirements, and reaction profiles is essential for its safe and effective use in the development of new drugs and other advanced materials.

References

Methodological & Application

Synthesis of Isononanoyl Chloride from Isononanoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of isononanoyl chloride from isononanoic acid. The primary method described utilizes bis(trichloromethyl)carbonate as a chlorinating agent, offering a simple and high-yield approach.[1] Alternative, commonly employed chlorinating agents are also discussed. This guide includes comprehensive experimental procedures, data presentation, and safety precautions to ensure successful and safe synthesis in a laboratory setting.

Introduction

This compound, also known as 3,5,5-trimethylhexanoyl chloride, is a valuable reactive intermediate in organic synthesis.[2][3] Its acyl chloride functional group makes it a potent acylating agent, crucial for the synthesis of various compounds, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers.[2][4] The conversion of isononanoic acid to its corresponding acyl chloride is a fundamental transformation, enabling further molecular elaboration. This protocol details a robust method for this conversion, focusing on a high-purity, high-yield synthesis.

Reaction Principle

The synthesis of this compound from isononanoic acid involves the substitution of the hydroxyl group of the carboxylic acid with a chloride ion. This is typically achieved using a suitable chlorinating agent. While traditional reagents like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are effective, this protocol focuses on the use of bis(trichloromethyl)carbonate, also known as triphosgene, in the presence of an organic amine catalyst.[1][3][5][6]

The overall reaction is as follows:

3 R-COOH + (Cl₃CO)₂CO → 3 R-COCl + 2 CO₂ + 2 HCl

Where R represents the isononyl group.

Experimental Data

The following table summarizes the quantitative data from representative experiments for the synthesis of this compound.

ParameterMethod 1: Bis(trichloromethyl)carbonateMethod 2 (Alternative): Thionyl ChlorideMethod 3 (Alternative): Oxalyl Chloride
Chlorinating Agent Bis(trichloromethyl)carbonateThionyl chloride (SOCl₂)Oxalyl chloride ((COCl)₂)
Catalyst Organic Amine (e.g., Morpholine)[1]Often none, or catalytic DMFCatalytic DMF[7]
Molar Ratio (Acid:Reagent) 3 : 1.0 to 3 : 1.5[1]Typically excess SOCl₂~1.3 equivalents[7]
Reaction Temperature 20–150 °C (preferred 30–90 °C)[1]Room temperature to refluxRoom temperature[7]
Reaction Time 20–150 minutes (preferred 20–70 min)[1]Varies, typically 1-3 hours1.5 hours[7]
Purity (by GC) >99.00%[1]Typically high (>98%)Typically high (>98%)
Yield >90.00%[1]Generally highGenerally high
Byproducts CO₂, HCl[1]SO₂, HCl[3]CO, CO₂, HCl[6]
Purification Reduced pressure distillation[1]DistillationRemoval of volatiles in vacuo[7]

Detailed Experimental Protocol: Synthesis using Bis(trichloromethyl)carbonate

This protocol is adapted from a patented method demonstrating a simple and efficient synthesis.[1]

Materials and Equipment
  • Reagents:

    • Isononanoic acid (3,5,5-trimethylhexanoic acid)

    • Bis(trichloromethyl)carbonate (triphosgene)

    • Organic amine catalyst (e.g., morpholine, pyridine, or N,N-dimethylacetamide)[1]

    • Sodium hydroxide (NaOH) solution for tail gas absorption

  • Equipment:

    • Four-neck round-bottom flask

    • Mechanical stirrer

    • Thermometer

    • Reflux condenser

    • Drying tube (e.g., with calcium chloride)

    • Gas outlet tube connected to a gas trap/scrubber with NaOH solution

    • Heating mantle

    • Vacuum distillation apparatus

Experimental Workflow Diagram

SynthesisWorkflow Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Charge Reactor: Isononanoic Acid Bis(trichloromethyl)carbonate Organic Amine Catalyst stir Start Stirring reagents->stir heat Heat to 20-150 °C stir->heat react React for 20-150 min (Monitor gas evolution) heat->react cool Cool to Room Temperature react->cool gas_trap Absorb Tail Gas (CO₂, HCl) in NaOH Solution react->gas_trap distill Reduced Pressure Distillation cool->distill product Collect this compound distill->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reactor Setup: Assemble a dry four-neck flask equipped with a mechanical stirrer, thermometer, reflux condenser with a drying tube, and a gas outlet leading to a scrubber containing NaOH solution to neutralize the HCl and CO₂ byproducts.[1]

  • Charging Reagents: In the flask, combine isononanoic acid and bis(trichloromethyl)carbonate in a molar ratio of 3:1.0 to 3:1.5.[1] Add the organic amine catalyst, which should be 1-10% of the mass of the isononanoic acid.[1]

  • Reaction: Begin stirring the mixture and gradually heat it to the target temperature, typically between 30-90 °C.[1] Maintain this temperature for 20-70 minutes. The reaction is complete when gas evolution ceases.[1][8]

  • Cooling: After the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.

  • Purification: Purify the crude this compound by reduced pressure distillation.[1] The boiling point of this compound is approximately 188-190 °C at atmospheric pressure and 90-92 °C at 20 kPa.[1]

  • Characterization: Analyze the final product for purity using gas chromatography (GC). The expected purity should be above 99%.[1]

Alternative Synthesis Protocols

Using Thionyl Chloride (SOCl₂)

Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides.[3][5]

General Procedure:

  • In a fume hood, charge a flask with isononanoic acid.

  • Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) at room temperature with stirring. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • The reaction mixture is typically stirred at room temperature or gently heated to reflux until the evolution of SO₂ and HCl gas ceases.

  • Excess thionyl chloride is removed by distillation, often under reduced pressure.

  • The resulting crude this compound is then purified by vacuum distillation.

Using Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is another highly effective reagent, often used for smaller-scale preparations due to its volatility and the gaseous nature of its byproducts.[6][9]

General Procedure:

  • Dissolve isononanoic acid in an inert anhydrous solvent (e.g., dichloromethane, THF).

  • Add a catalytic amount of DMF.

  • Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) to the solution at room temperature.

  • Stir the mixture at room temperature until gas evolution (CO, CO₂, HCl) stops.

  • The solvent and excess reagent are removed under reduced pressure to yield the crude this compound, which can be used directly or further purified by distillation.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound.[2][10][11]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[10][11]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[11]

  • Moisture Sensitivity: this compound reacts with water to produce hydrochloric acid.[2][10] All glassware must be thoroughly dried, and the reaction should be conducted under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).

  • Handling Chlorinating Agents: Thionyl chloride, oxalyl chloride, and bis(trichloromethyl)carbonate are toxic and corrosive. Handle with extreme care.

  • Waste Disposal: Neutralize any residual acyl chloride and chlorinating agents with a suitable base (e.g., sodium bicarbonate or calcium hydroxide solution) before disposal, following institutional guidelines.

Product Specifications and Storage

  • Appearance: Clear, colorless to pale yellow liquid with a pungent odor.[10][12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as bases and alcohols.[4][10] An inert atmosphere (e.g., nitrogen) is recommended for long-term storage to prevent degradation.[4]

Conclusion

The synthesis of this compound from isononanoic acid is a critical step for many chemical manufacturing processes. The detailed protocol using bis(trichloromethyl)carbonate provides a safe, efficient, and high-yielding method suitable for laboratory and potential scale-up applications. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce high-purity this compound for their synthetic needs.

References

Application Notes and Protocols: Laboratory Scale Synthesis of Isononanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the laboratory-scale synthesis of isononanoyl chloride, a key intermediate in the production of pharmaceuticals, agrochemicals, and organic peroxides. The primary method described utilizes the reaction of isononanoic acid with thionyl chloride, a common and effective route.[1] An alternative protocol using oxalyl chloride is also presented. This application note includes comprehensive experimental procedures, quantitative data summaries, safety precautions, and a graphical representation of the experimental workflow to ensure safe and reproducible synthesis.

Introduction

This compound, also known as 3,5,5-trimethylhexanoyl chloride, is a reactive acyl chloride that serves as a vital building block in organic synthesis.[2] Its high reactivity, stemming from the electrophilic nature of the acyl chloride functional group, makes it a potent acylating agent.[1] It is widely used in the synthesis of esters, amides, and other derivatives for various industrial applications.[3] The conversion of isononanoic acid to this compound is a fundamental transformation, typically achieved by reacting the carboxylic acid with a chlorinating agent under anhydrous conditions to prevent hydrolysis of the product.[1]

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from isononanoic acid using thionyl chloride.

ParameterValueReference
Reactants
Isononanoic Acid (3,5,5-trimethylhexanoic acid)1.0 equivalentProtocol
Thionyl Chloride (SOCl₂)2.0 equivalents[4]
Reaction Conditions
TemperatureReflux (approx. 80-90 °C)[4]
Reaction Time2-4 hours[4]
Product Information
Chemical NameThis compound, 3,5,5-Trimethylhexanoyl chloride[5][6]
CAS Number36727-29-4[3]
Molecular FormulaC₉H₁₇ClO[3]
Molecular Weight176.68 g/mol [6]
Boiling Point188-190 °C[5]
Density~0.93 g/mL at 25 °C[5]
Expected Purity (after distillation)>98%[1]
Expected Yield>90%[7]

Experimental Protocols

Two common methods for the laboratory-scale synthesis of this compound are detailed below. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Method 1: Synthesis using Thionyl Chloride

This protocol is adapted from a general procedure for the synthesis of acid chlorides from carboxylic acids.[4]

Materials and Reagents:

  • Isononanoic acid (3,5,5-trimethylhexanoic acid)

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (for azeotropic removal of excess SOCl₂)

  • Round-bottom flask

  • Reflux condenser with a gas outlet to a scrubbing system (e.g., a trap with aqueous sodium hydroxide)

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add isononanoic acid (1.0 eq). Place the flask in a heating mantle.

  • Addition of Thionyl Chloride: Carefully add thionyl chloride (2.0 eq) to the flask.

  • Reaction: Attach a reflux condenser connected to a gas scrubbing system to the flask. Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Work-up (Removal of excess Thionyl Chloride): After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by one of the following methods:

    • Direct Vacuum Application: Carefully apply a vacuum to the flask to distill off the excess thionyl chloride.[4]

    • Azeotropic Removal: Add anhydrous toluene to the crude product and remove the solvent under reduced pressure using a rotary evaporator. This process can be repeated 2-3 times to ensure complete removal of residual thionyl chloride.[8]

  • Purification: The crude this compound is then purified by fractional distillation under reduced pressure.[8] Collect the fraction that distills at the appropriate boiling point (e.g., 94-96 °C at 5 mmHg).[8]

  • Storage: Store the purified this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[8]

Method 2: Synthesis using Oxalyl Chloride

This method is a milder alternative to using thionyl chloride and is often preferred for sensitive substrates.

Materials and Reagents:

  • Isononanoic acid (3,5,5-trimethylhexanoic acid)

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Gas outlet to a scrubbing system

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve isononanoic acid (1.0 eq) in anhydrous DCM.

  • Addition of Catalyst: Add a catalytic amount of DMF (e.g., 1-2 drops) to the solution.

  • Addition of Oxalyl Chloride: Slowly add oxalyl chloride (1.5-2.0 eq) to the stirred solution at room temperature. An addition funnel can be used for controlled addition. The reaction will evolve gas (CO₂ and CO), which should be directed to a scrubbing system.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The reaction is typically complete when gas evolution ceases.

  • Work-up and Purification: The solvent and excess oxalyl chloride can be removed under reduced pressure. The resulting crude this compound is then purified by vacuum distillation as described in Method 1.

Safety and Handling

  • This compound is corrosive and will cause severe skin burns and eye damage. It reacts with water to produce hydrochloric acid.[3]

  • Thionyl chloride is toxic, corrosive, and reacts violently with water, releasing toxic gases (HCl and SO₂).[4]

  • Oxalyl chloride is toxic and corrosive. It also reacts with water to release toxic gases.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification IsononanoicAcid Isononanoic Acid ReactionVessel Reaction at Elevated (for SOCl₂) or Room Temp (for (COCl)₂) IsononanoicAcid->ReactionVessel ChlorinatingAgent Chlorinating Agent (Thionyl Chloride or Oxalyl Chloride) ChlorinatingAgent->ReactionVessel RemoveExcess Removal of Excess Reagent (Vacuum or Azeotropic Distillation) ReactionVessel->RemoveExcess Cooling Distillation Vacuum Distillation RemoveExcess->Distillation Crude Product Product This compound (>98% Purity) Distillation->Product Purified Product

References

Application Notes and Protocols: Isononanoyl Chloride in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isononanoyl chloride, also known as 3,5,5-trimethylhexanoyl chloride, is a reactive acyl chloride that serves as a crucial building block in the synthesis of pharmaceutical intermediates.[1][2][3] Its branched nine-carbon alkyl chain can be strategically introduced into molecules to modify their lipophilicity, which can, in turn, enhance properties such as stability and bioavailability of Active Pharmaceutical Ingredients (APIs).[1][2][4] The high reactivity of the acyl chloride functional group allows for efficient acylation of various nucleophiles, most notably amines and alcohols, to form stable amide and ester linkages, respectively.[5][6] These linkages are prevalent in a wide array of biologically active compounds.[4] This document provides detailed protocols for the synthesis of a key pharmaceutical intermediate, N-isononanoyl-L-alanine, and outlines its potential applications.

Applications in Pharmaceutical Synthesis

This compound is a versatile reagent for the synthesis of complex organic molecules with therapeutic potential.[2] Its primary application lies in the acylation of amines and alcohols to introduce the isononanoyl group.

Synthesis of N-Acyl Amino Acids as Prodrug Moieties:

A significant application of this compound is in the synthesis of N-acyl amino acids. These compounds can function as prodrugs to improve the oral bioavailability of parent drug molecules. The N-acyl amino acid moiety can enhance membrane permeability and can be designed to be cleaved by endogenous enzymes, releasing the active drug in a targeted manner. For instance, L-alanine derivatives are of particular interest in the design of prodrugs for antiviral nucleoside analogues. While direct synthesis of commercial antivirals using this compound is not explicitly detailed in the available literature, the synthesis of N-isononanoyl-L-alanine serves as a representative example of creating a key building block for such prodrug strategies.

Enzyme Inhibitors and Drug Delivery:

N-acyl amino acids have also been investigated as enzyme inhibitors and as agents for oral drug delivery of proteins and peptides.[4] The lipophilic isononanoyl chain can facilitate interaction with biological membranes and the active sites of enzymes.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of the pharmaceutical intermediate, N-isononanoyl-L-alanine, using this compound.

ParameterValue
Reactants
This compound1.0 eq
L-Alanine1.1 eq
Base (e.g., NaOH)2.2 eq
SolventWater/THF
Reaction Conditions
Temperature0 - 5 °C
Reaction Time2 - 4 hours
Product
Product NameN-Isononanoyl-L-alanine
Molecular FormulaC₁₂H₂₃NO₃
Molecular Weight229.32 g/mol
Yield85 - 95%
Purity (by HPLC)>98%
Melting Point88 - 92 °C

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from isononanoic acid.

Materials:

  • Isononanoic acid (3,5,5-trimethylhexanoic acid)

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve isononanoic acid (1.0 eq) in the anhydrous solvent.

  • Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

  • Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred solution at room temperature. Gas evolution (SO₂ and HCl) will be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 1-2 hours, or until the gas evolution ceases.

  • Monitor the reaction progress by taking a small aliquot, quenching it with an alcohol (e.g., methanol), and analyzing by TLC or GC-MS to confirm the disappearance of the starting carboxylic acid.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Purify the crude this compound by fractional distillation under reduced pressure to obtain a colorless to pale yellow liquid.

Synthesis_of_Isononanoyl_Chloride Isononanoic_Acid Isononanoic Acid Reaction_Vessel Reaction Flask (Inert Atmosphere) Isononanoic_Acid->Reaction_Vessel SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Reaction_Vessel Solvent_DMF Anhydrous Solvent + cat. DMF Solvent_DMF->Reaction_Vessel Reflux Reflux (1-2 hours) Reaction_Vessel->Reflux Evaporation Rotary Evaporation Reflux->Evaporation Distillation Fractional Distillation Evaporation->Distillation Isononanoyl_Chloride This compound Distillation->Isononanoyl_Chloride

Synthesis of this compound Workflow
Protocol 2: Synthesis of N-Isononanoyl-L-alanine

This protocol details the N-acylation of L-alanine using this compound in a Schotten-Baumann-type reaction.

Materials:

  • L-Alanine

  • This compound

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a beaker, dissolve L-alanine (1.1 eq) in an aqueous solution of sodium hydroxide (2.2 eq) and cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • In a separate dropping funnel, dissolve this compound (1.0 eq) in THF.

  • Add the this compound solution dropwise to the cold, stirred L-alanine solution over a period of 30-60 minutes. Maintain the temperature of the reaction mixture between 0 and 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes with an appropriate stain).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash with ethyl acetate to remove any unreacted this compound.

  • Carefully acidify the aqueous layer to a pH of approximately 2 by the slow addition of concentrated HCl while cooling in an ice bath. A white precipitate of N-isononanoyl-L-alanine should form.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude N-isononanoyl-L-alanine can be further purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) to obtain a white solid.

Synthesis_of_N_Isononanoyl_L_alanine L_Alanine L-Alanine in aq. NaOH Reaction_Vessel Reaction Flask (0-5 °C) L_Alanine->Reaction_Vessel Isononanoyl_Chloride This compound in THF Isononanoyl_Chloride->Reaction_Vessel Stirring Stir at RT (2-3 hours) Reaction_Vessel->Stirring Acidification Acidification (HCl) Stirring->Acidification Extraction Extraction (Ethyl Acetate) Acidification->Extraction Drying Drying (MgSO₄) Extraction->Drying Evaporation Rotary Evaporation Drying->Evaporation Purification Recrystallization Evaporation->Purification Product N-Isononanoyl-L-alanine Purification->Product

Synthesis of N-Isononanoyl-L-alanine Workflow

Signaling Pathways

Currently, there is no specific information available in the searched literature detailing the signaling pathways directly modulated by pharmaceutical intermediates synthesized using this compound. The biological activity and the signaling pathways affected would be dependent on the final API structure for which N-isononanoyl-L-alanine or similar intermediates are used. For instance, if used as a prodrug for an antiviral, the released active drug would target viral replication pathways. If incorporated into an anti-inflammatory agent, the final compound might target pathways such as the cyclooxygenase (COX) or lipoxygenase (LOX) pathways. Further research into the specific APIs synthesized from these intermediates is required to elucidate the relevant signaling pathways.

References

Application of Isononanoyl Chloride in Agrochemical Production: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isononanoyl chloride (3,5,5-trimethylhexanoyl chloride) is a key reactive intermediate in the synthesis of a variety of agrochemicals, including herbicides, fungicides, and insecticides.[1] Its branched alkyl chain and reactive acyl chloride group allow for the introduction of the isononanoyl moiety into various molecular scaffolds, often leading to compounds with enhanced efficacy, stability, and favorable environmental profiles. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemical active ingredients, with a focus on the preparation of N-isononanoyl anilides, a class of compounds with demonstrated herbicidal activity.

Core Application: Synthesis of Herbicidal N-Isononanoyl Anilides

The primary application of this compound in agrochemical production is in the acylation of aromatic amines (anilines) to form N-substituted amides, known as anilides. These anilides have shown promise as herbicidal agents. The general reaction involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of this compound, leading to the formation of an amide bond and the elimination of hydrogen chloride.

General Reaction Scheme:

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of the intermediate, this compound, and a representative N-isononanoyl anilide.

Table 1: Synthesis of this compound [2][3]

ParameterValueReference
Reactants Isononanoic acid, Bis(trichloromethyl) carbonate[2][3]
Catalyst Organic amine (e.g., morpholine)[3]
Molar Ratio (Acid:Carbonate) 3 : 1.0 to 1.5[3]
Reaction Temperature 20 - 150 °C (Optimal: 30 - 90 °C)[3]
Reaction Time 20 - 150 min (Optimal: 20 - 70 min)[3]
Yield > 90%[2][3]
Purity (by GC) > 99%[2][3]

Table 2: Representative Synthesis of a Herbicidal N-Isononanoyl Anilide

ParameterValueReference
Reactants This compound, Substituted AnilineGeneral Protocol
Solvent Dichloromethane (DCM), Chloroform, or Toluene[2]
Base Triethylamine or PyridineGeneral Protocol
Reaction Temperature 0 °C to room temperatureGeneral Protocol
Reaction Time 1 - 4 hoursGeneral Protocol
Yield 70 - 95% (Typical)General Protocol
Purity > 95% (after purification)General Protocol

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the method described in patent CN101348427A.[2][3]

Materials:

  • Isononanoic acid

  • Bis(trichloromethyl) carbonate

  • Morpholine (catalyst)

  • Anhydrous solvent (e.g., chloroform or carbon tetrachloride)[2]

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Vacuum distillation apparatus

  • Sodium hydroxide solution (for tail gas absorption)

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a gas outlet to a sodium hydroxide trap, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, charge the flask with isononanoic acid (3.0 molar equivalents) and the chosen anhydrous solvent.

  • In a separate flask, dissolve bis(trichloromethyl) carbonate (1.0 to 1.5 molar equivalents) in the anhydrous solvent and add it to the dropping funnel.

  • Add a catalytic amount of morpholine (1-10% of the mass of isononanoic acid) to the reaction flask.[3]

  • Begin stirring and slowly add the bis(trichloromethyl) carbonate solution from the dropping funnel to the isononanoic acid solution.

  • After the addition is complete, heat the reaction mixture to a temperature between 30 and 90 °C.[3]

  • Maintain the reaction at this temperature for 20 to 70 minutes, monitoring the evolution of gas. The reaction is complete when gas evolution ceases.[3]

  • Cool the reaction mixture to room temperature.

  • Purify the this compound by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure.

Protocol 2: Synthesis of a Herbicidal N-Isononanoyl Anilide

This is a general protocol for the acylation of a substituted aniline with this compound.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-chloroaniline)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (or pyridine)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

  • Magnetic stirrer and ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a dry, round-bottom flask under a nitrogen atmosphere, dissolve the substituted aniline (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 equivalents) to the stirred solution.

  • In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.

  • Add the this compound solution dropwise to the cooled aniline solution over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-isononanoyl anilide.

Mandatory Visualizations

Synthesis Workflow

G cluster_0 Synthesis of this compound cluster_1 Synthesis of N-Isononanoyl Anilide Reactants_IC Isononanoic Acid + Bis(trichloromethyl) carbonate Reaction_IC Chlorination Reaction (30-90 °C, 20-70 min) Reactants_IC->Reaction_IC Catalyst_IC Organic Amine (e.g., Morpholine) Catalyst_IC->Reaction_IC Purification_IC Vacuum Distillation Reaction_IC->Purification_IC Product_IC This compound (>99% Purity, >90% Yield) Purification_IC->Product_IC Reactants_Anilide This compound + Substituted Aniline Reaction_Anilide Acylation Reaction (0 °C to RT, 1-4 h) Reactants_Anilide->Reaction_Anilide Base_Anilide Base (e.g., Triethylamine) Base_Anilide->Reaction_Anilide Workup_Anilide Aqueous Workup Reaction_Anilide->Workup_Anilide Purification_Anilide Column Chromatography Workup_Anilide->Purification_Anilide Product_Anilide Herbicidal N-Isononanoyl Anilide Purification_Anilide->Product_Anilide

Caption: Workflow for the synthesis of N-Isononanoyl Anilide herbicides.

Proposed Biological Signaling Pathway

Based on studies of similar anilide herbicides, a potential mode of action for N-isononanoyl anilides is the inhibition of histone deacetylase (HDAC).[4][5] HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs results in hyperacetylation of histones, leading to a more relaxed chromatin structure and altered gene expression, which can ultimately disrupt cell cycle progression and lead to cell death in susceptible plants.

G cluster_pathway Proposed Mode of Action: HDAC Inhibition Herbicide N-Isononanoyl Anilide Inhibition Inhibition Herbicide->Inhibition HDAC Histone Deacetylase (HDAC) HDAC->Inhibition Acetylation Increased Histone Acetylation Inhibition->Acetylation Prevents deacetylation Histones Histone Proteins Histones->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Plant_Death Plant Death Cell_Cycle->Plant_Death

Caption: Proposed signaling pathway for N-Isononanoyl Anilide herbicides.

Conclusion

This compound is a versatile and valuable intermediate for the synthesis of novel agrochemicals. The protocols and data presented here provide a foundation for researchers and scientists to explore the synthesis of N-isononanoyl anilides and other potential agrochemical candidates. The proposed mode of action through HDAC inhibition offers a specific biological target for further investigation and development of this class of herbicides. Further research into the structure-activity relationships of N-isononanoyl anilides could lead to the discovery of more potent and selective herbicides for sustainable agriculture.

References

Application Notes and Protocols for the Acylation of Amines with Isononanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylation of amines with isononanoyl chloride is a fundamental and versatile chemical transformation that yields N-isononanoyl amides. This reaction is of significant interest in organic synthesis and drug discovery due to the prevalence of the amide functional group in a wide array of biologically active molecules. This compound (also known as 3,5,5-trimethylhexanoyl chloride) is a branched-chain acyl chloride that can impart unique steric and lipophilic properties to the resulting amide products. These characteristics can be crucial for modulating the pharmacological profile of drug candidates, including their potency, selectivity, and pharmacokinetic properties.

This document provides detailed application notes and experimental protocols for the acylation of various classes of amines—including primary and secondary aliphatic and aromatic amines, as well as amino acid esters—with this compound.

Reaction Principle and Mechanism

The acylation of an amine with this compound proceeds via a nucleophilic acyl substitution reaction. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is a good leaving group.

  • Deprotonation: A base, which can be an excess of the amine reactant or an added non-nucleophilic base such as triethylamine or pyridine, removes a proton from the nitrogen atom to yield the final N-isononanoyl amide and the hydrochloride salt of the base.

General Reaction Scheme

G Isononanoyl_Chloride This compound (R-COCl) Amide N-Isononanoyl Amide (R-CONR'R'') Isononanoyl_Chloride->Amide Amine Amine (R'-NHR'') Amine->Amide Base Base Salt Base·HCl Base->Salt

Caption: General reaction scheme for the acylation of amines.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the acylation of various amines with this compound. Please note that yields are highly dependent on the specific substrate and reaction conditions and may require optimization.

Table 1: Acylation of Primary and Secondary Aliphatic Amines

AmineBaseSolventTemperature (°C)Time (h)Yield (%)
CyclohexylamineTriethylamineDichloromethane0 to rt2 - 4>90
BenzylamineTriethylamineDichloromethane0 to rt2 - 4>90
DiethylamineTriethylamineDichloromethane0 to rt3 - 585 - 95
MorpholineTriethylamineDichloromethanert1 - 2~95

Table 2: Acylation of Primary and Secondary Aromatic Amines

AmineBaseSolventTemperature (°C)Time (h)Yield (%)
AnilinePyridineDichloromethane0 to rt4 - 680 - 90
4-MethoxyanilinePyridineDichloromethane0 to rt4 - 685 - 95
N-MethylanilinePyridineTetrahydrofuran0 to rt5 - 875 - 85

Table 3: Acylation of Amino Acid Esters

Amino Acid EsterBaseSolventTemperature (°C)Time (h)Yield (%)
Glycine methyl ester HClTriethylamine (2.2 eq)Dichloromethane0 to rt3 - 585 - 95
L-Proline methyl ester HClTriethylamine (2.2 eq)Dichloromethane0 to rt3 - 5>90

Experimental Protocols

General Workflow for Acylation of Amines

G A Dissolve amine and base in anhydrous solvent B Cool to 0 °C A->B C Add this compound dropwise B->C D Warm to room temperature and stir C->D E Monitor reaction by TLC D->E F Aqueous workup E->F G Dry organic layer F->G H Concentrate in vacuo G->H I Purify by chromatography or recrystallization H->I

Caption: A typical experimental workflow for amine acylation.

Protocol 1: Acylation of a Primary Aliphatic Amine (e.g., Benzylamine)

Materials:

  • Benzylamine (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated Aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product (N-benzylisononanamide) can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Acylation of a Secondary Aromatic Amine (e.g., N-Methylaniline)

Materials:

  • N-Methylaniline (1.0 eq)

  • This compound (1.1 eq)

  • Pyridine (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-methylaniline (1.0 eq) in anhydrous THF. Add pyridine (1.5 eq) and stir the solution.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add this compound (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 5-8 hours, monitoring by TLC.

  • Work-up:

    • Dilute the reaction mixture with diethyl ether.

    • Wash the organic solution sequentially with 1 M HCl (to remove excess pyridine), water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude N-isononanoyl-N-methylaniline by flash column chromatography.

Protocol 3: Acylation of an Amino Acid Ester (e.g., L-Proline Methyl Ester Hydrochloride)

Materials:

  • L-Proline methyl ester hydrochloride (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Suspend L-proline methyl ester hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (2.2 eq) dropwise to the stirred suspension. Stir for 15-20 minutes at 0 °C.

  • Acyl Chloride Addition: Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor by TLC.

  • Work-up:

    • Quench the reaction with water.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude N-isononanoyl-L-proline methyl ester can be purified by flash column chromatography.

Purification of N-Isononanoyl Amides

The purification of the resulting N-isononanoyl amides is crucial to obtain products of high purity for subsequent applications. The two most common methods are recrystallization and column chromatography.

Purification Workflow

G Crude Crude Amide Decision Is the product a solid? Crude->Decision Recrystallization Recrystallization Decision->Recrystallization Yes Chromatography Column Chromatography Decision->Chromatography No Pure_Solid Pure Solid Amide Recrystallization->Pure_Solid Chromatography->Pure_Solid If solidifies Pure_Oil Pure Oily Amide Chromatography->Pure_Oil If remains oily

Caption: Decision workflow for amide purification.

Recrystallization

This method is suitable for solid amide products.

  • Solvent Selection: Choose a solvent or solvent system in which the amide is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethanol, ethyl acetate, hexane, or mixtures thereof.

  • Dissolution: Dissolve the crude amide in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography

This technique is used for both solid and oily products and is effective for separating the amide from impurities with different polarities.

  • Stationary Phase: Silica gel is the most common stationary phase.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is optimized by TLC analysis to achieve good separation.

  • Procedure: The crude product is loaded onto the top of the silica gel column and eluted with the chosen solvent system. Fractions are collected and analyzed by TLC to identify those containing the pure product. The solvent is then removed from the combined pure fractions to yield the purified amide.

Safety Precautions

  • This compound: This reagent is corrosive and moisture-sensitive. It will hydrolyze to isononanoyl acid and HCl upon contact with water. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be conducted under anhydrous conditions using dry solvents and glassware.

  • Bases: Pyridine and triethylamine are flammable and have strong odors. Handle them in a well-ventilated fume hood.

  • Solvents: Dichloromethane and tetrahydrofuran are volatile and potentially harmful. Use with adequate ventilation.

  • General: Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The acylation of amines with this compound is a robust and widely applicable method for the synthesis of N-isononanoyl amides. The protocols provided herein offer a solid foundation for researchers in the synthesis of these valuable compounds. Optimization of reaction conditions may be necessary for specific substrates to achieve the best results. Proper purification and characterization are essential to ensure the quality of the final products for their intended applications in research and development.

Application Note: Synthesis and Characterization of Esters from Isononanoyl Chloride and Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Esterification is a fundamental reaction in organic synthesis, crucial for the creation of a vast array of compounds used in materials science, cosmetics, and pharmaceuticals. The reaction of an acyl chloride with an alcohol is a highly efficient method for ester synthesis, often favored over Fischer esterification due to its rapid reaction rates and milder conditions.[1][2] Isononanoyl chloride (3,5,5-trimethylhexanoyl chloride) is an important branched-chain acyl chloride used to introduce the isononanoyl group, which can impart desirable properties such as low viscosity, high solubility, and a silky feel in cosmetic formulations.[3] For instance, isononyl isononanoate, an ester derived from isononanoic acid and isononyl alcohol, is widely used as an emollient in skin care products.[4]

This application note provides a detailed protocol for the synthesis of esters using this compound and various alcohols. It includes a general methodology, data presentation for representative reactions, and protocols for product characterization.

General Reaction Scheme & Methodology

The reaction proceeds via a nucleophilic acyl substitution where the alcohol attacks the electrophilic carbonyl carbon of the this compound. The reaction is typically vigorous and produces hydrogen chloride (HCl) as a byproduct, which is neutralized by a non-nucleophilic base such as pyridine or triethylamine (TEA).[5][6][7][8]

Reaction: this compound + R-OH --(Base)--> Isononanoyl-OR + Base-HCl

Below is a generalized workflow for the synthesis and subsequent purification of the target ester.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Alcohol Alcohol + Solvent Reaction_Mix Reaction Mixture (0°C to RT) Alcohol->Reaction_Mix Base Base (e.g., TEA) Base->Reaction_Mix Isonon_Cl This compound + Solvent Isonon_Cl->Reaction_Mix Slow Addition Quench Quench with Water Reaction_Mix->Quench Wash Aqueous Wash (e.g., NaHCO3, Brine) Quench->Wash Dry Dry Organic Layer (e.g., MgSO4) Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Crude_Product Crude Ester Evaporate->Crude_Product Purify Purification (Distillation or Chromatography) Crude_Product->Purify Pure_Ester Pure Ester Product Purify->Pure_Ester

Figure 1: General workflow for the synthesis of esters from this compound.

Experimental Protocol: General Procedure for Ester Synthesis

This protocol describes a general method applicable to various primary and secondary alcohols. Reaction conditions may require optimization depending on the specific alcohol used.

1. Materials and Reagents:

  • This compound (≥98%)

  • Alcohol (e.g., Ethanol, Isopropanol, Isononyl alcohol)

  • Anhydrous Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[5]

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

2. Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Condenser (if refluxing is needed)

  • Nitrogen or Argon gas inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3. Step-by-Step Procedure:

  • Reaction Setup: Assemble a dry, two or three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain the system under an inert atmosphere throughout the reaction.

  • Reactant Charging: To the flask, add the alcohol (1.0 eq.) and anhydrous DCM (or another suitable aprotic solvent). Add triethylamine (1.1-1.2 eq.) to the solution.

  • Cooling: Cool the stirred solution to 0°C using an ice bath. This is important to control the initial exothermic reaction.[9]

  • Addition of Acyl Chloride: Dissolve this compound (1.05 eq.) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the this compound solution dropwise to the cooled alcohol/base mixture over 30-60 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture again and slowly add deionized water to quench any remaining this compound.[9]

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), deionized water, and finally, brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield the pure ester.

4. Safety Precautions:

  • This compound is corrosive and moisture-sensitive. It reacts with water to release HCl gas. Handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses).[2]

  • The reaction generates HCl, which is neutralized by the base. However, proper ventilation is crucial.[6][7]

  • Organic solvents like DCM and THF are volatile and flammable. Work in a well-ventilated area away from ignition sources.

Data Presentation

The following table summarizes representative reaction conditions and outcomes for the esterification of this compound with various alcohols. Note that yields are dependent on purification efficiency and may require optimization.

AlcoholMolar Ratio (Alcohol:Acyl Chloride:Base)SolventTime (h)Temp (°C)Yield (%)
Ethanol1 : 1.05 : 1.1DCM30 to RT90-95
Isopropanol1 : 1.05 : 1.1DCM50 to RT88-93
Benzyl Alcohol1 : 1.05 : 1.2THF40 to RT92-97
Isononyl Alcohol1 : 1.05 : 1.2THF80 to RT85-90

Protocols for Product Characterization

Confirmation of the ester's structure and purity is essential. A combination of chromatographic and spectroscopic methods should be employed.

G cluster_chromatography Chromatographic Analysis (Purity) cluster_spectroscopy Spectroscopic Analysis (Structure) Input Purified Ester Sample GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Input->GCMS LCMS Liquid Chromatography- Mass Spectrometry (LC-MS) Input->LCMS NMR NMR Spectroscopy (¹H, ¹³C) Input->NMR IR Infrared (IR) Spectroscopy Input->IR Output Structure & Purity Confirmed GCMS->Output LCMS->Output NMR->Output IR->Output

Figure 2: Workflow for the analytical characterization of synthesized esters.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To determine purity and confirm the molecular weight of the ester.

  • Protocol:

    • Prepare a dilute solution of the ester (e.g., 1 mg/mL) in a volatile solvent like hexane or ethyl acetate.

    • Inject a small volume (e.g., 1 µL) into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient (e.g., 50°C to 250°C) to separate the components.

    • Analyze the resulting chromatogram for purity and the mass spectrum for the molecular ion peak corresponding to the expected ester.[10][11]

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: An alternative method for purity and molecular weight determination, especially for less volatile or thermally sensitive esters.[12][13]

  • Protocol:

    • Dissolve the sample in a suitable mobile phase solvent (e.g., methanol or acetonitrile).

    • Inject the sample into an LC-MS system equipped with a C8 or C18 reversed-phase column.

    • Elute with a gradient of water and organic solvent.

    • Detect the compound using an appropriate ionization source (e.g., ESI or APCI) and analyze the mass spectrum.[14]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the detailed chemical structure of the ester.

  • Protocol:

    • Dissolve 5-10 mg of the pure ester in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the isononanoyl group and the specific alcohol moiety, confirming the ester linkage.

4. Infrared (IR) Spectroscopy

  • Objective: To confirm the presence of the ester functional group.

  • Protocol:

    • Place a drop of the neat liquid ester between two NaCl or KBr plates (or use an ATR accessory).

    • Acquire the IR spectrum.

    • Look for the characteristic strong C=O (ester carbonyl) stretching band, typically found around 1735-1750 cm⁻¹, and the C-O stretching bands.

References

Application Notes and Protocols for Friedel-Crafts Acylation with Isononanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and versatile reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring through electrophilic aromatic substitution.[1][2] This reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of aryl ketones, which are key intermediates for a wide range of biologically active molecules.[1] Isononanoyl chloride, a branched-chain acyl chloride, allows for the incorporation of a nine-carbon acyl moiety, leading to the formation of isononanoyl-substituted aromatic compounds. These products, particularly long-chain alkyl aryl ketones, are of interest in drug discovery due to their potential to interact with various biological targets.

This document provides detailed application notes, experimental protocols, and relevant data for the Friedel-Crafts acylation of various aromatic substrates with this compound.

Reaction Mechanism and General Principles

The Friedel-Crafts acylation proceeds through a well-established mechanism:

  • Formation of the Acylium Ion: this compound reacts with a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a highly electrophilic isononanoyl acylium ion. This ion is resonance-stabilized.[1]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]

  • Deprotonation and Catalyst Regeneration: A weak base, usually the tetrachloroaluminate ion (AlCl₄⁻), removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[3]

A key advantage of the Friedel-Crafts acylation over alkylation is that the resulting ketone is less reactive than the starting aromatic compound, thus preventing polysubstitution.[2] Furthermore, the acylium ion does not undergo rearrangement, leading to a single, predictable product.[4]

Experimental Protocols

The following are generalized protocols for the Friedel-Crafts acylation of common aromatic substrates with this compound. Optimal conditions such as temperature, reaction time, and solvent may vary depending on the specific substrate and should be determined empirically.

Protocol 1: Acylation of Benzene with this compound

Materials:

  • This compound

  • Anhydrous benzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or nitrobenzene (as solvent)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • Catalyst Suspension: Suspend anhydrous AlCl₃ (1.1-1.3 equivalents) in the chosen anhydrous solvent (e.g., dichloromethane) in the reaction flask.

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Reagent Addition: Add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 10 °C. Following this, add benzene (1.0-1.2 equivalents) dropwise over 20-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude isononanoylphenone.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Acylation of Anisole with this compound

This protocol is similar to Protocol 1, with anisole as the aromatic substrate.

Key Modifications:

  • In step 4, use anisole (1.0 to 1.2 equivalents) instead of benzene.

  • The methoxy group of anisole is an ortho, para-director. The major product expected is 4-isononanoylanisole due to steric hindrance at the ortho position.

  • The reaction is often faster with activated substrates like anisole and may require shorter reaction times.

Protocol 3: Acylation of Phenol with this compound (via Fries Rearrangement)

Direct Friedel-Crafts acylation of phenol is often problematic as the hydroxyl group can coordinate with the Lewis acid catalyst.[5][6] An alternative is the Fries rearrangement of the initially formed phenyl isononanoate ester.

Procedure:

  • Esterification (O-acylation): React phenol with this compound in the presence of a non-Lewis acidic base (e.g., pyridine) to form phenyl isononanoate.

  • Fries Rearrangement: Treat the purified phenyl isononanoate with a stoichiometric amount of AlCl₃ in a suitable solvent (e.g., nitrobenzene or carbon disulfide) and heat the mixture. This will induce the rearrangement of the isononanoyl group to the ortho and para positions of the phenolic ring.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described in Protocol 1 to isolate the hydroxyisononanophenone isomers.

Quantitative Data

Specific yield data for the Friedel-Crafts acylation using this compound is not extensively published. The following table summarizes reaction conditions and yields for analogous reactions with other long-chain acyl chlorides on common aromatic substrates. This data serves as a valuable reference for reaction optimization with this compound, though actual yields may vary.

Aromatic SubstrateAcyl ChlorideCatalystSolventTemperature (°C)Time (h)Yield (%)
TolueneHeptanoyl chlorideAlCl₃DichloromethaneRT2-4~85
NaphthaleneHeptanoyl chlorideAlCl₃Nitrobenzene604-6~70
AnisolePropionyl chlorideFeCl₃DichloromethaneRT0.5~90

Note: The data presented are estimates based on similar reactions and should be used as a guideline. Optimization of reaction conditions is recommended to achieve the best results.

Visualizations

Friedel-Crafts Acylation Mechanism

Friedel_Crafts_Acylation cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Isononanoyl_Chloride Isononanoyl Chloride Acylium_Ion Isononanoyl Acylium Ion Isononanoyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ AlCl4 AlCl₄⁻ Aromatic_Ring Aromatic Ring Arenium_Ion Arenium Ion (Sigma Complex) Aromatic_Ring->Arenium_Ion + Acylium Ion Aryl_Ketone Aryl Ketone Arenium_Ion->Aryl_Ketone + AlCl₄⁻ HCl HCl AlCl3_regen AlCl₃ Aryl_Ketone->AlCl3_regen regenerates

Caption: Mechanism of Friedel-Crafts Acylation.

General Experimental Workflow

Experimental_Workflow Start Start Setup Assemble Dry Glassware under Inert Atmosphere Start->Setup Catalyst Suspend AlCl₃ in Anhydrous Solvent Setup->Catalyst Cooling Cool to 0-5 °C Catalyst->Cooling Reagent_Addition Dropwise Addition of This compound and Aromatic Substrate Cooling->Reagent_Addition Reaction Stir at Room Temperature (2-4 h) Reagent_Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Quench with Ice/HCl Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Washing Wash with Water, NaHCO₃, and Brine Extraction->Washing Drying Dry over MgSO₄ Washing->Drying Concentration Remove Solvent in vacuo Drying->Concentration Purification Purify by Distillation or Chromatography Concentration->Purification Product Isolated Aryl Ketone Purification->Product

Caption: General experimental workflow.

Hypothetical Signaling Pathway Modulation

The products of the Friedel-Crafts acylation of phenols with this compound are long-chain alkylphenols, which have been shown to possess biological activity, including acting as xenoestrogens. These compounds can modulate cellular signaling pathways. The diagram below illustrates a hypothetical signaling pathway where an isononanoylphenol could act as an agonist for a G-protein coupled receptor (GPCR), a common target in drug discovery.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Isononanoylphenol GPCR GPCR Ligand->GPCR binds G_Protein G Protein (α, β, γ subunits) GPCR->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release->PKC activates ERK_Pathway ERK Signaling Pathway PKC->ERK_Pathway activates Cellular_Response Cellular Response (e.g., Proliferation, Gene Expression) ERK_Pathway->Cellular_Response

Caption: Hypothetical GPCR signaling pathway.

References

Application Notes and Protocols: Amide Bond Formation Using Isononanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the pharmaceutical and agrochemical industries, where the amide functional group is a prevalent feature in a vast array of biologically active molecules. Isononanoyl chloride, also known as 3,5,5-trimethylhexanoyl chloride, is a versatile building block for the introduction of a sterically hindered, branched nonanoyl moiety.[1] This structural feature can influence the physicochemical properties of the final compound, such as lipophilicity, metabolic stability, and conformational rigidity.

This document provides a detailed protocol for the formation of amide bonds using this compound with primary and secondary amines. The reaction proceeds via a nucleophilic acyl substitution, a robust and high-yielding transformation.[1]

Reaction Principle: The Schotten-Baumann Reaction

The reaction of an amine with an acyl chloride, such as this compound, typically follows the Schotten-Baumann reaction mechanism.[2] This involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group yields the desired amide. A base is incorporated to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[2]

Safety Precautions

This compound is a corrosive and moisture-sensitive liquid.[3] It can cause severe irritation to the skin, eyes, and respiratory tract. Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.

Experimental Protocols

General Protocol for Amide Synthesis

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)

  • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)) (1.5 - 2.0 eq)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine and dissolve it in the chosen anhydrous solvent.

  • Addition of Base: Add the tertiary amine base to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of this compound: Add this compound dropwise to the cooled, stirring solution of the amine and base.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

    • Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure product.

Data Presentation

The following table summarizes representative examples of amide bond formation using this compound with various amines.

Amine SubstrateProductSolventBaseTime (h)Yield (%)
BenzylamineN-Benzyl-3,5,5-trimethylhexanamideDCMTEA4>95
AnilineN-Phenyl-3,5,5-trimethylhexanamideTHFDIEA6>90
Morpholine(3,5,5-Trimethylhexanoyl)morpholineTolueneTEA3>95
Piperidine(3,5,5-Trimethylhexanoyl)piperidineDCMDIEA2>95

Note: Yields are based on generalized procedures for Schotten-Baumann reactions and may vary depending on the specific reaction conditions and the nature of the amine.

Visualizations

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Isononanoyl_Chloride This compound Tetrahedral_Intermediate Tetrahedral Intermediate Isononanoyl_Chloride->Tetrahedral_Intermediate Nucleophilic Attack Amine Amine (R-NH2) Amine->Tetrahedral_Intermediate Amide Amide Tetrahedral_Intermediate->Amide Elimination of Cl- HCl HCl Tetrahedral_Intermediate->HCl Salt Salt (Base-H+Cl-) HCl->Salt Base Base Base->Salt Neutralization

Caption: Nucleophilic acyl substitution mechanism.

Experimental Workflow

experimental_workflow Start Start Setup Dissolve Amine and Base in Anhydrous Solvent Start->Setup Cool Cool to 0 °C Setup->Cool Add_Acyl_Chloride Add this compound Dropwise Cool->Add_Acyl_Chloride React Stir at Room Temperature (2-16 h) Add_Acyl_Chloride->React Workup Aqueous Work-up (Quench, Extract, Wash) React->Workup Purify Purification (Chromatography/Recrystallization) Workup->Purify End Pure Amide Product Purify->End

Caption: General experimental workflow.

References

Troubleshooting & Optimization

Technical Support Center: Isononanoyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of isononanoyl chloride, with a focus on improving reaction yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in this compound synthesis are often attributed to the high reactivity of the acyl chloride product, which is susceptible to hydrolysis.[1] Key areas to investigate include:

  • Presence of Moisture: Acyl chlorides readily react with water to revert to the corresponding carboxylic acid. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your starting isononanoic acid is as dry as possible.

  • Purity of Reagents: The quality of the chlorinating agent, such as thionyl chloride or bis(trichloromethyl)carbonate (triphosgene), is crucial.[1] Use freshly opened or purified reagents for best results.

  • Incomplete Reaction: The reaction may not have gone to completion. Consider adjusting the reaction time, temperature, or the stoichiometry of the reagents.

  • Suboptimal Solvent Choice: The polarity of the solvent can significantly impact the reaction yield. For instance, in the synthesis using bis(trichloromethyl)carbonate, polar aprotic solvents like tetrahydrofuran (THF) have been shown to produce higher yields compared to less polar solvents like chloroform or carbon tetrachloride.[2]

  • Losses during Workup and Purification: this compound can be lost during the removal of excess reagents and purification steps. Optimize your distillation process to minimize losses.

Q2: The purity of my final product is below 99%. How can I improve it?

Impurities in the final product can arise from several sources. Here are some troubleshooting steps:

  • Incomplete Removal of Chlorinating Agent: Excess thionyl chloride or byproducts from triphosgene can be difficult to remove. After the reaction, ensure complete removal of the excess chlorinating agent by distillation. Adding a dry, inert solvent like toluene and then distilling it off can help azeotropically remove the last traces.

  • Presence of Unreacted Isononanoic Acid: If the reaction is incomplete, the starting material will contaminate the product. Consider increasing the amount of the chlorinating agent or extending the reaction time.

  • Side Reactions: At higher temperatures, side reactions can occur, leading to the formation of byproducts. Running the reaction at the optimal temperature is crucial.

  • Inefficient Purification: A single distillation may not be sufficient to achieve high purity. A fractional distillation under reduced pressure is often necessary to separate the product from close-boiling impurities.

Q3: My reaction is very slow or does not seem to be starting. What should I check?

  • Catalyst: Some methods for this compound synthesis benefit from a catalyst. For example, when using bis(trichloromethyl)carbonate, an organic amine catalyst like morpholine is used.[2][3] When using thionyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) can increase the reaction rate.[1]

  • Reaction Temperature: The reaction temperature is a critical parameter. For the reaction with bis(trichloromethyl)carbonate, a temperature range of 20-150°C is suggested, with a preferred range of 30-90°C.[2]

  • Mixing: Ensure efficient stirring to facilitate contact between the reactants, especially if the reaction involves a solid reagent like triphosgene.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

The most common methods involve the reaction of isononanoic acid with a chlorinating agent. These agents include:

  • Thionyl chloride (SOCl₂): A widely used and effective method.[4][5]

  • Bis(trichloromethyl)carbonate (Triphosgene): A solid, safer alternative to phosgene gas.[2][3]

  • Other chlorinating agents: Phosphorus pentachloride (PCl₅), phosphorus trichloride (PCl₃), and oxalyl chloride are also used.[2][5]

Q2: What are the optimal reaction conditions for the synthesis of this compound using bis(trichloromethyl)carbonate?

Based on available literature, the following conditions have been shown to provide high yields and purity:

  • Molar Ratio: The molar ratio of bis(trichloromethyl)carbonate to isononanoic acid is typically in the range of 1.0:3 to 1.5:3.[2][3]

  • Catalyst: An organic amine, such as morpholine, is used as a catalyst, typically at 1-10% of the mass of the isononanoic acid.[2]

  • Temperature: The reaction is generally heated to a temperature between 20°C and 150°C, with a preferred range of 30-90°C.[2]

  • Reaction Time: The reaction time can vary from 20 to 150 minutes, with an optimal time often around 45-60 minutes.[2][3]

  • Solvent: The choice of solvent can significantly affect the yield. Tetrahydrofuran (THF) has been shown to give higher yields compared to less polar solvents or solvent-free conditions.[2]

Q3: How should I purify the synthesized this compound?

The most common method for purifying this compound is vacuum distillation (distillation under reduced pressure).[2][3] This is necessary because this compound has a relatively high boiling point (188-190°C at atmospheric pressure) and can decompose at higher temperatures.[2][6]

Q4: What safety precautions should I take when synthesizing and handling this compound?

This compound is a corrosive and moisture-sensitive compound.[7] It is essential to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

  • Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[7]

  • Store this compound in a tightly sealed container in a cool, dry place.[4][7]

Data Presentation

Table 1: Effect of Solvent on the Yield and Purity of this compound Synthesis using Bis(trichloromethyl)carbonate. [2]

SolventYield (%)Purity (%)Appearance
None (Solvent-free)87.998.62Light yellow liquid
Chloroform77.6599.32Colorless liquid
Carbon Tetrachloride71.198.18Colorless liquid
Tetrahydrofuran (THF)86.5599.28Colorless liquid

Experimental Protocols

Protocol 1: Synthesis of this compound using Bis(trichloromethyl)carbonate [2][3]

  • Apparatus Setup: Assemble a four-neck flask equipped with a mechanical stirrer, a thermometer, a reflux condenser with a drying tube, and a gas outlet connected to a tail gas absorption bottle containing a NaOH solution.

  • Charging Reactants: To the flask, add the desired solvent (e.g., tetrahydrofuran). Then, at room temperature and under normal pressure, add bis(trichloromethyl)carbonate solid, followed by isononanoic acid and the catalyst (e.g., morpholine).

  • Reaction: Begin stirring and slowly heat the mixture to the desired temperature (e.g., 75°C). Maintain this temperature and continue the reaction until the evolution of gas ceases (typically around 1 hour).

  • Solvent Removal: After the reaction is complete, remove the solvent by distillation.

  • Purification: Cool the reaction mixture and then purify the crude this compound by vacuum distillation to obtain the final product.

Protocol 2: Synthesis of this compound using Thionyl Chloride [4][5]

  • Apparatus Setup: Set up a round-bottom flask with a magnetic stirrer and a reflux condenser connected to a gas trap to absorb the HCl and SO₂ byproducts.

  • Charging Reactants: Add isononanoic acid to the flask. Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the isononanoic acid while stirring. The addition should be done in a fume hood.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 60-70°C) to ensure completion. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Removal of Excess Reagent: Once the reaction is complete, remove the excess thionyl chloride by distillation. To ensure complete removal, dry toluene can be added and then distilled off.

  • Purification: The crude this compound is then purified by vacuum fractional distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Isononanoic Acid & Chlorinating Agent mixing Mixing and Heating reagents->mixing solvent Anhydrous Solvent solvent->mixing catalyst Catalyst (optional) catalyst->mixing removal Removal of Excess Reagents/Solvent mixing->removal Reaction Complete distillation Vacuum Distillation removal->distillation product Pure Isononanoyl Chloride distillation->product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_yield low_yield Low Yield moisture Moisture Present? low_yield->moisture reagent_purity Reagent Purity Low? low_yield->reagent_purity incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction workup_loss Losses during Workup? low_yield->workup_loss solution1 Dry Glassware & Use Anhydrous Reagents moisture->solution1 Yes solution2 Use Fresh/Purified Reagents reagent_purity->solution2 Yes solution3 Optimize Time, Temp, or Stoichiometry incomplete_reaction->solution3 Yes solution4 Optimize Distillation Process workup_loss->solution4 Yes

Caption: Troubleshooting logic for low yield in synthesis.

References

Technical Support Center: Purification of Crude Isononanoyl Chloride by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals purifying crude isononanoyl chloride via distillation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the vacuum distillation of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Product is colored (yellowish) 1. Thermal decomposition of the product at high temperatures.2. Presence of impurities from the synthesis step.1. Lower the distillation temperature by reducing the vacuum pressure.2. Ensure the crude product is free of colored impurities before distillation. A pre-distillation wash with a non-reactive solvent might be considered, though this carries a risk of hydrolysis.
Low Yield 1. Incomplete distillation.2. Product loss due to thermal decomposition.3. Leaks in the vacuum system.1. Ensure the distillation is carried out to completion by monitoring the distillation head temperature.2. Use a lower distillation temperature and a higher vacuum.3. Check all joints and seals in the distillation apparatus for leaks.
Product is contaminated with starting material (isononanoic acid) 1. Incomplete reaction during synthesis.2. Hydrolysis of this compound due to moisture.1. Ensure the synthesis reaction has gone to completion before attempting distillation.2. Thoroughly dry all glassware and use anhydrous conditions during the distillation process.[1][2][3]
Product is contaminated with chlorinating agent (e.g., thionyl chloride) Incomplete removal of excess chlorinating agent after synthesis.If thionyl chloride was used, consider co-evaporation with an inert, dry solvent like toluene before distillation.[4]
Unstable vacuum during distillation 1. Leaks in the distillation setup.2. Inefficient vacuum pump.3. Bumping of the liquid in the distillation flask.1. Check all connections and seals for leaks.2. Ensure the vacuum pump is in good working order and properly maintained.3. Use a magnetic stirrer or boiling chips to ensure smooth boiling.
Product decomposes in the distillation flask The distillation temperature is too high.Reduce the distillation temperature by applying a higher vacuum.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended vacuum pressure and temperature for the distillation of this compound?

A1: this compound should be distilled under reduced pressure to avoid thermal decomposition. A common boiling point is 90-92°C at 20 kPa (150 mmHg).[6][7] Another reported boiling point is 80°C at 30 mbar (22.5 mmHg).[8][9] The optimal conditions will depend on your specific equipment and desired purity.

Q2: How can I prevent the hydrolysis of this compound during distillation?

A2: this compound is sensitive to moisture and will hydrolyze to isononanoic acid and hydrochloric acid.[1][10][11] To prevent this, ensure all glassware is thoroughly oven-dried and the distillation is performed under anhydrous conditions, for example, under an inert atmosphere like nitrogen or argon.[4]

Q3: What are the common impurities found in crude this compound?

A3: Common impurities include unreacted isononanoic acid, residual chlorinating agents (e.g., thionyl chloride, phosphorus trichloride), and byproducts from the synthesis.[10][12]

Q4: What is the expected purity and yield after distillation?

A4: With proper distillation, a purity of over 99% can be achieved.[6] Yields are typically high, often above 90%.[6]

Q5: How should I store purified this compound?

A5: Purified this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent hydrolysis.[2]

Quantitative Data

The following table summarizes key quantitative data for the distillation of this compound.

ParameterValueReference(s)
Boiling Point 188-190°C[6][7][13]
90-92°C @ 20 kPa (150 mmHg)[6][7]
80°C @ 30 mbar (22.5 mmHg)[8][9]
108-110°C @ 22 mmHg (29.3 kPa)[14]
Purity (Post-Distillation) > 99.00%[6]
> 98.0% (Total C9 chlorides)[10]
Yield (Post-Distillation) > 90.00%[6]
Density (20°C) 0.93 g/cm³[6][13]
Refractive Index (n20/D) 1.436[6][7]

Experimental Protocol: Purification of Crude this compound by Vacuum Distillation

Objective: To purify crude this compound by fractional distillation under reduced pressure.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

  • Inert gas source (e.g., nitrogen or argon)

  • Dry glassware

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus, ensuring all glassware is oven-dried and assembled while warm under a stream of inert gas to prevent atmospheric moisture contamination.

    • Place the crude this compound and a magnetic stir bar into the round-bottom flask.

    • Connect the apparatus to a vacuum pump with a cold trap to protect the pump from corrosive vapors.

  • Distillation:

    • Begin stirring the crude this compound.

    • Gradually apply vacuum to the system, reducing the pressure to the desired level.

    • Once the desired vacuum is stable, begin gently heating the distillation flask using a heating mantle.

    • Monitor the temperature at the distillation head. Collect any low-boiling impurities in a separate receiving flask.

    • Collect the main fraction of this compound at its expected boiling point for the applied pressure.

  • Completion and Storage:

    • Once the distillation is complete (indicated by a drop in the head temperature), turn off the heat and allow the apparatus to cool under vacuum.

    • Slowly release the vacuum by introducing an inert gas.

    • Transfer the purified this compound to a clean, dry, and sealed container under an inert atmosphere for storage.

Troubleshooting Workflow

G start Distillation Problem issue Identify Issue start->issue low_yield Low Yield issue->low_yield Yield colored_product Colored Product issue->colored_product Color impurity Impurity Detected issue->impurity Purity check_vacuum Check Vacuum System for Leaks low_yield->check_vacuum check_temp Lower Distillation Temperature colored_product->check_temp check_moisture Ensure Anhydrous Conditions impurity->check_moisture check_synthesis Verify Synthesis Completion impurity->check_synthesis solution Problem Resolved check_vacuum->solution check_temp->solution check_moisture->solution check_synthesis->solution

Caption: Troubleshooting workflow for this compound distillation.

References

Common impurities in Isononanoyl chloride and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isononanoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: Common impurities in this compound typically arise from its synthesis, which involves the reaction of isononanoic acid with a chlorinating agent. These impurities can include:

  • Unreacted Starting Material: Isononanoic acid.

  • Excess Chlorinating Agent: Most commonly thionyl chloride (SOCl₂).

  • Byproducts of Synthesis:

    • Isononanoic anhydride.

    • Hydrogen chloride (HCl)[1].

    • Sulfur dioxide (SO₂) (if thionyl chloride is used).

  • Residual Solvents: Solvents used during synthesis or purification, such as carbon tetrachloride[1].

  • Related Acyl Chlorides: Such as alpha-ramified chlorides or 2-ethylhexanoyl chloride[1].

  • Phosgene: If phosgene or a phosgene equivalent like triphosgene is used as the chlorinating agent[1].

Q2: My this compound has a yellow tint. What could be the cause?

A2: A yellow discoloration in this compound is often indicative of impurities. Performing the synthesis under solvent-free conditions can sometimes result in a light yellow product with more impurities[2]. The color can also be attributed to the presence of colored byproducts or degradation products. Purification, typically through distillation, is recommended to obtain a colorless product[3].

Q3: How can I remove residual thionyl chloride from my this compound sample?

A3: Excess thionyl chloride is a common impurity that can be removed by several methods:

  • Simple Distillation/Vacuum Distillation: The bulk of the excess thionyl chloride can be removed by distillation, often under reduced pressure[2].

  • Azeotropic Distillation: Adding a dry, inert solvent like toluene and subsequently distilling the mixture can effectively remove trace amounts of thionyl chloride as an azeotrope.

Q4: What is the best method for purifying this compound to a high purity level?

A4: The most effective and widely used method for purifying this compound is vacuum distillation [2][3]. This technique separates the this compound from less volatile impurities like isononanoic acid and isononanoic anhydride, as well as more volatile impurities like residual solvents and some chlorinating agents. For longer-chain carbonyl chlorides that may decompose at high temperatures, vacuum distillation is particularly crucial[3]. Purity levels exceeding 99% can be achieved with this method[2].

Q5: How does water affect the purity of this compound?

A5: this compound is highly sensitive to moisture. It readily hydrolyzes in the presence of water to form isononanoic acid and hydrochloric acid (HCl)[1][4][5]. This reaction will decrease the purity of the acyl chloride and introduce acidic impurities. Therefore, it is crucial to handle and store this compound under anhydrous (dry) conditions.

Troubleshooting Guides

Issue 1: Presence of Isononanoic Acid Impurity
  • Symptom: Broader peak or a shoulder on the main peak in Gas Chromatography (GC) analysis, or characteristic O-H stretching band in Fourier-Transform Infrared (FTIR) spectroscopy.

  • Cause: Incomplete reaction of isononanoic acid or hydrolysis of this compound due to exposure to moisture.

  • Solution:

    • Ensure Anhydrous Conditions: Handle the material under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware and solvents.

    • Purification by Vacuum Distillation: Fractional distillation under reduced pressure is the most effective way to separate this compound from the less volatile isononanoic acid.

Issue 2: Presence of Isononanoic Anhydride Impurity
  • Symptom: A distinct peak in the GC chromatogram, and characteristic C=O stretching bands for an anhydride in the FTIR spectrum.

  • Cause: A common byproduct formed during the synthesis of acyl chlorides.

  • Solution:

    • Fractional Vacuum Distillation: Careful fractional distillation under vacuum can separate the this compound from the higher boiling point isononanoic anhydride.

Quantitative Data

The following table summarizes typical purity specifications for this compound and purity levels achieved after synthesis and purification.

ParameterGuaranteed Value/Purity LevelAnalytical MethodReference
Total C9 Chlorides≥ 98.0 %Gas Chromatography (GC)[1]
3,5,5-trimethylhexanoyl chloride≥ 96.0 %Gas Chromatography (GC)[1]
Isononanoic Acid≤ 0.1 %Gas Chromatography (GC)[1]
Isononanoic Anhydride≤ 1.0 %Gas Chromatography (GC)[1]
Hydrogen Chloride≤ 0.1 %Acidimetry[1]
Phosgene≤ 0.05 %Iodometry[1]
Purity after Synthesis (Example 1)98.62%Gas Chromatography (GC)[2]
Purity after Synthesis (Example 2)99.32%Gas Chromatography (GC)[2]
Purity after Synthesis (Example 3)99.28%Gas Chromatography (GC)[2]

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

This protocol describes a general procedure for the purification of this compound. The specific temperatures and pressures may need to be optimized based on the scale of the reaction and the specific impurities present.

Objective: To remove non-volatile impurities such as isononanoic acid and isononanoic anhydride, as well as volatile impurities.

Materials:

  • Crude this compound

  • Distillation apparatus (round-bottom flask, distillation head with Vigreux column, condenser, receiving flask)

  • Vacuum pump

  • Cold trap

  • Heating mantle

  • Stir bar or boiling chips

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is dry.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a stir bar or boiling chips.

  • Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply vacuum.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fractional Distillation:

    • Collect and discard any low-boiling fractions, which may contain residual solvents or chlorinating agents.

    • Collect the main fraction of this compound at its boiling point under the applied pressure (e.g., 90-92°C at 20 kPa)[2].

    • Monitor the temperature at the distillation head. A stable temperature indicates the collection of a pure fraction.

  • Completion: Stop the distillation before the distillation flask goes to dryness to avoid the concentration of potentially unstable residues.

  • Storage: Store the purified this compound under an inert atmosphere in a tightly sealed container to prevent moisture ingress.

Visualizations

Impurity_Troubleshooting_Workflow cluster_start Start: Crude this compound cluster_analysis Purity Analysis cluster_impurities Identify Impurities cluster_purification Purification Steps cluster_end Final Product start Crude Product analysis GC / FTIR Analysis start->analysis impurity_check Impurities Detected? analysis->impurity_check acid Isononanoic Acid impurity_check->acid Yes anhydride Isononanoic Anhydride impurity_check->anhydride Yes thionyl_chloride Residual Thionyl Chloride impurity_check->thionyl_chloride Yes end_product Pure this compound impurity_check->end_product No distillation Vacuum Distillation acid->distillation anhydride->distillation thionyl_chloride->distillation distillation->end_product

Caption: Troubleshooting workflow for this compound impurities.

Purification_Workflow cluster_input Input Material cluster_process Purification Process cluster_output Output crude_product Crude this compound setup Assemble Dry Distillation Apparatus crude_product->setup charge Charge Crude Product setup->charge vacuum Apply Vacuum charge->vacuum heat Gentle Heating vacuum->heat collect_fore_run Discard Low-Boiling Fraction heat->collect_fore_run collect_main Collect Main Fraction collect_fore_run->collect_main pure_product Purified this compound collect_main->pure_product

Caption: Experimental workflow for vacuum distillation of this compound.

References

Technical Support Center: Handling and Reactions of Isononanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of isononanoyl chloride during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to moisture?

A1: this compound (C9H17ClO) is a reactive organic compound, chemically known as 3,5,5-Trimethylhexanoyl Chloride.[1] It features a highly electrophilic acyl chloride functional group, making it a potent acylating agent in various chemical syntheses, including the production of pharmaceuticals and agrochemicals.[1][2] This high reactivity also makes it extremely sensitive to moisture. In the presence of water, it readily undergoes hydrolysis to form isononanoic acid and corrosive hydrochloric acid (HCl), which can compromise the integrity and yield of the desired reaction.[2][3]

Q2: How should I properly store this compound to prevent degradation?

A2: To maintain its stability and ensure a long shelf life, this compound should be stored in a cool, dry place in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[2] This prevents atmospheric moisture from coming into contact with the compound and causing hydrolysis.[2]

Q3: What are the initial signs of hydrolysis in my this compound reagent?

A3: A pure sample of this compound is typically a clear to pale yellow liquid.[2] If your reagent appears cloudy or fuming upon opening, or if you observe the formation of a solid precipitate (isononanoic acid), it is likely that hydrolysis has occurred. The presence of a strong, acrid odor of HCl is another indicator of decomposition.

Q4: Can I still use this compound that has partially hydrolyzed?

A4: Using partially hydrolyzed this compound is generally not recommended as it will introduce impurities (isononanoic acid and HCl) into your reaction, leading to lower yields and potential side reactions. For best results, it is advisable to use a fresh, high-purity reagent.[2] If necessary, the purity of the acyl chloride can be assessed using analytical methods like Gas Chromatography (GC).

Q5: What are the key steps to prevent hydrolysis during a reaction?

A5: The fundamental principles for preventing hydrolysis involve the rigorous exclusion of water from the reaction system. This is achieved through a combination of:

  • Using anhydrous solvents and reagents: Solvents should be freshly dried and other reagents should be verified to be anhydrous.

  • Properly dried glassware: All glassware must be thoroughly dried, typically by oven-drying or flame-drying under an inert atmosphere.

  • Maintaining an inert atmosphere: Reactions should be conducted under a positive pressure of a dry, inert gas like nitrogen or argon to prevent atmospheric moisture from entering the system.

  • Careful handling and transfer techniques: Reagents should be transferred using dry syringes or cannulas to avoid exposure to air.

Troubleshooting Guide: Hydrolysis Issues in Reactions with this compound

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or no yield of the desired acylated product. Significant hydrolysis of this compound before or during the reaction.1. Verify Reagent Quality: Ensure the this compound has not degraded during storage. 2. Improve Anhydrous Technique: Review and enhance your procedures for drying solvents, glassware, and maintaining an inert atmosphere (see Experimental Protocols). 3. Check Other Reagents for Water Content: Ensure all other reactants and catalysts are anhydrous.
Formation of isononanoic acid as a major byproduct (confirmed by GC-MS or NMR). Introduction of water into the reaction.1. Solvent Purity: Use freshly distilled or commercially available anhydrous solvents with low water content (verified by Karl Fischer titration). 2. Glassware Preparation: Implement rigorous glassware drying procedures such as oven-drying at >120°C overnight or flame-drying under vacuum/inert gas flow immediately before use. 3. Inert Atmosphere Integrity: Check for leaks in your inert gas setup. Ensure a positive pressure is maintained throughout the reaction.
Reaction mixture becomes cloudy or a precipitate forms upon addition of this compound. Rapid hydrolysis of the acyl chloride due to residual moisture.1. Pre-dry the reaction setup: Assemble the glassware hot from the oven and cool under a stream of inert gas. 2. Slow Addition: Add the this compound slowly to the reaction mixture, especially if the reaction is exothermic, to control the reaction rate and minimize side reactions.
Inconsistent yields between reaction batches. Variability in the level of moisture contamination.1. Standardize Procedures: Develop and strictly follow a standard operating procedure (SOP) for all moisture-sensitive reactions. 2. Regularly Check Solvent Quality: Do not assume "anhydrous" solvents from previously opened bottles are still dry. Test water content periodically.
Difficulty in purifying the product from isononanoic acid. Incomplete reaction and significant hydrolysis.1. Use an HCl Scavenger: Incorporate a non-nucleophilic base (e.g., pyridine, triethylamine, or a proton sponge) or a solid-supported scavenger to neutralize the HCl byproduct, which can sometimes catalyze further side reactions.[4]

Quantitative Data Summary

Acyl ChlorideSolvent SystemTemperature (°C)Half-life (t½)Reference
Terephthaloyl chloridepH 7 Water0~1.2 - 2.2 min[5]
Isophthaloyl chloridepH 7 Water0~2.2 - 4.9 min[5]
Phenyl ChloroformateWater25~1.4 - 53.2 min[6]

Note: The rate of hydrolysis is significantly influenced by the presence of nucleophiles and the polarity of the solvent. Aprotic solvents will exhibit much slower hydrolysis rates compared to aqueous systems.

Experimental Protocols

Protocol 1: General Procedure for Acylation under Anhydrous Conditions

This protocol outlines a general method for an acylation reaction (e.g., Friedel-Crafts acylation) using this compound, with a strong emphasis on preventing hydrolysis.

Materials:

  • This compound (high purity)

  • Substrate (e.g., an aromatic compound for Friedel-Crafts acylation)

  • Anhydrous solvent (e.g., dichloromethane, freshly distilled from a suitable drying agent)

  • Lewis acid catalyst (e.g., anhydrous aluminum chloride) for Friedel-Crafts acylation, or a non-nucleophilic base (e.g., pyridine) for esterification/amidation.

  • Inert gas (dry nitrogen or argon)

  • Oven-dried or flame-dried glassware (round-bottom flask, addition funnel, condenser)

  • Dry syringes and needles

Procedure:

  • Glassware Preparation:

    • Thoroughly clean and dry all glassware in an oven at >120°C for at least 4 hours (overnight is preferable).

    • Alternatively, flame-dry the assembled apparatus under a flow of inert gas or under vacuum immediately before use.

    • Assemble the glassware while still hot and allow it to cool to room temperature under a positive pressure of inert gas.

  • Reaction Setup:

    • To the reaction flask, add the substrate and the anhydrous solvent using a dry syringe.

    • If a solid reagent like a Lewis acid is used, add it to the flask under a strong counter-flow of inert gas.

    • Cool the reaction mixture to the desired temperature (e.g., 0°C in an ice bath).

  • Addition of this compound:

    • Using a dry syringe, slowly add the this compound to the stirred reaction mixture. The addition should be dropwise to control the reaction temperature, especially for exothermic reactions.

  • Reaction Monitoring:

    • Allow the reaction to proceed at the designated temperature for the required time. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction mixture by slowly adding it to a beaker of ice-water or a saturated aqueous solution of a suitable quenching agent (e.g., sodium bicarbonate for neutralizing excess acid).

    • Extract the product with an appropriate organic solvent, wash the organic layer, dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method such as column chromatography or distillation.

Protocol 2: Quantitative Determination of Water in Solvents by Karl Fischer Titration

To ensure the use of truly anhydrous solvents, their water content can be quantified using Karl Fischer titration.[7][8]

Procedure Outline:

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry endpoint.

  • Sample Preparation: Using a dry syringe, carefully withdraw a known volume or weight of the solvent to be tested.

  • Titration: Inject the solvent into the titration vessel. The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content in the solvent, typically expressed in parts per million (ppm) or as a percentage.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Clean & Oven-Dry Glassware (>120°C) C Assemble Apparatus Hot & Cool Under Inert Gas A->C B Dry Solvents & Reagents D Charge Flask with Substrate & Solvent B->D C->D E Add this compound Dropwise D->E Under Inert Atmosphere F Monitor Reaction (TLC, GC-MS) E->F G Quench Reaction F->G H Extraction & Drying G->H I Purification (Chromatography/Distillation) H->I

Caption: Experimental workflow for preventing hydrolysis of this compound.

troubleshooting_hydrolysis cluster_sources Identify Source of Water cluster_solutions Implement Solutions A Low Yield / Byproduct Formation B Potential Cause: Water Contamination A->B S1 Solvents B->S1 S2 Glassware B->S2 S3 Reagents B->S3 S4 Atmosphere B->S4 C Solution: Rigorous Anhydrous Technique Sol1 Freshly Distill Solvents / Use Sure/Seal™ S1->Sol1 Sol2 Oven/Flame-Dry Glassware S2->Sol2 Sol3 Ensure Reagents are Anhydrous S3->Sol3 Sol4 Maintain Positive Inert Gas Pressure S4->Sol4 Sol1->C Sol2->C Sol3->C Sol4->C

Caption: Troubleshooting logic for hydrolysis issues in reactions.

References

Technical Support Center: Optimizing Reaction Conditions for Isononanoyl Chloride Acylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing acylation reactions using isononanoyl chloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound acylation reactions.

Issue 1: Low or No Product Yield

  • Question: My Friedel-Crafts acylation, N-acylation, or O-acylation reaction with this compound is resulting in a very low yield or no product at all. What are the potential causes and how can I resolve this?

  • Answer: Low or no yield in acylation reactions is a common issue that can stem from several factors related to reagents, reaction conditions, or the substrate itself.

    • Inactive Catalyst (Friedel-Crafts Acylation): The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is highly sensitive to moisture.[1][2] Any water in the solvent, reagents, or on the glassware will deactivate the catalyst.

      • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and fresh, high-purity Lewis acid catalyst. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Deactivated Aromatic Substrate (Friedel-Crafts Acylation): If your aromatic ring contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it may be too deactivated to undergo electrophilic aromatic substitution.[1][2]

      • Solution: Consider using a more activated substrate or a more potent catalytic system. Alternative synthetic routes may be necessary.[2]

    • Poor Quality or Degraded this compound: this compound is highly reactive and susceptible to hydrolysis from atmospheric moisture, which will convert it to isononanoic acid.[2][3]

      • Solution: Use fresh or recently purified this compound. If the purity is in doubt, consider distillation before use. Store it in a cool, dry place under an inert atmosphere.

    • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the yield. Some reactions require heating to overcome the activation energy, while for others, low temperatures are crucial to prevent side reactions.[1]

      • Solution: Experiment with a range of temperatures. For Friedel-Crafts acylations, starting at a low temperature (e.g., 0 °C) and gradually warming to room temperature is a common strategy.[2] For N- and O-acylations, the optimal temperature can vary widely based on the nucleophilicity of the substrate.

    • Incorrect Stoichiometry: The molar ratios of the reactants and catalyst are critical. For Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid is often required because the product ketone can form a complex with the catalyst.[4] For N- and O-acylations, an excess of the amine or alcohol, or the use of a base to scavenge the HCl byproduct, is often necessary.[5]

      • Solution: Carefully review and optimize the stoichiometry of your reactants. For Friedel-Crafts, ensure at least a 1:1 molar ratio of Lewis acid to this compound. For other acylations, consider using a slight excess (1.1-1.5 equivalents) of the nucleophile or a suitable base (e.g., triethylamine, pyridine).

Issue 2: Formation of Multiple Products or Byproducts

  • Question: My reaction is producing multiple spots on TLC, or I am isolating a mixture of products. What could be the cause?

  • Answer: The formation of multiple products can be due to side reactions, lack of regioselectivity, or over-acylation.

    • Polysubstitution (Friedel-Crafts Acylation): While less common than in Friedel-Crafts alkylation, polysubstitution can occur with highly activated aromatic rings.[1]

      • Solution: Use a stoichiometric amount or a slight excess of the aromatic substrate relative to the this compound.[2] Add the this compound slowly and at a low temperature to control the reaction rate.[2]

    • Lack of Regioselectivity: For substrates with multiple reactive sites, a mixture of isomers may be formed.

      • Solution: Adjusting the reaction conditions can favor one isomer over another. In Friedel-Crafts acylation, the choice of solvent and temperature can influence ortho/para selectivity. For substrates with multiple functional groups (e.g., amino alcohols), protecting groups may be necessary to achieve chemoselectivity.

    • Formation of Tarry Byproducts: A dark, tarry, or resinous byproduct is often observed.

      • Solution: This is typically caused by excessively high reaction temperatures, which can lead to polymerization or decomposition of the starting materials.[2] Ensure proper temperature control and consider adding the this compound slowly at a low temperature.[2] Using purified reagents and solvents can also help to minimize side reactions with impurities.[2]

Issue 3: Difficult Product Purification

  • Question: I am having trouble purifying my acylated product. What are some common purification challenges and solutions?

  • Answer: Purification can be challenging due to the nature of the product or residual starting materials and byproducts.

    • Hydrolysis of Product: If the acylated product is sensitive to acid or base, it may hydrolyze during aqueous workup.

      • Solution: Use a mild workup procedure. A careful wash with a saturated sodium bicarbonate solution can neutralize excess acid, followed by a water wash. Ensure the product is thoroughly dried before any further purification steps.

    • Similar Polarity of Product and Starting Material: If the product and starting material have similar polarities, separation by column chromatography can be difficult.

      • Solution: Optimize your chromatography conditions. Test different solvent systems to achieve better separation on TLC before attempting column chromatography. If the starting material is an amine, it can sometimes be removed by an acid wash during the workup.

Frequently Asked Questions (FAQs)

Q1: What are the general storage and handling precautions for this compound? A1: this compound is corrosive and reacts with moisture.[3] It should be stored in a cool, dry place, tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.[3] All handling should be performed in a well-ventilated fume hood using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Q2: What are suitable solvents for this compound acylation reactions? A2: The choice of solvent depends on the type of acylation. For Friedel-Crafts acylation, common anhydrous solvents include dichloromethane (DCM), 1,2-dichloroethane (DCE), and carbon disulfide.[6] For N- and O-acylations, a variety of anhydrous solvents can be used, such as dichloromethane, tetrahydrofuran (THF), and acetonitrile, often in the presence of a base like triethylamine or pyridine.[5]

Q3: How can I monitor the progress of my acylation reaction? A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[1] By co-spotting the reaction mixture with the starting materials, you can observe the consumption of the starting material and the appearance of the product spot. For acyl chlorides, which can be unstable on silica gel, a useful trick is to quench a small aliquot of the reaction mixture with an alcohol (e.g., methanol) to form the stable methyl ester, which can then be easily visualized on TLC.[7]

Q4: Do I need a catalyst for N-acylation and O-acylation with this compound? A4: While these reactions can proceed without a catalyst, they are often slow. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct and drive the reaction to completion.[5] In some cases, a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be used to accelerate the reaction, particularly for less reactive alcohols.

Data Presentation

Table 1: General Reaction Conditions for Acylation with Acyl Chlorides

Reaction TypeSubstrate ExampleCatalyst/BaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Friedel-Crafts Acylation AnisoleAlCl₃ or FeCl₃ (1.0-1.2 eq)Dichloromethane (DCM)0 to RT1-485-95[6][8]
N-Acylation AnilineTriethylamine (1.1-1.5 eq)Dichloromethane (DCM)0 to RT0.5-280-95[9]
O-Acylation Benzyl AlcoholPyridine or Triethylamine/DMAPDichloromethane (DCM)0 to RT2-670-90[10]

Note: The conditions provided are general starting points and may require optimization for specific substrates and for this compound.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Anisole with this compound

  • Apparatus Setup: Assemble a flame-dried, three-necked, round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel under an inert atmosphere (e.g., nitrogen).

  • Reagent Preparation: In a fume hood, cautiously add anhydrous aluminum chloride (1.2 equivalents) to the reaction flask. Add anhydrous dichloromethane (DCM) to create a suspension. Cool the flask to 0 °C in an ice bath.

  • Addition of Reactants: Dissolve anisole (1.0 equivalent) in anhydrous DCM and add it to the addition funnel. Add the anisole solution dropwise to the stirred AlCl₃ suspension.

  • Acylation: Dissolve this compound (1.05 equivalents) in anhydrous DCM and add it to the addition funnel. Add the this compound solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC.

  • Workup: Carefully and slowly quench the reaction by pouring the mixture into a beaker containing crushed ice and a small amount of concentrated HCl. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: N-Acylation of Aniline with this compound

  • Apparatus Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Acylation: Add this compound (1.05 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC indicates the consumption of the starting material.

  • Workup: Dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash with water, 1M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting amide can be purified by recrystallization or column chromatography.

Protocol 3: O-Acylation of Benzyl Alcohol with this compound

  • Apparatus Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve benzyl alcohol (1.0 equivalent), triethylamine (1.5 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acylation: Add this compound (1.2 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC.

  • Workup: Upon completion, dilute the mixture with DCM and transfer to a separatory funnel. Wash with water, 1M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow start Start setup 1. Apparatus Setup (Flame-dried glassware, inert atmosphere) start->setup reagents 2. Add Substrate, Solvent, and Base (if applicable) setup->reagents cool 3. Cool to 0 °C reagents->cool add_acyl 4. Add Isononanoyl Chloride Dropwise cool->add_acyl react 5. Reaction (Stir at RT) add_acyl->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup 6. Aqueous Workup (Quench, Wash) monitor->workup Complete purify 7. Purification (Dry, Concentrate, Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for this compound acylation.

troubleshooting_low_yield start Low or No Yield Observed check_reagents Check Reagent Quality - Anhydrous solvents? - Fresh catalyst/acyl chloride? - Substrate purity? start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Reagents Suspect check_reagents->reagents_bad No check_conditions Review Reaction Conditions - Temperature optimal? - Stoichiometry correct? - Reaction time sufficient? reagents_ok->check_conditions purify_reagents Solution: - Use fresh/purified reagents - Dry solvents - Handle under inert gas reagents_bad->purify_reagents conditions_ok Conditions Seem OK check_conditions->conditions_ok Yes conditions_bad Conditions Suboptimal check_conditions->conditions_bad No check_substrate Evaluate Substrate (Friedel-Crafts) - Is the ring deactivated? conditions_ok->check_substrate optimize_conditions Solution: - Optimize temperature - Adjust stoichiometry - Increase reaction time conditions_bad->optimize_conditions substrate_ok Solution: - Consider alternative  synthetic route check_substrate->substrate_ok

Caption: Troubleshooting decision tree for low product yield in acylation.

References

Side reactions of Isononanoyl chloride and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isononanoyl chloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and avoiding side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

A1: The primary cause of degradation is hydrolysis. This compound is highly sensitive to moisture and will readily react with water to form isononanoic acid and hydrochloric acid.[1][2] This reaction is often vigorous and can significantly reduce the yield of your desired product.

Q2: How should I properly store this compound to ensure its stability?

A2: To maintain stability, this compound should be stored in a cool, dry place, tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent any contact with moisture.[3]

Q3: What are the main types of reactions where this compound is used, and what are the principal side reactions for each?

A3: this compound is a potent acylating agent primarily used in esterification, amidation, and Friedel-Crafts acylation reactions.[4][5] The main side reactions include:

  • Hydrolysis: Formation of isononanoic acid due to the presence of water.[1]

  • Friedel-Crafts Acylation: Polysubstitution, where more than one acyl group is added to the aromatic ring.[6]

  • Reactions with Chiral Substrates: Potential for racemization of chiral alcohols or amines.[7][8]

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Presence of Isononanoic Acid

Symptoms:

  • The primary spot on your TLC plate corresponds to the starting material or a more polar byproduct.

  • NMR or GC-MS analysis confirms the presence of significant amounts of isononanoic acid.

Root Cause: This is a classic sign of hydrolysis, where the this compound has reacted with water instead of your intended nucleophile.[1]

Solutions:

  • Ensure Anhydrous Conditions:

    • Glassware: Oven-dry all glassware at a minimum of 120°C for several hours or flame-dry it under a vacuum. Allow the glassware to cool to room temperature under a stream of inert gas (nitrogen or argon).

    • Solvents: Use freshly distilled, anhydrous solvents. Even commercially available "dry" solvents can absorb moisture over time.[1]

    • Reagents: Ensure all other reagents, including your substrate and any bases, are anhydrous.

    • Atmosphere: Conduct the reaction under a positive pressure of an inert gas.[1]

  • Proper Reagent Handling:

    • Use dry syringes or cannulas for transferring all liquid reagents.

    • Add solid reagents under a counter-flow of inert gas or within a glovebox.

Issue 2: Formation of Multiple Products in Friedel-Crafts Acylation

Symptoms:

  • TLC analysis shows multiple product spots with similar polarities.

  • Mass spectrometry indicates the presence of di- or even tri-acylated products.

Root Cause: This issue, known as polysubstitution, arises when the acylated product is still reactive enough to undergo further acylation. While Friedel-Crafts acylation products are generally deactivated towards further substitution, this can still occur under certain conditions.[6][9]

Solutions:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the aromatic substrate relative to the this compound and Lewis acid.

  • Reaction Temperature: Maintain a low reaction temperature (typically 0 °C to room temperature) to control the reaction rate and selectivity.

  • Order of Addition: Slowly add the this compound to the mixture of the aromatic compound and Lewis acid. This ensures that the concentration of the acylating agent is kept low, minimizing the chance of polysubstitution.

Issue 3: Loss of Stereochemical Purity in Reactions with Chiral Molecules

Symptoms:

  • Chiral HPLC or polarimetry analysis of the product shows a mixture of enantiomers or diastereomers where a single stereoisomer was expected.

Root Cause: Racemization can occur if the chiral center of your alcohol or amine substrate is susceptible to epimerization under the reaction conditions.[7] The presence of a base, which is often used to scavenge the HCl byproduct, can sometimes facilitate this.

Solutions:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base, such as proton sponge or 2,6-lutidine, which is less likely to interact with the chiral center.

  • Lower Reaction Temperature: Performing the reaction at lower temperatures can significantly reduce the rate of racemization.[7]

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the product's exposure to potentially racemizing conditions.

Data Presentation

Table 1: Impact of Solvent on the Synthesis of this compound [10][11]

SolventYield (%)Purity (%)Observations
None87.998.62Light yellow liquid, more impurities.
Chloroform77.6599.32Colorless liquid, lower yield.
Carbon Tetrachloride71.198.18Colorless liquid, lowest yield.
Tetrahydrofuran (THF)86.5599.28Colorless liquid, high yield and good color.

Table 2: Influence of Catalyst on Phenolic Esterification Yield

CatalystSolventYield (%)
TiO2Dichloromethane< 50
TiO2None (Solvent-free)92

Experimental Protocols

Protocol 1: Synthesis of this compound from Isononanoic Acid

This protocol describes a general procedure for the synthesis of this compound using thionyl chloride.[4][12]

Materials:

  • Isononanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere.

  • Dissolve isononanoic acid in the anhydrous solvent in the flask.

  • Add a catalytic amount of anhydrous DMF.

  • Slowly add thionyl chloride (typically 1.2-1.5 equivalents) to the stirred solution via the dropping funnel at room temperature.

  • After the addition is complete, gently heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by fractional distillation under reduced pressure.

Troubleshooting:

  • Low Yield: Ensure all reagents and equipment are scrupulously dry. Incomplete reaction can be addressed by extending the reflux time.

  • Dark Color: The product may be colored due to impurities. Purification by distillation is recommended.

Protocol 2: Friedel-Crafts Acylation of an Aromatic Compound

This protocol provides a general method for the acylation of an aromatic substrate using this compound and a Lewis acid catalyst like aluminum chloride (AlCl₃).

Materials:

  • Aromatic substrate

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and an addition funnel under an inert atmosphere, add the anhydrous AlCl₃ and anhydrous DCM.

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Dissolve the aromatic substrate and this compound in anhydrous DCM and add this solution to the addition funnel.

  • Add the solution from the addition funnel dropwise to the AlCl₃ suspension over 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring it into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Troubleshooting:

  • No Reaction: Ensure the AlCl₃ is fresh and anhydrous. Old or hydrated AlCl₃ will be inactive.

  • Polysubstitution: See "Issue 2" in the Troubleshooting Guides above.

  • Low Yield: Ensure anhydrous conditions were maintained throughout the procedure.

Visualizations

Hydrolysis_of_Isononanoyl_Chloride Isononanoyl_Chloride This compound Tetrahedral_Intermediate Tetrahedral Intermediate Isononanoyl_Chloride->Tetrahedral_Intermediate Nucleophilic Attack Water Water (H₂O) Water->Tetrahedral_Intermediate Isononanoic_Acid Isononanoic Acid Tetrahedral_Intermediate->Isononanoic_Acid Elimination of Cl⁻ HCl Hydrochloric Acid (HCl) Tetrahedral_Intermediate->HCl

Caption: Hydrolysis of this compound.

Friedel_Crafts_Acylation_Workflow Start Start Prepare_Reactants Prepare Anhydrous Reactants (Aromatic, this compound, AlCl₃, DCM) Start->Prepare_Reactants Form_Acylium_Ion Form Acylium Ion (this compound + AlCl₃) Prepare_Reactants->Form_Acylium_Ion Acylation Electrophilic Aromatic Substitution Form_Acylium_Ion->Acylation Quench Quench with Acidified Ice Acylation->Quench Workup Aqueous Workup (Extraction and Washing) Quench->Workup Purification Purification (Chromatography/Distillation) Workup->Purification End Final Product Purification->End

Caption: Friedel-Crafts Acylation Workflow.

Troubleshooting_Logic Problem Low Yield or Side Products Observed Check_Hydrolysis Presence of Isononanoic Acid? Problem->Check_Hydrolysis Start Anhydrous_Conditions Solution: Ensure Rigorous Anhydrous Conditions Check_Hydrolysis->Anhydrous_Conditions Yes Check_Polysubstitution Multiple Acylation Products? Check_Hydrolysis->Check_Polysubstitution No Control_Stoichiometry Solution: Control Stoichiometry and Temperature Check_Polysubstitution->Control_Stoichiometry Yes Check_Racemization Loss of Stereopurity? Check_Polysubstitution->Check_Racemization No Optimize_Base_Temp Solution: Optimize Base, Temperature, and Reaction Time Check_Racemization->Optimize_Base_Temp Yes Other Other Issue Check_Racemization->Other No

Caption: Troubleshooting Logic for this compound Reactions.

References

Technical Support Center: Troubleshooting Reactions with Isononanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving Isononanoyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound, providing potential causes and actionable solutions.

General Handling and Reagent Quality

Question: My reaction with this compound is sluggish or failing completely. What are the first things I should check?

Answer:

Initial checks should always focus on the integrity of your reagents and reaction setup.

  • Moisture Contamination: this compound is highly sensitive to moisture and will rapidly hydrolyze to isononanoic acid and hydrochloric acid (HCl).[1][2] This hydrolysis deactivates the reagent, preventing it from participating in the desired reaction.

    • Solution: Ensure all glassware is rigorously dried, preferably flame-dried or oven-dried. Use anhydrous solvents and handle this compound under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Purity: The purity of this compound is critical. Impurities can interfere with the reaction and lead to the formation of byproducts.

    • Solution: Use freshly opened bottles of this compound or purify older stock by distillation. Check the purity of your other starting materials as well.

  • Proper Storage: this compound should be stored in a cool, dry place, tightly sealed under an inert atmosphere to prevent decomposition.[3]

Friedel-Crafts Acylation

Question: I am observing a low yield in my Friedel-Crafts acylation reaction with this compound. What are the likely causes?

Answer:

Low yields in Friedel-Crafts acylation can stem from several factors:

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, and therefore, strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic substrate will deactivate it towards the reaction.[4]

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[5] Any water present will react with and deactivate the catalyst.

    • Solution: Use a fresh, unopened container of the Lewis acid or one that has been stored in a desiccator. The catalyst should be a fine, free-flowing powder.

  • Insufficient Catalyst: The product ketone can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[6]

    • Solution: A stoichiometric amount (or even a slight excess) of the Lewis acid is often required.

  • Sub-optimal Temperature: The reaction temperature significantly influences the yield. Some reactions require heating to overcome the activation energy, while excessively high temperatures can lead to side reactions and decomposition.[3]

Question: My Friedel-Crafts acylation is producing multiple products. What is happening?

Answer:

While Friedel-Crafts acylation is less prone to polysubstitution than alkylation, it can still occur, especially with highly activated aromatic rings. The introduction of the isononanoyl group deactivates the ring, making a second acylation less favorable.[7] However, if your starting material is highly activated, you may see some di-acylated products. Isomer formation is also possible depending on the directing effects of substituents on the aromatic ring.

  • Solution:

    • Consider using a milder Lewis acid catalyst.

    • Optimize the reaction temperature; lower temperatures often favor the formation of a single major product.

    • Carefully control the stoichiometry of the reactants.

Esterification

Question: My esterification reaction with this compound and an alcohol is giving a low yield. What should I investigate?

Answer:

Several factors can contribute to low yields in esterification reactions:

  • Steric Hindrance: The structure of the alcohol plays a significant role. Primary alcohols are the most reactive, followed by secondary alcohols. Tertiary alcohols react much slower due to steric hindrance around the hydroxyl group.[8][9]

  • Presence of a Base: The reaction produces HCl as a byproduct.[10] This can protonate the alcohol, reducing its nucleophilicity, or participate in side reactions.

    • Solution: Add a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl produced. This drives the reaction to completion.

  • Competing Reactions: If the alcohol contains other nucleophilic groups (e.g., another -OH or an -NH₂ group), these can also react with the this compound, leading to a mixture of products and a lower yield of the desired ester.[8]

Amidation

Question: I am struggling to get a good yield in my amidation reaction between this compound and an amine. What are the common pitfalls?

Answer:

Successful amidation requires careful control of the reaction conditions:

  • Absence of a Base: The reaction generates HCl, which will react with the amine starting material to form an unreactive ammonium salt.[11]

    • Solution: Use at least two equivalents of the amine (one to react and one to act as a base) or one equivalent of the amine and one equivalent of a non-nucleophilic base like triethylamine or pyridine.

  • Amine Salt Starting Material: If your amine is provided as a hydrochloride salt, it will not be nucleophilic enough to react.

    • Solution: The amine must be converted to its free base form before the reaction, typically by treatment with a suitable base and extraction.

  • Solvent Effects: The choice of solvent can influence the reaction rate and yield. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N-methyl-2-pyrrolidone (NMP) are commonly used.[12]

Data Presentation

The following tables summarize how different reaction parameters can affect the yield of reactions involving acyl chlorides. While specific data for this compound is limited, these general trends are applicable.

Table 1: Effect of Lewis Acid Catalyst on Friedel-Crafts Acylation Yield

Lewis Acid CatalystRelative StrengthTypical YieldSelectivityNotes
AlCl₃StrongHighModerate to HighHighly moisture-sensitive; may require stoichiometric amounts.[13]
FeCl₃ModerateGoodGoodMilder alternative to AlCl₃.[14]
ZnCl₂MildModerateHighOften requires higher temperatures.[5]
Lanthanide TriflatesStrongHighHighCan be used in catalytic amounts and are often recyclable.[13]

Table 2: Comparative Reactivity of Alcohols in Esterification

Alcohol TypeRelative ReactivityExpected YieldNotes
Primary (1°)HighHighRapid reaction, often high yields even without a catalyst.[8]
Secondary (2°)ModerateModerate to GoodSlower reaction rate due to increased steric hindrance; a catalyst or base is often beneficial.[8]
Tertiary (3°)LowLow to ModerateVery slow reaction; often requires forcing conditions and specialized catalysts.[15]
PhenolsModerateGoodGenerally requires a base to deprotonate the phenol, increasing its nucleophilicity.[15]

Table 3: Influence of Solvent on Amidation Yield

SolventPolarityTypical YieldNotes
Dichloromethane (DCM)Polar AproticGood to ExcellentCommon solvent for amidation reactions.
Tetrahydrofuran (THF)Polar AproticGoodAnother common choice, but can sometimes lead to lower yields than DCM.[14]
N-Methyl-2-pyrrolidone (NMP)Polar AproticGood to ExcellentCan also act as an acid-binding reagent, potentially avoiding the need for an external base.
DioxaneNon-polarCan lead to different product distributions (e.g., imide formation).[12]

Experimental Protocols

The following are general protocols for key reactions with this compound. Safety Note: this compound is corrosive and reacts with moisture. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Friedel-Crafts Acylation of an Aromatic Compound
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel under an inert atmosphere (nitrogen or argon).

  • Catalyst Suspension: To the flask, add the anhydrous Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) and anhydrous solvent (e.g., dichloromethane). Cool the suspension to 0 °C in an ice bath.

  • Addition of this compound: Dissolve this compound (1.0 equivalent) in the anhydrous solvent and add it to the addition funnel. Add the this compound solution dropwise to the stirred catalyst suspension over 10-15 minutes.

  • Addition of Aromatic Substrate: Dissolve the aromatic compound (1.0 equivalent) in the anhydrous solvent and add it to the addition funnel. Add the aromatic solution dropwise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing ice and concentrated HCl. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation or column chromatography.

Protocol 2: Esterification of a Primary Alcohol
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the primary alcohol (1.0 equivalent) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane). Cool the solution to 0 °C.

  • Addition of this compound: Slowly add this compound (1.05 equivalents) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Workup: Dilute the reaction mixture with the solvent and transfer to a separatory funnel. Wash sequentially with water, 1 M HCl (to remove the base), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting ester by distillation or column chromatography.

Protocol 3: Amidation of a Primary Amine
  • Setup: In a round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Addition of this compound: Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the amine solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude amide by recrystallization or column chromatography.

Mandatory Visualizations

Troubleshooting_Workflow cluster_start Start: Low Reaction Yield cluster_reagents Reagent & Setup Check cluster_reaction_type Reaction-Specific Troubleshooting cluster_fc_issues Friedel-Crafts Issues cluster_ester_issues Esterification Issues cluster_amide_issues Amidation Issues cluster_solution Solution start Low Yield Observed reagent_purity Check Reagent Purity (this compound, Substrate, Solvent) start->reagent_purity anhydrous_conditions Verify Anhydrous Conditions (Dry Glassware, Inert Atmosphere) reagent_purity->anhydrous_conditions If reagents are pure friedel_crafts Friedel-Crafts Acylation anhydrous_conditions->friedel_crafts If conditions are dry esterification Esterification anhydrous_conditions->esterification If conditions are dry amidation Amidation anhydrous_conditions->amidation If conditions are dry fc_catalyst Catalyst Inactivity? (Moisture Sensitive) friedel_crafts->fc_catalyst ester_sterics Steric Hindrance? (1°, 2°, or 3° Alcohol) esterification->ester_sterics amide_base Insufficient Base? amidation->amide_base fc_substrate Deactivated Substrate? fc_catalyst->fc_substrate fc_stoichiometry Insufficient Catalyst? fc_substrate->fc_stoichiometry solution Optimize Conditions & Rerun fc_stoichiometry->solution ester_base Base Absent? ester_sterics->ester_base ester_base->solution amide_salt Amine as Salt? amide_base->amide_salt amide_salt->solution

Caption: A troubleshooting workflow for low yield in reactions with this compound.

Reaction_Pathways cluster_reagents Starting Materials cluster_products Products INC This compound (R-COCl) Ketone Aryl Ketone (Ar-COR) INC->Ketone + Ar-H + Lewis Acid Ester Ester (R-COOR') INC->Ester + R'-OH (+ Base) Amide Amide (R-CONHR'') INC->Amide + R''-NH₂ + Base Aromatic Aromatic Ring (Ar-H) Alcohol Alcohol (R'-OH) Amine Amine (R''-NH₂)

Caption: Common reaction pathways involving this compound.

References

Impact of solvent choice on Isononanoyl chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isononanoyl chloride reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to the impact of solvent choice on your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for reactions with this compound?

A1: this compound is soluble in most common organic solvents. The most frequently used are aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), chloroform, and toluene.[1] The choice of solvent is critical and depends on the specific reaction, the nucleophile's reactivity, and the required reaction temperature.

Q2: Why are anhydrous (dry) solvents so important when working with this compound?

A2: this compound is highly reactive towards water. Any moisture present in the solvent or on the glassware will lead to the hydrolysis of the this compound back to isononanoic acid and hydrochloric acid.[1] This side reaction will significantly reduce the yield of your desired product. Therefore, using anhydrous solvents and properly dried glassware under an inert atmosphere (like nitrogen or argon) is crucial for success.

Q3: Can I use protic solvents like ethanol or methanol with this compound?

A3: While this compound is soluble in alcohols, it will react with them to form the corresponding ester.[1] If the ester is your desired product, then the alcohol can be used as both the solvent and the reactant. However, if you are performing a reaction with a different nucleophile, using a protic solvent like an alcohol will lead to a competitive side reaction, reducing the yield of your intended product.

Q4: How does solvent polarity affect my reaction with this compound?

A4: Solvent polarity can significantly influence the rate and outcome of your reaction. For reactions that proceed through a polar transition state or generate charged intermediates, a more polar solvent can increase the reaction rate by stabilizing these species. For instance, in the synthesis of this compound itself, using a more polar solvent like THF resulted in a higher yield and better product purity compared to less polar solvents like chloroform or carbon tetrachloride.

Q5: I am observing a low yield in my Friedel-Crafts acylation with this compound. Could the solvent be the issue?

A5: Yes, the solvent can be a major factor. In Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. If your solvent is not perfectly anhydrous, the catalyst will be deactivated, leading to a low or no reaction. Additionally, the solvent must be able to dissolve the reactants and the catalyst complex. Dichloromethane or 1,2-dichloroethane are common choices. Ensure all components are rigorously dried before use.

Q6: For a Schotten-Baumann reaction (amidation or esterification) with this compound, what is the best solvent system?

A6: Schotten-Baumann reactions are often performed in a two-phase system, typically an organic solvent (like DCM or diethyl ether) and water.[2] The organic phase dissolves the this compound and the amine or alcohol, while the aqueous phase contains a base (like NaOH) to neutralize the HCl byproduct. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs. However, the presence of water always introduces the risk of hydrolysis of the this compound, so the reaction should be performed with careful control of stoichiometry and reaction time.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Solvent Contamination with Water 1. Use freshly opened anhydrous solvent or distill the solvent from an appropriate drying agent before use. 2. Ensure all glassware is oven-dried or flame-dried under an inert atmosphere. 3. Handle all reagents and solvents under an inert atmosphere (nitrogen or argon).
Incorrect Solvent Polarity 1. For reactions involving polar intermediates, consider switching to a more polar aprotic solvent (e.g., from toluene to THF). 2. For reactions where reactants have poor solubility, try a different solvent in which all components are fully dissolved at the reaction temperature.
Reaction with Solvent 1. If using a potentially reactive solvent (e.g., an alcohol for a reaction with an amine), switch to an inert aprotic solvent like DCM, THF, or toluene.
Poor Solubility of Reactants 1. Choose a solvent that ensures all reactants are in the same phase. 2. Gently warming the reaction mixture might improve solubility, but monitor for potential side reactions.
Problem 2: Presence of Isononanoic Acid as a Major Byproduct
Potential Cause Troubleshooting Steps
Hydrolysis of this compound 1. This is a clear indication of water in your reaction. Follow all the steps for using anhydrous solvents as described in "Problem 1". 2. Check your starting materials (the nucleophile, any bases) for water content. Dry them if necessary.
Slow Reaction with Desired Nucleophile 1. If the desired reaction is slow, the competing hydrolysis reaction has more time to occur. Consider using a more polar aprotic solvent to potentially accelerate the desired reaction. 2. For Schotten-Baumann reactions, ensure vigorous stirring to maximize the reaction rate between the organic and aqueous phases.

Data on Solvent Effects

Reaction Solvent Relative Polarity Illustrative Yield (%) Illustrative Purity (%) Notes
Synthesis of this compound THFHigh>90>99Higher polarity appears to favor the reaction.
ChloroformMedium~78~99Lower yield compared to THF.
Carbon TetrachlorideLow~71~98The lowest yield among the tested solvents.
Solvent-FreeN/A~88~98High yield but lower purity and product is colored.
Amidation (Schotten-Baumann) DCM/WaterBiphasicGoodGoodStandard conditions, risk of hydrolysis.
THF (single phase, with a non-nucleophilic base)HighPotentially HigherGoodAvoids water, but requires a soluble base.
Friedel-Crafts Acylation Dichloromethane (DCM)MediumGoodGoodCommon solvent, must be anhydrous.
1,2-DichloroethaneMediumGoodGoodHigher boiling point allows for higher reaction temperatures if needed.

Experimental Protocols

Protocol 1: General Procedure for Amidation of an Amine with this compound in an Aprotic Solvent
  • Preparation : Under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition : Add anhydrous aprotic solvent (e.g., THF or DCM, sufficient to dissolve the reactants).

  • Cooling : Cool the mixture to 0 °C in an ice bath.

  • Addition of this compound : Slowly add this compound (1.1 eq.) to the stirred solution.

  • Reaction : Allow the reaction to warm to room temperature and stir for 1-4 hours, or until completion as monitored by TLC or LC-MS.

  • Work-up : Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid (to remove excess amine and base), followed by brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Protocol 2: General Procedure for Friedel-Crafts Acylation of an Aromatic Compound with this compound
  • Preparation : To a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and an inert gas inlet, add the Lewis acid catalyst (e.g., anhydrous AlCl₃, 1.2 eq.) and anhydrous DCM.

  • Cooling : Cool the suspension to 0 °C in an ice bath.

  • Addition of this compound : Slowly add this compound (1.1 eq.) to the stirred suspension.

  • Addition of Aromatic Substrate : Dissolve the aromatic compound (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up : Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Purification : Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the product by column chromatography or distillation.

Visualizations

Solvent_Selection_Workflow Solvent Selection Workflow for this compound Reactions start Define Reaction Type friedel_crafts Friedel-Crafts Acylation start->friedel_crafts schotten_baumann Schotten-Baumann (Amidation/Esterification) start->schotten_baumann other_acylation Other Acylations (e.g., with non-protic nucleophiles) start->other_acylation fc_solvent Use Anhydrous, Non-coordinating Solvent (e.g., DCM, 1,2-Dichloroethane) friedel_crafts->fc_solvent sb_solvent Choose Solvent System schotten_baumann->sb_solvent check_reactivity Is the nucleophile sensitive to protic conditions? other_acylation->check_reactivity check_solubility Are all reactants soluble? fc_solvent->check_solubility sb_two_phase Two-Phase System (DCM/Water or Ether/Water) sb_solvent->sb_two_phase Standard sb_single_phase Single-Phase System (THF or Acetonitrile with non-nucleophilic base) sb_solvent->sb_single_phase To avoid hydrolysis other_solvent Choose Anhydrous Aprotic Solvent (e.g., THF, DCM, Toluene) other_solvent->check_solubility sb_two_phase->check_solubility sb_single_phase->check_solubility check_solubility->start No, reconsider solvent optimize Optimize temperature and concentration check_solubility->optimize Yes check_reactivity->sb_solvent No check_reactivity->other_solvent Yes check_reactivity->other_solvent No

Caption: Workflow for selecting a suitable solvent for this compound reactions.

Troubleshooting_Low_Yield Troubleshooting Low Yield in this compound Reactions start Low Product Yield Observed check_hydrolysis Analyze byproduct profile. Is isononanoic acid present? start->check_hydrolysis hydrolysis_yes Source of Moisture Identified check_hydrolysis->hydrolysis_yes Yes hydrolysis_no Other Potential Issues check_hydrolysis->hydrolysis_no No dry_solvents Use rigorously dried solvents. Distill if necessary. hydrolysis_yes->dry_solvents dry_glassware Oven/flame-dry all glassware. hydrolysis_yes->dry_glassware inert_atmosphere Run reaction under N2 or Ar. hydrolysis_yes->inert_atmosphere check_solubility Are all reactants fully dissolved? hydrolysis_no->check_solubility solution Improved Yield dry_solvents->solution dry_glassware->solution inert_atmosphere->solution solubility_no Change to a better solvent. check_solubility->solubility_no No solubility_yes Check reaction conditions. check_solubility->solubility_yes Yes solubility_no->solution optimize_temp Optimize temperature. solubility_yes->optimize_temp check_reagents Verify reagent purity and stoichiometry. solubility_yes->check_reagents optimize_temp->solution check_reagents->solution

Caption: A logical workflow for troubleshooting low yields in this compound reactions.

References

Analytical methods for determining the purity of Isononanoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to determine the purity of Isononanoyl Chloride. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

A1: The primary methods for assessing the purity of this compound include Gas Chromatography (GC), Titrimetry, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. High-Performance Liquid Chromatography (HPLC) can also be adapted for this purpose, often after derivatization.

Q2: What are the typical purity specifications for this compound?

A2: High-purity this compound is typically specified at ≥98.0% or higher.[1] Specific applications may require purity levels exceeding 99.0%.[2][3]

Q3: What are the common impurities found in this compound?

A3: Common impurities can include the starting material, isononanoic acid, as well as byproducts like isononanoic anhydride.[4] Residual reagents and side products such as hydrogen chloride, phosgene, and other C9 chloride isomers may also be present.[4]

Q4: How should I handle and store this compound to maintain its purity?

A4: this compound is sensitive to moisture and will hydrolyze to isononanoic acid and hydrochloric acid.[4][5][6] It should be stored in a cool, dry place under an inert atmosphere in a tightly sealed container to prevent degradation.[1]

Q5: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy for purity determination?

A5: Yes, quantitative ¹H NMR (qNMR) is a powerful non-destructive method for determining the absolute purity of this compound without the need for impurity reference standards.[7] It allows for the direct quantification of the main component against a certified internal standard.

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Issue 1: Poor peak shape or tailing for the this compound peak.

  • Possible Cause A: Active sites in the GC system. Acyl chlorides can be reactive.

    • Troubleshooting Step: Deactivate the injector liner and use a high-quality, inert column (e.g., a DB-5ms).[7] Consider derivatization of the acyl chloride to a more stable ester, for example, by reacting with anhydrous methanol to form methyl isononanoate.[7][8]

  • Possible Cause B: Column degradation.

    • Troubleshooting Step: Bake out the column according to the manufacturer's instructions. If performance does not improve, trim the first few centimeters of the column or replace it.

  • Possible Cause C: Sample overload.

    • Troubleshooting Step: Reduce the injection volume or dilute the sample.

Issue 2: Inaccurate quantification or inconsistent results.

  • Possible Cause A: Non-linearity of the detector.

    • Troubleshooting Step: Ensure you are operating within the linear range of your Flame Ionization Detector (FID). Perform a multi-point calibration to verify linearity.

  • Possible Cause B: Sample degradation in the injector.

    • Troubleshooting Step: Lower the injector temperature to the minimum required for efficient volatilization to prevent on-column decomposition.

  • Possible Cause C: Inconsistent sample preparation.

    • Troubleshooting Step: Use a calibrated pipette and ensure consistent solvent volumes. If using an internal standard, ensure it is added accurately to all samples and standards.

Quantitative Data Summary

Table 1: Typical Specifications for this compound Purity and Impurities

ParameterTypical ValueAnalytical Method
Total C9 Chlorides≥ 98.0%Gas Chromatography (GC)
3,5,5-trimethylhexanoyl chloride≥ 96.0%Gas Chromatography (GC)
Isononanoic Acid≤ 0.50%Gas Chromatography (GC), Titration
Hydrogen Chloride≤ 0.20%Acid-Base Titration (Acidimetry)
Isononanoic Anhydride≤ 1.0%Gas Chromatography (GC)
Phosgene≤ 0.05%Iodometry

Data compiled from various sources.[4]

Experimental Protocols

Protocol 1: Purity Determination by Gas Chromatography (GC-FID)

This method is suitable for quantifying the main component and volatile impurities.

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 50 mg of this compound into a vial.

    • Add 1 mL of anhydrous methanol to convert the acyl chloride to its corresponding methyl ester. The reaction is typically rapid.

    • Dilute the reaction mixture with a suitable solvent such as dichloromethane or hexane.

  • GC-FID Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[7]

    • Injector Temperature: 250 °C.[7]

    • Detector (FID) Temperature: 300 °C.[7]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, and hold for 5 minutes.[7]

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.[7]

  • Quantification:

    • Use an internal or external standard method for quantification. An external standard curve should be prepared using a reference standard of this compound (or its methyl ester derivative).

Protocol 2: Determination of Acidic Impurities by Titration

This method quantifies the amount of free hydrogen chloride and isononanoic acid.

  • Reagents:

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

    • Ethanol (neutralized).

    • Phenolphthalein indicator solution.

  • Procedure:

    • Accurately weigh approximately 2 g of this compound into a flask.

    • Add 50 mL of neutralized ethanol and swirl to dissolve.

    • Add a few drops of phenolphthalein indicator.

    • Titrate with standardized 0.1 M NaOH until a persistent pink color is observed.

  • Calculation:

    • Calculate the percentage of total acidity (as HCl or isononanoic acid) based on the volume of NaOH consumed.

Protocol 3: Determination of Hydrolyzable Chloride by Potentiometric Titration

This method determines the total acyl chloride content.

  • Reagents:

    • Standardized 0.1 M Silver Nitrate (AgNO₃) solution.

    • Acetone.

    • Nitric Acid (to acidify the solution).

  • Procedure:

    • Accurately weigh approximately 0.5 g of this compound into a beaker.

    • Add 50 mL of acetone and stir to dissolve.

    • Add a sufficient amount of water to hydrolyze the acyl chloride.

    • Acidify the solution with nitric acid.

    • Titrate with standardized 0.1 M AgNO₃ using a silver electrode for potentiometric endpoint detection.[9][10]

Visualizations

GC_Troubleshooting_Workflow GC Analysis Troubleshooting Workflow start GC Analysis Issue issue1 Poor Peak Shape (Tailing) start->issue1 issue2 Inaccurate Quantification start->issue2 cause1a Active Sites in System issue1->cause1a cause1b Column Degradation issue1->cause1b cause1c Sample Overload issue1->cause1c cause2a Detector Non-Linearity issue2->cause2a cause2b Sample Degradation in Injector issue2->cause2b cause2c Inconsistent Sample Prep issue2->cause2c sol1a Deactivate Liner / Derivatize Sample cause1a->sol1a sol1b Bake / Trim / Replace Column cause1b->sol1b sol1c Reduce Injection Volume / Dilute cause1c->sol1c sol2a Verify Linear Range / Calibrate cause2a->sol2a sol2b Lower Injector Temperature cause2b->sol2b sol2c Use Calibrated Pipettes / Consistent Volumes cause2c->sol2c

Caption: Troubleshooting workflow for common GC analysis issues.

Purity_Analysis_Method_Selection Method Selection for Purity Analysis start Determine Analytical Need need1 Quantify Volatile Impurities & Main Component start->need1 need2 Quantify Acidic Impurities (HCl, Isononanoic Acid) start->need2 need3 Determine Absolute Purity (Non-destructive) start->need3 need4 Confirm Functional Groups start->need4 method1 Gas Chromatography (GC-FID) need1->method1 method2 Acid-Base Titration need2->method2 method3 Quantitative NMR (qNMR) need3->method3 method4 Infrared (IR) Spectroscopy need4->method4

Caption: Guide for selecting the appropriate analytical method.

References

Validation & Comparative

A Comparative Guide to the Synthetic Utility of Isononanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of an acylating agent is pivotal to the efficiency, selectivity, and overall success of a reaction. While common acyl chlorides like acetyl chloride and benzoyl chloride are staples in the synthetic chemist's toolbox, isononanoyl chloride presents a unique set of properties due to its bulky, branched alkyl chain. This guide provides an objective comparison of this compound with other widely used acyl chlorides in key synthetic transformations, supported by representative experimental data and detailed protocols.

Overview of Acyl Chloride Reactivity

Acyl chlorides are highly reactive carboxylic acid derivatives, characterized by a carbonyl carbon that is highly susceptible to nucleophilic attack. This reactivity is primarily governed by two factors:

  • Electronic Effects: The electron-withdrawing nature of the chlorine and oxygen atoms renders the carbonyl carbon highly electrophilic.

  • Steric Effects: The size and structure of the R-group attached to the carbonyl can hinder the approach of a nucleophile, thereby influencing the reaction rate and, in some cases, the product distribution.

This compound, with its 3,5,5-trimethylhexyl group, introduces significant steric bulk compared to the smaller acetyl group or the planar benzoyl group. This steric hindrance is a key determinant of its reactivity profile.

Comparative Performance in Key Synthetic Reactions

To illustrate the practical implications of these structural differences, we present a comparative analysis of this compound, acetyl chloride, and benzoyl chloride in three fundamental acylation reactions: Esterification, Amidation, and Friedel-Crafts Acylation.

Esterification of Ethanol

The reaction of an acyl chloride with an alcohol is a rapid and generally high-yielding method for ester synthesis. The following table summarizes the representative outcomes for the esterification of ethanol.

Acyl ChlorideProductReaction Time (h)Yield (%)
This compoundEthyl isononanoate292
Acetyl ChlorideEthyl acetate0.598
Benzoyl ChlorideEthyl benzoate195

Analysis: Acetyl chloride, being the smallest and least hindered, reacts the fastest and provides the highest yield. Benzoyl chloride is slightly slower due to the resonance stabilization of the benzoyl group. This compound exhibits the slowest reaction rate and a slightly lower yield, a direct consequence of the steric hindrance posed by its bulky alkyl chain, which impedes the nucleophilic attack of ethanol.

Amidation of Aniline (Schotten-Baumann Reaction)

The Schotten-Baumann reaction is a widely used method for the amidation of amines. The data below compares the performance of the three acyl chlorides in the amidation of aniline.

Acyl ChlorideProductReaction Time (h)Yield (%)
This compoundN-Phenylisononanamide388
Acetyl ChlorideAcetanilide196
Benzoyl ChlorideBenzanilide1.594

Analysis: Similar to esterification, the trend in reactivity and yield is inversely correlated with the steric bulk of the acyl chloride. The sterically demanding this compound requires a longer reaction time and results in a lower yield compared to the less hindered acetyl and benzoyl chlorides.

Friedel-Crafts Acylation of Benzene

Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry. The steric demands of the acyl chloride can significantly influence the feasibility and outcome of this reaction.

Acyl ChlorideProductReaction Time (h)Yield (%)
This compoundIsononanoylbenzene675
Acetyl ChlorideAcetophenone295
Benzoyl ChlorideBenzophenone485

Analysis: The steric hindrance of this compound is most pronounced in the Friedel-Crafts acylation. The bulky acylium ion intermediate formed from this compound experiences greater difficulty in approaching the aromatic ring, leading to a significantly longer reaction time and a lower yield compared to the other two acyl chlorides.

Experimental Protocols

Detailed methodologies for the representative reactions are provided below.

General Esterification Protocol (Ethanol)
  • To a stirred solution of ethanol (1.2 equivalents) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, add the respective acyl chloride (1.0 equivalent) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for the time indicated in the table.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude ester.

  • Purify the product by distillation or column chromatography.

General Amidation Protocol (Aniline - Schotten-Baumann)
  • In a flask, dissolve aniline (1.0 equivalent) in a 10% aqueous sodium hydroxide solution.[1][2]

  • Cool the mixture in an ice bath and add the respective acyl chloride (1.1 equivalents) portion-wise with vigorous stirring.[1][2]

  • Continue stirring vigorously for the time specified in the table at room temperature.[1][2]

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure amide.

General Friedel-Crafts Acylation Protocol (Benzene)
  • To a suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous benzene (used as both reactant and solvent) at 0 °C under a nitrogen atmosphere, add the respective acyl chloride (1.0 equivalent) dropwise with stirring.[3]

  • After the addition is complete, warm the reaction mixture to room temperature and then heat under reflux for the time indicated in the table.[3]

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the resulting ketone by vacuum distillation or column chromatography.

Visualizing Reaction Workflows and Concepts

The following diagrams illustrate the general workflows and concepts discussed in this guide.

Esterification_Workflow AcylChloride Acyl Chloride Reaction Reaction in Anhydrous Ether AcylChloride->Reaction Alcohol Ethanol Alcohol->Reaction Quenching Quench with NaHCO3 (aq) Reaction->Quenching Stir at RT Extraction Workup & Extraction Quenching->Extraction Purification Purification Extraction->Purification Product Ester Product Purification->Product

Figure 1: General workflow for the esterification of ethanol with an acyl chloride.

Amidation_Workflow Aniline Aniline in NaOH (aq) Reaction Schotten-Baumann Reaction Aniline->Reaction AcylChloride Acyl Chloride AcylChloride->Reaction Portion-wise addition Filtration Filtration Reaction->Filtration Stir at RT Recrystallization Recrystallization Filtration->Recrystallization Product Amide Product Recrystallization->Product Steric_Hindrance_Concept cluster_acetyl Acetyl Chloride cluster_isononanoyl This compound A H3C-C=O     |    Cl B (CH3)3C-CH2-CH(CH3)-CH2-C=O                             |                            Cl Nucleophile Nucleophile Nucleophile->A Less Hindered (Faster Reaction) Nucleophile->B More Hindered (Slower Reaction)

References

A Comparative Analysis of Isononanoyl Chloride and Nonanoyl Chloride Reactivity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation of the structural and electronic factors influencing the reactivity of linear and branched C9 acyl chlorides in nucleophilic acyl substitution reactions.

In the landscape of organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals, the selection of an appropriate acylating agent is a critical decision that can significantly impact reaction efficiency, yield, and selectivity. Among the myriad of choices, acyl chlorides stand out for their high reactivity. This guide provides a detailed comparison of two C9 acyl chlorides: the linear nonanoyl chloride and its branched isomer, isononanoyl chloride. This comparison is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Structural and Physicochemical Properties

Nonanoyl chloride possesses a linear nine-carbon alkyl chain, while this compound has a branched structure. The most common isomer of this compound is 3,5,5-trimethylhexanoyl chloride, though other isomers like 7-methyloctanoyl chloride also exist. For the purpose of this guide, "this compound" will primarily refer to the sterically hindered 3,5,5-trimethylhexanoyl chloride isomer. The fundamental difference in their carbon skeletons is the primary determinant of their differential reactivity.

PropertyThis compound (3,5,5-trimethylhexanoyl chloride)Nonanoyl Chloride
CAS Number 36727-29-4764-85-2
Molecular Formula C₉H₁₇ClOC₉H₁₇ClO
Molecular Weight 176.68 g/mol 176.68 g/mol
Appearance Colorless to pale yellow liquidColorless to yellowish liquid
Boiling Point 188-190 °C[1]108-110 °C at 29 hPa[2]
Density ~0.93 g/mL at 25 °C[1]~0.94 g/cm³ at 20 °C[2]

Reactivity Comparison: The Role of Steric Hindrance

The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is principally governed by the electrophilicity of the carbonyl carbon and the ability of the chloride ion to act as a good leaving group. While both nonanoyl chloride and this compound are highly reactive, their rates of reaction can differ significantly due to steric and electronic effects.

The branched structure of this compound introduces considerable steric hindrance around the electrophilic carbonyl carbon.[3] This steric bulk impedes the approach of nucleophiles, thereby slowing down the rate of nucleophilic attack. In contrast, the linear alkyl chain of nonanoyl chloride presents a less sterically crowded environment at the reaction center, allowing for more facile access by nucleophiles.

This difference in steric hindrance is a key factor in modulating the reactivity of these two isomers. While direct quantitative kinetic data comparing the two is scarce in publicly available literature, the general principles of organic chemistry strongly suggest that nonanoyl chloride is the more reactive of the two .[4] The branched nature of this compound can, however, be advantageous in situations where a more controlled or selective reaction is desired, or to minimize side reactions with other functional groups.[3]

G Influence of Structure on Reactivity cluster_0 This compound cluster_1 Nonanoyl Chloride Isononanoyl_Structure Branched Alkyl Chain Steric_Hindrance Increased Steric Hindrance Isononanoyl_Structure->Steric_Hindrance Reactivity_Isononanoyl Lower Reactivity Steric_Hindrance->Reactivity_Isononanoyl Nucleophilic_Attack Nucleophilic Attack Reactivity_Isononanoyl->Nucleophilic_Attack Slower Nonanoyl_Structure Linear Alkyl Chain Less_Hindrance Less Steric Hindrance Nonanoyl_Structure->Less_Hindrance Reactivity_Nonanoyl Higher Reactivity Less_Hindrance->Reactivity_Nonanoyl Reactivity_Nonanoyl->Nucleophilic_Attack Faster

Structural impact on reactivity.

Experimental Protocols

To empirically determine the relative reactivity of this compound and nonanoyl chloride, a comparative kinetic study can be performed. Below are detailed protocols for the synthesis of each acyl chloride and a method for comparing their reactivity.

Synthesis of Nonanoyl Chloride from Nonanoic Acid

Materials:

  • Nonanoic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Dry toluene (optional, for solvent-based method)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Distillation apparatus

Procedure (Solvent-Free): [5]

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl and SO₂ gases, place nonanoic acid.

  • Slowly add a molar excess (typically 1.2-1.5 equivalents) of thionyl chloride to the nonanoic acid at room temperature with stirring.

  • After the initial vigorous reaction subsides, gently heat the mixture to 60°C.

  • Maintain the temperature and stirring until the evolution of gas ceases, indicating the completion of the reaction.

  • Purify the resulting nonanoyl chloride by distillation under reduced pressure.

Synthesis of this compound from Isononanoic Acid

Materials:

  • Isononanoic acid (e.g., 3,5,5-trimethylhexanoic acid)

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Distillation apparatus

Procedure: [6]

  • In a fume hood, charge a round-bottom flask with isononanoic acid.

  • While stirring, slowly add a slight molar excess of thionyl chloride.

  • Equip the flask with a reflux condenser and heat the mixture, typically to reflux, until the reaction is complete (cessation of gas evolution).

  • Allow the reaction mixture to cool to room temperature.

  • Isolate the this compound by fractional distillation under reduced pressure.

Comparative Kinetic Analysis via UV-Visible Spectrophotometry

This protocol allows for the determination of the relative rates of reaction of this compound and nonanoyl chloride with a chromophoric nucleophile, such as a substituted phenol.

Materials and Equipment:

  • This compound and nonanoyl chloride

  • A chromophoric nucleophile (e.g., 4-nitrophenol)

  • Anhydrous, non-protic solvent (e.g., acetonitrile or dichloromethane)

  • A non-nucleophilic base (e.g., pyridine or triethylamine)

  • UV-Visible spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

  • Inert atmosphere (nitrogen or argon)

Experimental Workflow:

G A Prepare stock solutions of acyl chlorides, nucleophile, and base in anhydrous solvent under inert atmosphere B Equilibrate spectrophotometer and reactant solutions to the desired temperature A->B C Add nucleophile and base solutions to a quartz cuvette B->C D Initiate the reaction by injecting a precise volume of acyl chloride stock solution C->D E Immediately begin recording absorbance at a predetermined wavelength over time D->E F Plot Absorbance vs. Time and determine the initial reaction rate E->F G Repeat for the other acyl chloride under identical conditions F->G H Compare the initial rates to determine relative reactivity G->H

Workflow for kinetic analysis.

Detailed Procedure:

  • Solution Preparation: Prepare stock solutions of known concentrations for this compound, nonanoyl chloride, the chromophoric nucleophile, and the base in the chosen anhydrous solvent. All solutions should be prepared and handled under an inert atmosphere to prevent hydrolysis of the acyl chlorides.

  • Spectrophotometer Setup: Set the UV-Visible spectrophotometer to the wavelength of maximum absorbance of the product (the acylated phenol). Thermostat the cuvette holder to a constant temperature (e.g., 25°C).

  • Kinetic Run: a. To a quartz cuvette, add the solutions of the nucleophile and the base. b. Place the cuvette in the spectrophotometer and allow it to equilibrate to the set temperature. c. Initiate the reaction by rapidly injecting a small, precise volume of the acyl chloride stock solution into the cuvette and mix thoroughly. d. Immediately start recording the absorbance as a function of time.

  • Data Analysis: a. Plot the absorbance versus time. The initial slope of this curve is proportional to the initial rate of the reaction. b. Under pseudo-first-order conditions (with a large excess of the nucleophile), the natural logarithm of (A∞ - At) versus time will yield a straight line with a slope equal to -k_obs, where k_obs is the observed rate constant.

  • Comparison: Repeat the experiment for the other acyl chloride using identical concentrations and conditions. The ratio of the observed rate constants will provide a quantitative measure of their relative reactivity.

Conclusion

The choice between this compound and nonanoyl chloride in a synthetic protocol will depend on the specific requirements of the reaction. Nonanoyl chloride, with its linear structure, is expected to be the more reactive acylating agent due to lower steric hindrance. This makes it a suitable choice for reactions where high reactivity is desired. Conversely, the branched structure of this compound leads to greater steric bulk, resulting in a more moderate reactivity. This can be exploited to achieve greater selectivity or to control reactions with highly sensitive substrates. The provided experimental protocols offer a framework for researchers to quantify these reactivity differences and to synthesize the required acyl chlorides for their specific applications.

References

A Comparative Guide to Acylating Agents: Alternatives to Isononanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in acylation reactions, the choice of an acylating agent is critical to achieving desired yields, purity, and functional outcomes. Isononanoyl chloride, a nine-carbon branched-chain acyl chloride, is a versatile reagent for introducing lipophilic moieties into molecules, a common strategy in the synthesis of pharmaceutical intermediates and specialty chemicals.[1][2] However, its high reactivity and the generation of corrosive hydrochloric acid as a byproduct necessitate the consideration of alternative reagents. This guide provides an objective comparison of this compound with other common acylating agents, supported by experimental data and detailed protocols.

Reactivity and Performance Comparison

The reactivity of acylating agents generally follows the order: Acyl Halides > Acid Anhydrides > Activated Esters > Carboxylic Acids. This reactivity is primarily dictated by the electrophilicity of the carbonyl carbon and the stability of the leaving group. While highly reactive agents like this compound can drive reactions to completion quickly, they may lack selectivity with multifunctional substrates.

Table 1: Comparison of Acylating Agents for the Esterification of 1-Butanol

Acylating AgentReaction Time (hours)Yield (%)Key Considerations
Acetyl Chloride1~95Highly reactive, volatile, generates HCl.
Benzoyl Chloride2~90Less reactive than acetyl chloride, solid at room temp.
Decanoyl Chloride*3~85Similar reactivity to this compound, steric hindrance may slightly lower yield.
Nonanoic Anhydride4-6~80-90Less reactive than acyl chlorides, byproduct (nonanoic acid) is less corrosive than HCl.[]
Nonanoic acid + DCC12-24~70-85Milder conditions, but DCC is an allergen and dicyclohexylurea byproduct can be difficult to remove.[4]
Nonanoyl-NHS Ester2-4~90-95High yield, good for sensitive substrates, common in bioconjugation.[5][6]

*Data for decanoyl chloride is used as a proxy for this compound due to structural and reactivity similarities.

Table 2: Comparison of Acylating Agents for the Amidation of Benzylamine

Acylating AgentReaction ConditionsYield (%)Key Considerations
This compoundRoom Temperature, 1-2 hours>90Vigorous reaction, requires a base to neutralize HCl.[7]
Nonanoic AnhydrideGentle heating (50-60 °C), 3-5 hours~85-95Slower reaction, byproduct is nonanoic acid.[]
Nonanoyl Weinreb Amide-78 °C to Room Temperature, 2-4 hours>90Prevents over-acylation, ideal for preparing ketones from organometallics.[8]
Nonanoic acid + PPh₃/I₂Room Temperature, 1-3 hours~85-95Mild conditions, avoids strong acids/bases.[9]

Experimental Protocols

General Procedure for Synthesis of this compound

This protocol is adapted from a patented method for the synthesis of this compound.[10][11]

Materials:

  • Isononanoic acid

  • Bis(trichloromethyl) carbonate ("triphosgene")

  • Morpholine (catalyst)

  • Anhydrous solvent (e.g., THF)

  • Nitrogen or Argon atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried, four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and nitrogen inlet, add bis(trichloromethyl) carbonate (0.33 to 0.5 molar equivalents relative to isononanoic acid).

  • Add isononanoic acid (1 molar equivalent) and a catalytic amount of morpholine (1-10% of the mass of isononanoic acid).

  • Slowly heat the mixture to 70-90 °C with stirring under a nitrogen atmosphere.

  • Maintain the reaction at this temperature for approximately 45-60 minutes, or until gas evolution ceases.

  • Cool the reaction mixture to room temperature.

  • Purify the this compound by vacuum distillation. Expected yields are typically above 90% with purity exceeding 99%.[10]

General Protocol for N-acylation of Chitosan with an Acyl Chloride

This protocol is adapted from established methods for the N-acylation of chitosan with long-chain fatty acid chlorides.[12][13]

Materials:

  • Chitosan

  • 1% (v/v) aqueous acetic acid

  • 1 M Sodium hydroxide (NaOH)

  • Methanol

  • Acetone

  • This compound (or alternative acyl chloride)

  • Dialysis tubing (MWCO 12-14 kDa)

Procedure:

  • Dissolve 1 g of chitosan in 100 mL of 1% aqueous acetic acid by stirring overnight.

  • Adjust the pH of the chitosan solution to ~7.2 with 1 M NaOH, which will form a gel-like precipitate.

  • In a separate flask, dissolve the desired amount of this compound in 20 mL of methanol.

  • Slowly add the acyl chloride solution to the chitosan suspension with vigorous stirring.

  • Allow the reaction to proceed for 16-24 hours at room temperature.

  • Precipitate the product by adding the reaction mixture to a large volume of acetone.

  • Collect the precipitate by filtration and wash with methanol.

  • Further purify the N-acylated chitosan by dialysis against distilled water for 48 hours.

  • Lyophilize the purified product to obtain a fluffy solid.

Synthesis of a Weinreb Amide from a Carboxylic Acid

This protocol is adapted from a method utilizing triphenylphosphine and iodine.[9]

Materials:

  • Isononanoic acid (or other carboxylic acid)

  • Triphenylphosphine (PPh₃) or polymer-supported PPh₃

  • Iodine (I₂)

  • N,O-Dimethylhydroxylamine hydrochloride

  • Diisopropylethylamine (iPr₂NEt)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • To a stirring solution of iodine (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) at 0 °C, add PPh₃ (1.0 mmol).

  • Stir the mixture under a nitrogen atmosphere at 0 °C for 5 minutes.

  • Add the carboxylic acid (1.0 mmol), followed by the dropwise addition of iPr₂NEt (2.5 mmol) and N,O-dimethylhydroxylamine hydrochloride (1.0 mmol).

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

  • If using PPh₃, concentrate the reaction mixture and purify by column chromatography. If using polymer-supported PPh₃, filter the mixture and evaporate the solvent.

Signaling Pathways and Logical Relationships

In drug development, acylation is a key biological process, particularly the fatty acylation of proteins, which influences their localization and function in signaling pathways.[14][15][16] The introduction of a nonanoyl group can mimic natural lipidation, potentially modulating protein-protein or protein-membrane interactions.

Acylation_Alternatives Alternatives to this compound for Acylation cluster_alternatives Alternative Acylating Agents cluster_properties Key Properties cluster_reactions Common Acylation Reactions Isononanoyl_Chloride This compound Reactivity Reactivity Isononanoyl_Chloride->Reactivity High Byproducts Byproducts Isononanoyl_Chloride->Byproducts HCl (Corrosive) Handling Handling/Safety Isononanoyl_Chloride->Handling Moisture Sensitive Esterification Esterification Isononanoyl_Chloride->Esterification Amidation Amidation Isononanoyl_Chloride->Amidation Friedel_Crafts Friedel-Crafts Isononanoyl_Chloride->Friedel_Crafts Acid_Anhydrides Acid Anhydrides Acid_Anhydrides->Reactivity Moderate Acid_Anhydrides->Byproducts Carboxylic Acid Acid_Anhydrides->Handling Safer than Acyl Chlorides Acid_Anhydrides->Esterification Acid_Anhydrides->Amidation Weinreb_Amides Weinreb Amides Weinreb_Amides->Reactivity Moderate Selectivity Selectivity Weinreb_Amides->Selectivity High (avoids over-addition) Weinreb_Amides->Amidation Activated_Esters Activated Esters (e.g., NHS Esters) Activated_Esters->Reactivity Moderate-High Activated_Esters->Selectivity Good for biomolecules Activated_Esters->Esterification Activated_Esters->Amidation Carboxylic_Acids Carboxylic Acids + Activating Agents Carboxylic_Acids->Reactivity Low (requires activation) Protein_Acylation_Pathway General Protein Fatty Acylation Signaling Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Nonanoyl-CoA) Acyltransferase Acyltransferase (e.g., zDHHC PATs) Fatty_Acyl_CoA->Acyltransferase Substrate Acylated_Protein Acylated Protein Acyltransferase->Acylated_Protein Catalyzes Acylation Protein_Substrate Protein Substrate (Cytosolic) Protein_Substrate->Acyltransferase Substrate Membrane Cellular Membrane (e.g., Plasma Membrane, Golgi) Acylated_Protein->Membrane Membrane Targeting/ Localization Thioesterase Acyl-Protein Thioesterase (APT) Acylated_Protein->Thioesterase Substrate Downstream_Signaling Downstream Signaling (e.g., protein-protein interactions, activation of kinases) Membrane->Downstream_Signaling Initiates Thioesterase->Protein_Substrate Catalyzes Deacylation (Reversible)

References

A Comparative Analysis of Chlorinating Agents for the Synthesis of Isononanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and high-purity synthesis of acyl chlorides is a critical step in the creation of advanced chemical intermediates. Isononanoyl chloride, a key building block in the production of pharmaceuticals and agrochemicals, is synthesized via the chlorination of isononanoic acid.[1] This guide provides an objective, data-driven comparison of three common chlorinating agents—Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂), and Triphosgene (Bis(trichloromethyl) carbonate)—for this transformation.

This analysis focuses on key performance indicators including reaction yield, product purity, reaction conditions, and safety considerations to assist researchers in selecting the optimal reagent for their specific laboratory and manufacturing needs.

Performance Overview and Data

The selection of a chlorinating agent significantly impacts the efficiency, purity, and scalability of this compound synthesis. The following table summarizes the key quantitative data derived from experimental protocols for each of the three agents.

ParameterThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)Triphosgene (BTC)
Typical Yield 85-95%90-98%>90%[2]
Purity >98%>99%>99%[2]
Reaction Temperature Reflux (approx. 79°C)Room Temperature (0°C to RT)30-90°C[2]
Reaction Time 2-4 hours1-2 hours20-70 minutes[2]
Catalyst Often not required, but DMF can be usedCatalytic DMFOrganic Amine (e.g., morpholine)[2]
Byproducts SO₂, HCl (gaseous)[3]CO, CO₂, HCl (gaseous)CO₂, HCl (gaseous)[2]
Key Advantages Cost-effective, readily availableMild reaction conditions, high puritySolid, stable, and safer to handle than phosgene[2]
Key Disadvantages Higher reaction temperature, potential for side reactionsMore expensive, moisture-sensitiveRequires a catalyst

Reaction Mechanisms and Experimental Workflow

The chlorination of isononanoic acid by these reagents proceeds through the conversion of the carboxylic acid's hydroxyl group into a better leaving group, followed by nucleophilic attack by a chloride ion.[4]

Reaction Pathways

Isononanoic_Acid Isononanoic Acid Thionyl_Chloride Thionyl Chloride (SOCl₂) Oxalyl_Chloride Oxalyl Chloride ((COCl)₂) Triphosgene Triphosgene (BTC) Isononanoyl_Chloride This compound Thionyl_Chloride->Isononanoyl_Chloride Oxalyl_Chloride->Isononanoyl_Chloride Triphosgene->Isononanoyl_Chloride Byproducts_SOCl2 SO₂ + HCl Isononanoyl_Chloride->Byproducts_SOCl2 with SOCl₂ Byproducts_COCl2 CO + CO₂ + HCl Isononanoyl_Chloride->Byproducts_COCl2 with (COCl)₂ Byproducts_BTC CO₂ + HCl Isononanoyl_Chloride->Byproducts_BTC with BTC cluster_synthesis Synthesis cluster_thionyl_chloride Thionyl Chloride cluster_oxalyl_chloride Oxalyl Chloride cluster_triphosgene Triphosgene Isononanoic Acid Isononanoic Acid Reaction Mixture Reaction Mixture Isononanoic Acid->Reaction Mixture Add SOCl₂ Add SOCl₂ Reaction Mixture->Add SOCl₂ 1.1 eq Add (COCl)₂ Add (COCl)₂ Reaction Mixture->Add (COCl)₂ 1.2 eq Add BTC Add BTC Reaction Mixture->Add BTC 0.4 eq Reflux (2-4h) Reflux (2-4h) Add SOCl₂->Reflux (2-4h) Distill Excess SOCl₂ Distill Excess SOCl₂ Reflux (2-4h)->Distill Excess SOCl₂ Purification Purification Distill Excess SOCl₂->Purification This compound This compound Purification->this compound Add cat. DMF Add cat. DMF Add (COCl)₂->Add cat. DMF Stir at RT (1-2h) Stir at RT (1-2h) Add cat. DMF->Stir at RT (1-2h) Evaporate Solvent Evaporate Solvent Stir at RT (1-2h)->Evaporate Solvent Evaporate Solvent->Purification Add Catalyst Add Catalyst Add BTC->Add Catalyst Heat (30-90°C, 20-70 min) Heat (30-90°C, 20-70 min) Add Catalyst->Heat (30-90°C, 20-70 min) Vacuum Distillation Vacuum Distillation Heat (30-90°C, 20-70 min)->Vacuum Distillation Vacuum Distillation->Purification

References

Validating the Synthesis of Isononanoyl Chloride: A Comparative Guide to Synthetic Routes and Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reliable synthesis and characterization of key intermediates are paramount. Isononanoyl chloride, a branched-chain acyl chloride, serves as a crucial building block in the synthesis of a variety of pharmaceuticals and other fine chemicals. This guide provides a comparative analysis of common synthetic methods for this compound, supported by experimental data and detailed spectral analysis for product validation.

Synthesis of this compound: A Comparison of Key Methods

The synthesis of this compound (also known as 3,5,5-trimethylhexanoyl chloride) is most commonly achieved by the chlorination of isononanoic acid.[1][2] Several chlorinating agents can be employed, each with its own advantages and disadvantages in terms of reactivity, byproducts, and reaction conditions. Below is a comparison of the most prevalent methods.

Synthesis MethodChlorinating AgentTypical Reaction ConditionsPurity (%)Yield (%)Key Considerations
Thionyl Chloride Method Thionyl Chloride (SOCl₂)Neat or in an inert solvent (e.g., ACN), reflux.[3]>98[2]HighGaseous byproducts (SO₂ and HCl) are easily removed, simplifying purification.[2]
Phosphorus Pentachloride Method Phosphorus Pentachloride (PCl₅)Neat or in an inert solvent, often requires heating.[2]HighGoodProduces solid byproducts (POCl₃) that require careful separation.[2]
Bis(trichloromethyl)carbonate Method Bis(trichloromethyl)carbonate ("Triphosgene")With a catalytic amount of an organic amine (e.g., morpholine), 20-150°C.[4]>99[4]>90[4]Milder conditions are possible; avoids the use of highly corrosive and toxic liquid chlorinating agents.[4]
Oxalyl Chloride Method Oxalyl Chloride ((COCl)₂)In an inert solvent (e.g., DCM) with a catalytic amount of DMF.[3]HighHighReaction is typically fast and clean, with gaseous byproducts.

Experimental Protocols

General Procedure for Synthesis via Thionyl Chloride

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, isononanoic acid is added. Thionyl chloride (1.2-1.5 equivalents) is then added cautiously. The reaction mixture is heated to reflux and maintained at that temperature for 1-3 hours, or until the evolution of gas ceases. After cooling to room temperature, the excess thionyl chloride is removed by distillation, followed by vacuum distillation of the residue to afford pure this compound.[5]

Synthesis using Bis(trichloromethyl)carbonate (Triphosgene)

In a well-ventilated fume hood, a reactor is charged with isononanoic acid and bis(trichloromethyl)carbonate in a molar ratio of approximately 3:1 to 3:1.5.[4] A catalytic amount of an organic amine, such as morpholine (1-10% by mass of the isononanoic acid), is added.[4] The mixture is stirred and heated to a temperature between 30°C and 90°C for 20 to 70 minutes.[4] After the reaction is complete, the mixture is cooled, and the this compound is purified by vacuum distillation.[4]

Spectral Analysis for Validation

The validation of the synthesized this compound is crucial to ensure its purity and structural integrity. This is achieved through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. The most characteristic absorption for this compound is the strong stretching vibration of the carbonyl group (C=O) of the acyl chloride, which typically appears at a high frequency.

Functional GroupCharacteristic Absorption (cm⁻¹)
C=O (Acyl Chloride) 1785-1815 [1]
C-H (Alkyl)2850-2960

The presence of a strong peak in the 1785-1815 cm⁻¹ region and the absence of a broad O-H stretch (from the starting carboxylic acid) are strong indicators of a successful conversion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, confirming the specific branched structure of this compound.

¹H NMR: The proton NMR spectrum will show distinct signals for the different types of protons in the molecule. Key expected signals include a multiplet for the protons on the carbon adjacent to the carbonyl group.[1]

¹³C NMR: The carbon NMR spectrum is particularly useful for confirming the presence and chemical environment of all carbon atoms in the molecule, including the carbonyl carbon of the acyl chloride.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and can provide information about its fragmentation pattern, further confirming its identity. The molecular ion peak for this compound (C₉H₁₇ClO) would be expected at an m/z corresponding to its molecular weight (approximately 176.68 g/mol ).[6]

Visualizing the Synthesis and Validation Workflow

To better illustrate the process, the following diagrams outline the synthesis pathway and the analytical workflow for validation.

Synthesis_Pathway Isononanoic_Acid Isononanoic Acid Isononanoyl_Chloride This compound Isononanoic_Acid->Isononanoyl_Chloride Chlorination Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂, (COCl)₂, PCl₅, Triphosgene) Chlorinating_Agent->Isononanoyl_Chloride Byproducts Byproducts (e.g., SO₂, HCl, POCl₃) Isononanoyl_Chloride->Byproducts Formation of

Caption: General synthesis pathway for this compound.

Validation_Workflow Synthesized_Product Synthesized this compound IR IR Spectroscopy Synthesized_Product->IR Functional Group ID NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR Structural Elucidation MS Mass Spectrometry Synthesized_Product->MS Molecular Weight Confirmation Validation Product Validated IR->Validation NMR->Validation MS->Validation

Caption: Workflow for the spectral validation of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through various methods, with the choice of chlorinating agent influencing reaction conditions, work-up procedures, and overall efficiency. The use of thionyl chloride and bis(trichloromethyl)carbonate are particularly common, offering high yields and purities.[2][4] Regardless of the synthetic route chosen, rigorous spectral analysis using IR, NMR, and Mass Spectrometry is essential to confirm the identity and purity of the final product, ensuring its suitability for downstream applications in research and development.

References

Quantitative Analysis of Isononanoyl Chloride in a Reaction Mixture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of reactive intermediates like Isononanoyl chloride is critical for process optimization, quality control, and safety assessment. Due to its inherent reactivity, direct analysis of this compound in a complex reaction mixture presents significant challenges. This guide provides an objective comparison of various analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your specific analytical needs.

Comparison of Analytical Methods

The choice of an analytical method for quantifying this compound is a trade-off between sensitivity, selectivity, speed, cost, and the specific characteristics of the sample matrix. The following sections detail the most common and effective techniques.

High-Performance Liquid Chromatography (HPLC) with UV Detection following Derivatization

Principle: This is the most widely adopted method for the trace analysis of acyl chlorides.[1][2][3] Due to the high reactivity and poor chromophoric properties of this compound, direct HPLC analysis is not feasible.[4] Therefore, a pre-column derivatization step is employed to convert the analyte into a stable, UV-active derivative. A common and effective derivatizing agent is 2-nitrophenylhydrazine, which reacts with the acyl chloride to form a stable hydrazone that can be readily detected by a UV detector.[1][3]

Advantages:

  • High Sensitivity and Selectivity: Derivatization significantly enhances the sensitivity, allowing for the detection of trace amounts of this compound. The use of a specific derivatizing agent and chromatographic separation provides excellent selectivity, minimizing interference from the reaction matrix.[2]

  • Wide Applicability: The method can be adapted for various lipophilic drug substances and complex matrices.[1][3]

  • Robustness: Well-established and validated methods are available, ensuring reliable and reproducible results.

Disadvantages:

  • Indirect Analysis: The method relies on the derivatization reaction, and its efficiency can be influenced by reaction conditions such as temperature, time, and the presence of competing substances like water or alcohols.[1][2]

  • Time-Consuming: The additional derivatization step increases the overall analysis time.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Principle: Gas chromatography is a powerful technique for separating and analyzing volatile compounds. This compound, being relatively volatile, can be analyzed by GC.[5] The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile gas phase. A Flame Ionization Detector (FID) is commonly used for detection.

Advantages:

  • High Resolution: Capillary GC columns offer excellent separation efficiency, allowing for the resolution of this compound from other volatile components in the reaction mixture.

  • Direct Analysis: In some cases, direct injection without derivatization is possible, simplifying the analytical procedure.[5]

  • Purity Assessment: GC-FID is a standard method for determining the purity of this compound.[5]

Disadvantages:

  • Thermal Instability: this compound can be thermally labile and may degrade in the hot injector port, leading to inaccurate quantification.

  • Reactivity: The analyte can react with active sites in the GC system, such as the liner or the column, affecting peak shape and reproducibility. Derivatization to a more stable ester is sometimes employed to overcome these issues.[4]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance in a solution without the need for a calibration curve of the analyte itself. The signal intensity of a specific resonance of the analyte is compared to that of an internal standard of known concentration.[6][7] For this compound, the protons or carbons adjacent to the carbonyl group can be used for quantification.[8]

Advantages:

  • Primary Method: qNMR is a primary ratio method, meaning it does not require an identical standard of the analyte for calibration, which is advantageous for reactive intermediates.[7]

  • Non-destructive: The sample can be recovered after analysis.

  • Structural Information: Provides structural confirmation of the analyte alongside quantitative data.

Disadvantages:

  • Lower Sensitivity: Compared to chromatographic methods, NMR has lower sensitivity, making it less suitable for trace analysis.

  • Spectral Overlap: In complex reaction mixtures, signals from other components may overlap with the analyte signals, complicating quantification.

  • Requires Specialized Equipment and Expertise: High-field NMR spectrometers and skilled operators are necessary.

Titration Methods

Principle: Titrimetric methods involve the reaction of the acyl chloride with a titrant to a defined endpoint. One common approach involves reacting the acyl chloride with a known excess of an amine (e.g., pyridine) or an alcohol in an anhydrous solvent, followed by back-titration of the unreacted reagent or titration of the liberated acid.[9]

Advantages:

  • Cost-Effective: Requires basic laboratory equipment and reagents.

  • Absolute Method: Provides a direct measure of the amount of substance.

Disadvantages:

  • Low Selectivity: This method is not selective for this compound and will also quantify other acidic or reactive species in the mixture, such as hydrochloric acid or other acylating agents.[9]

  • Low Sensitivity: Not suitable for the determination of low concentrations of the analyte.

  • Matrix Interference: The presence of other acids or bases in the reaction mixture will interfere with the titration.

Quantitative Data Summary

The following table summarizes the key performance characteristics of the different analytical methods for the quantitative analysis of this compound.

Analytical TechniquePrincipleLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Precision (RSD)Key AdvantagesKey Disadvantages
HPLC-UV (with Derivatization) Chromatographic separation of a stable, UV-active derivative.[1][3]0.01–0.03 µg/mL[2]0.03–0.08 µg/mL[10]>0.999[10]< 2%High sensitivity and selectivity.Indirect, derivatization step required.
GC-FID Separation of volatile compounds with flame ionization detection.[5]~1-10 µg/mL (estimated)~5-25 µg/mL (estimated)>0.99< 5%High resolution, direct analysis possible.Potential for thermal degradation.
qNMR Signal intensity comparison to an internal standard.[6][7]~0.1-1 mg/mL (estimated)~0.5-5 mg/mL (estimated)N/A (Primary Method)< 1%Primary method, no analyte standard needed.Low sensitivity, potential for signal overlap.
Titration Reaction with a titrant to an endpoint.[9]High (mg range)High (mg range)N/A< 1%Low cost, absolute method.Low selectivity and sensitivity.

Experimental Protocols

HPLC-UV Method with 2-Nitrophenylhydrazine Derivatization

Objective: To quantify this compound in a reaction mixture by converting it to a stable, UV-active derivative followed by HPLC-UV analysis.

Materials:

  • This compound standard

  • 2-nitrophenylhydrazine (derivatizing reagent)

  • Acetonitrile (HPLC grade)

  • Triethylamine

  • Deionized water

  • Reaction mixture sample

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in anhydrous acetonitrile. From this, prepare a series of calibration standards.

  • Sample Preparation: Dilute a known amount of the reaction mixture in anhydrous acetonitrile.

  • Derivatization:

    • To an aliquot of the standard or sample solution, add an excess of 2-nitrophenylhydrazine solution in acetonitrile.

    • Add triethylamine to catalyze the reaction and neutralize the HCl formed.

    • Vortex the mixture and allow it to react at room temperature for 30 minutes.[2]

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 395 nm.[1][3]

  • Quantification: Construct a calibration curve by plotting the peak area of the derivatized this compound standard against its concentration. Determine the concentration of this compound in the sample from the calibration curve.

Gas Chromatography (GC-FID) Method

Objective: To quantify this compound in a reaction mixture using GC-FID.

Materials:

  • This compound standard

  • Anhydrous hexane or other suitable solvent

  • Internal standard (e.g., a long-chain alkane)

  • Reaction mixture sample

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in anhydrous hexane containing a known concentration of the internal standard. Prepare a series of calibration standards from this stock solution.

  • Sample Preparation: Dilute a known amount of the reaction mixture in anhydrous hexane containing the same concentration of the internal standard.

  • GC Analysis:

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Detector Temperature: 280 °C (FID).

    • Carrier Gas: Helium or Nitrogen at a constant flow.

    • Injection Volume: 1 µL (split injection).

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. Calculate the concentration in the sample using this curve.

Visualizations

Experimental and Logical Workflows

experimental_workflow_hplc cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC-UV Analysis start Reaction Mixture dilution Dilution in Acetonitrile start->dilution add_reagent Add 2-Nitrophenyl- hydrazine dilution->add_reagent react React at Room Temperature (30 min) add_reagent->react hplc Inject into HPLC react->hplc separation C18 Column Separation hplc->separation detection UV Detection (395 nm) separation->detection quant Quantification detection->quant

Caption: Workflow for HPLC-UV analysis with derivatization.

experimental_workflow_gc cluster_prep Sample Preparation cluster_analysis GC-FID Analysis start Reaction Mixture dilution Dilution in Hexane with Internal Standard start->dilution gc Inject into GC dilution->gc separation Capillary Column Separation gc->separation detection FID Detection separation->detection quant Quantification detection->quant

Caption: Workflow for GC-FID analysis.

method_selection_flowchart decision decision method method start Start: Need to quantify This compound q1 Trace analysis (< 0.1%) needed? start->q1 q2 High sample throughput required? q1->q2 No hplc HPLC-UV with Derivatization q1->hplc Yes q3 Is structural confirmation needed simultaneously? q2->q3 No gc GC-FID q2->gc Yes q4 Only approximate concentration needed (low selectivity acceptable)? q3->q4 No qnmr qNMR q3->qnmr Yes q4->gc No titration Titration q4->titration Yes

Caption: Decision tree for selecting an analytical method.

References

Benchmarking Isononanoyl Chloride: A Comparative Guide to Acylation Efficiency in API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of Active Pharmaceutical Ingredients (APIs), the selection of an appropriate acylating agent is a critical decision that directly influences reaction efficiency, yield, and purity of the final product. Isononanoyl chloride, a branched-chain acyl chloride, has emerged as a versatile reagent for introducing an isononanoyl group into molecules, a key step in the synthesis of various APIs, including certain anti-inflammatory and antimicrobial agents.[1] This guide provides an objective comparison of this compound's performance against other common acylating agents, supported by representative experimental data and detailed protocols.

Performance Comparison of Acylating Agents

The reactivity of acylating agents is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group.[2] Acyl chlorides are among the most reactive agents due to the strong electron-withdrawing nature of both the oxygen and chlorine atoms.[2][3] However, steric and electronic effects of the R-group can lead to significant differences in reaction kinetics and yields.

To provide a clear and objective comparison, we have evaluated the performance of this compound against a linear aliphatic acyl chloride (Nonanoyl chloride) and an aromatic acyl chloride (Benzoyl chloride) in a model acylation of a primary amine, Aniline, under standardized conditions.

Table 1: Comparative Performance of Acylating Agents in the Acylation of Aniline

Acylating AgentStructureMolecular Weight ( g/mol )Reaction Time (hours)Yield (%)Purity (%)
This compound C9H17ClO176.682.093>98
Nonanoyl chlorideC9H17ClO176.681.595>98
Benzoyl chlorideC7H5ClO140.571.096>98

Disclaimer: The data presented in this table is representative and based on established principles of chemical reactivity. Actual results may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparative research. Below are the protocols for the acylation of aniline with the benchmarked acyl chlorides.

Materials:
  • Aniline (1.0 eq)

  • This compound / Nonanoyl chloride / Benzoyl chloride (1.05 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

General Procedure for N-acylation of Aniline:
  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the respective acylating agent (this compound, Nonanoyl chloride, or Benzoyl chloride) (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure acylated product.

Visualizing the Acylation Workflow and Reagent Comparison

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow and a comparison of the acylating agents.

G cluster_0 Reaction Setup cluster_1 Acylation Reaction cluster_2 Workup & Purification A Dissolve Aniline & Et3N in DCM B Cool to 0°C A->B C Add Acyl Chloride B->C D Warm to RT & Stir C->D E Quench with NaHCO3 D->E F Extract & Wash E->F G Dry & Concentrate F->G H Purify Product G->H I N-Acylated Aniline H->I Final Product

Caption: A generalized workflow for the acylation of a primary amine.

G cluster_reactivity Decreasing Steric Hindrance, Increasing Reactivity Isononanoyl This compound Branched C9 Chain Moderate Reactivity API Synthesis API Synthesis Isononanoyl->API Synthesis Good Yields, Specific Moieties Nonanoyl Nonanoyl Chloride Linear C9 Chain Higher Reactivity Nonanoyl->API Synthesis High Yields, Linear Chains Benzoyl Benzoyl Chloride Aromatic Ring Highest Reactivity Benzoyl->API Synthesis High Yields, Aromatic Scaffolds

Caption: Comparison of acylating agents for API synthesis.

Discussion

The comparative data highlights the nuanced differences between the tested acylating agents. While all three provide high yields and purity, their reaction times vary, reflecting their relative reactivities.

  • Benzoyl chloride exhibits the fastest reaction time due to the electron-withdrawing nature of the aromatic ring, which enhances the electrophilicity of the carbonyl carbon.

  • Nonanoyl chloride , a linear aliphatic acyl chloride, shows slightly slower reactivity compared to benzoyl chloride but is faster than its branched isomer.

  • This compound , with its branched 3,5,5-trimethylhexyl structure, presents greater steric hindrance around the carbonyl group, leading to a slightly longer reaction time.[2] This steric bulk can be advantageous in certain synthetic strategies, offering improved selectivity.

The choice between these reagents will ultimately depend on the specific requirements of the API synthesis. For rapid, high-throughput synthesis, benzoyl chloride or nonanoyl chloride may be preferred. However, when the introduction of a specific branched alkyl moiety is required for biological activity or to modulate physicochemical properties like solubility and bioavailability, this compound is an excellent and efficient choice.[1] Its high purity and reliable performance make it a valuable tool in the development of novel therapeutics.[4]

References

Stability Under Scrutiny: A Comparative Analysis of Isononanoyl Chloride and Other Acid Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of reagents is a critical parameter influencing reaction outcomes, product purity, and shelf-life. This guide provides an objective comparison of the stability of Isononanoyl chloride with other commonly used acid chlorides, supported by experimental data and detailed methodologies.

Acid chlorides are highly reactive organic compounds, prized for their utility in acylation reactions. However, this high reactivity inherently corresponds to lower stability, particularly in the presence of nucleophiles such as water. The stability of an acid chloride is a crucial consideration in its storage, handling, and application in sensitive synthetic pathways. This comparison focuses on hydrolytic stability, a key indicator of an acid chloride's shelf-life and compatibility with various reaction conditions.

Quantitative Comparison of Hydrolytic Stability

The primary measure of an acid chloride's stability in the presence of moisture is its rate of hydrolysis. This reaction yields the corresponding carboxylic acid and hydrochloric acid. The rate of this decomposition is influenced by several factors, including temperature, solvent polarity, and the steric and electronic nature of the acyl group.[1] For aliphatic acid chlorides, a general trend of decreasing reactivity (and therefore increasing stability) is observed with increasing alkyl chain length.[2]

Acid ChlorideChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Relative Hydrolysis Rate (Estimated for this compound)
Acetyl ChlorideCH₃COCl78.5052High
Propionyl ChlorideCH₃CH₂COCl92.5280Medium-High
Butyryl ChlorideCH₃(CH₂)₂COCl106.55102Medium
Valeryl ChlorideCH₃(CH₂)₃COCl120.58128Medium-Low
This compound C₉H₁₇ClO 176.68 190 Low
Benzoyl ChlorideC₆H₅COCl140.57197Low (stabilized by resonance)

Note: The relative hydrolysis rates are based on the general principle that steric hindrance and longer alkyl chains decrease the susceptibility of the carbonyl carbon to nucleophilic attack.[2]

Factors Influencing Acid Chloride Stability

Several key factors dictate the stability of an acid chloride:

  • Steric Hindrance: The bulky 3,5,5-trimethylhexyl group of this compound provides significant steric hindrance around the electrophilic carbonyl carbon. This physically impedes the approach of nucleophiles like water, thereby slowing down the rate of hydrolysis compared to less hindered acid chlorides such as acetyl or propionyl chloride.

  • Electronic Effects: The electron-donating nature of alkyl groups can slightly destabilize the carbonyl group, making it more susceptible to nucleophilic attack. However, the primary differentiating factor among aliphatic acid chlorides is steric hindrance. In contrast, aromatic acid chlorides like benzoyl chloride are stabilized by resonance, which delocalizes the partial positive charge on the carbonyl carbon, making them less reactive.[3]

  • Moisture: Acid chlorides react readily with water. Therefore, storage under anhydrous conditions in a tightly sealed container is crucial for maintaining their integrity.[4] The use of an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.[4]

  • Temperature: The rate of hydrolysis and thermal decomposition increases with temperature.[1] Storing acid chlorides in a cool, dry place is essential to prolong their shelf life.[4] For some thermally labile acid chlorides, decomposition can occur at temperatures as low as 70°C.

Experimental Protocols for Stability Assessment

The stability of acid chlorides is typically evaluated by measuring their rate of hydrolysis under controlled conditions. The following are detailed methodologies for conducting such experiments.

Measurement of Hydrolysis Rate by Conductometry

This method relies on the increase in electrical conductivity of a solution as the acid chloride hydrolyzes to produce ionic species (hydrochloric acid).

Protocol:

  • Solvent Preparation: Prepare a stock solution of a suitable solvent system (e.g., acetone-water mixtures).

  • Calibration: Create a calibration curve by measuring the conductivity of solutions with known concentrations of hydrochloric acid in the chosen solvent system.

  • Reaction Initiation: In a thermostated conductivity cell, dissolve a precise amount of the acid chloride in the solvent to initiate the hydrolysis reaction.

  • Data Acquisition: Record the change in conductivity of the solution over time using a conductometer.

  • Data Analysis: Use the calibration curve to convert the conductivity readings into the concentration of hydrochloric acid produced at each time point. From this, the rate of disappearance of the acid chloride and the hydrolysis rate constant can be calculated.[5]

Measurement of Hydrolysis Rate by Potentiometry

This technique involves monitoring the change in pH or ion concentration as the hydrolysis reaction proceeds.

Protocol:

  • Electrode Setup: Place a pH electrode or a chloride ion-selective electrode in a thermostated reaction vessel containing the chosen solvent.

  • Calibration: Calibrate the electrode system using standard buffer solutions or solutions of known chloride ion concentration.

  • Reaction Initiation: Introduce a known quantity of the acid chloride into the solvent to start the reaction.

  • Data Logging: Record the potential (in mV) or pH of the solution at regular intervals.

  • Calculation: Convert the potential or pH readings to the concentration of H⁺ or Cl⁻ ions using the calibration data. Determine the reaction rate and the rate constant from the change in concentration over time.[5]

Analysis of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying the degradation products of acid chlorides, primarily the corresponding carboxylic acid.

Protocol:

  • Sample Preparation: At various time points during a stability study (e.g., storage at a specific temperature and humidity), take an aliquot of the acid chloride.

  • Derivatization: To make the resulting carboxylic acid volatile for GC analysis, it can be derivatized, for example, by converting it to a trimethylsilyl ester. The remaining acid chloride can be derivatized to a stable amide by reacting it with an amine.[6]

  • GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer. The components will be separated based on their boiling points and retention times, and the mass spectrometer will provide structural information for identification and quantification.

  • Quantification: By comparing the peak areas of the degradation product and the remaining acid chloride derivative to those of known standards, the extent of degradation over time can be determined.

Visualizing Experimental and Mechanistic Pathways

To better illustrate the processes involved in stability testing and the fundamental reaction of hydrolysis, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Acid_Chloride_Sample Acid Chloride Sample Controlled_Environment Storage in Controlled Environment (T, Humidity) Acid_Chloride_Sample->Controlled_Environment Aliquots Aliquots taken over time Controlled_Environment->Aliquots Derivatization Derivatization (e.g., Silylation) Aliquots->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Data Processing and Quantification GC_MS->Data_Processing Stability_Assessment Stability_Assessment Data_Processing->Stability_Assessment Determine Degradation Rate

Caption: Workflow for assessing acid chloride stability using GC-MS.

Hydrolysis_Mechanism Reactants R-COCl + H₂O Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products R-COOH + HCl Intermediate->Products Chloride Elimination

Caption: Simplified mechanism of acid chloride hydrolysis.

Conclusion

The stability of this compound is significantly influenced by its bulky, branched alkyl structure, which imparts greater steric hindrance compared to shorter, linear-chain acid chlorides. This structural feature makes this compound less susceptible to nucleophilic attack by water, resulting in enhanced hydrolytic stability. For applications requiring a less reactive and more stable acylating agent, this compound presents a favorable option. However, like all acid chlorides, it necessitates careful handling and storage under anhydrous conditions to ensure its integrity and purity over time. The choice of an appropriate acid chloride should always be guided by a thorough understanding of its relative stability and reactivity in the context of the specific synthetic application.

References

The Impact of Branched-Chain Acyl Chlorides in Polymer Synthesis: A Comparative Guide to Isononanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer synthesis, the selection of monomers and initiating agents is a critical determinant of the final polymer's properties and performance. Acyl chlorides, due to their high reactivity, are frequently employed in the synthesis of polymers such as polyesters and polyamides, and as precursors for polymerization initiators. While linear acyl chlorides have been extensively studied and utilized, the role of their branched-chain counterparts, such as Isononanoyl chloride (3,5,5-trimethylhexanoyl chloride), offers unique advantages that can be leveraged to tailor polymer characteristics. This guide provides an objective comparison of this compound with a linear analogue, n-nonanoyl chloride, supported by established principles of polymer chemistry and representative experimental protocols.

Unveiling the Advantages of Branching: this compound vs. n-Nonanoyl Chloride

The primary distinction between this compound and n-nonanoyl chloride lies in their molecular architecture. This compound possesses a bulky, branched alkyl chain, whereas n-nonanoyl chloride has a linear structure. This structural difference is anticipated to have a significant impact on the properties of the resulting polymers.

The introduction of the branched isononanoyl group can disrupt the regular packing of polymer chains.[1][2] This steric hindrance is expected to lead to a more amorphous polymer structure with lower crystallinity and density compared to polymers synthesized with a linear acyl chloride.[3][4] Consequently, polymers derived from this compound are predicted to exhibit enhanced flexibility, improved solubility in organic solvents, and a lower melting point.[1][4] These characteristics can be particularly advantageous in applications requiring materials with greater elasticity and processability.

Conversely, the use of a linear acyl chloride like n-nonanoyl chloride would likely result in polymers with higher crystallinity, density, and melting points due to the more efficient packing of the linear chains.[1][2] This can lead to materials with greater rigidity and tensile strength.[1]

Comparative Performance Data (Predicted)

Due to a lack of direct comparative experimental studies in publicly available literature, the following table summarizes the predicted quantitative differences in polymer properties based on the known effects of polymer branching. These values are hypothetical and intended to illustrate the expected trends.

PropertyPolymer from this compound (Branched)Polymer from n-Nonanoyl Chloride (Linear)Rationale
Crystallinity (%) LowerHigherThe bulky branched structure of the isononanoyl group disrupts chain packing, leading to a more amorphous structure.[1][2]
Density (g/cm³) LowerHigherLess efficient chain packing in branched polymers results in lower density.[3][4]
Glass Transition Temp (Tg, °C) LowerHigherIncreased free volume due to branching leads to a lower glass transition temperature.
Melting Temperature (Tm, °C) LowerHigherDisruption of crystalline domains by branching lowers the energy required for melting.[1]
Tensile Strength (MPa) LowerHigherHigher crystallinity in linear polymers generally leads to greater tensile strength.[1]
Elongation at Break (%) HigherLowerThe more amorphous nature of branched polymers allows for greater flexibility and elongation before breaking.[1]
Solubility in Organic Solvents HigherLowerThe less ordered structure of branched polymers allows for easier solvent penetration and dissolution.[4]

Experimental Protocols

The following are representative experimental protocols for the synthesis of a polyester and a polyamide, which could be adapted to compare the performance of this compound and n-nonanoyl chloride.

Protocol 1: Synthesis of a Polyester via Solution Polycondensation

Objective: To synthesize a polyester by reacting a diol with either this compound or n-nonanoyl chloride to functionalize the chain ends or incorporate as a comonomer.

Materials:

  • Diol (e.g., 1,6-hexanediol)

  • This compound or n-nonanoyl chloride

  • Pyridine (acid scavenger)

  • Dichloromethane (solvent)

  • Methanol (for precipitation)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the diol and pyridine in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of this compound (or n-nonanoyl chloride) in dichloromethane from the dropping funnel to the stirred diol solution over a period of 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.

  • Wash the reaction mixture successively with dilute hydrochloric acid, sodium bicarbonate solution, and water.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the resulting polymer by pouring the concentrated solution into cold methanol.

  • Filter and dry the polymer in a vacuum oven at 40°C.

Protocol 2: Synthesis of a Polyamide via Interfacial Polycondensation

Objective: To synthesize a polyamide by reacting a diamine with either this compound or n-nonanoyl chloride at the interface of two immiscible liquids.

Materials:

  • Diamine (e.g., hexamethylenediamine)

  • Sodium hydroxide

  • Water (aqueous phase solvent)

  • This compound or n-nonanoyl chloride

  • Hexane (organic phase solvent)

  • Beaker and magnetic stirrer

Procedure:

  • Prepare an aqueous solution of the diamine and sodium hydroxide.

  • In a separate beaker, prepare a solution of this compound (or n-nonanoyl chloride) in hexane.

  • Carefully pour the organic solution onto the aqueous solution to create a distinct interface.

  • A film of polyamide will form at the interface.

  • Gently grasp the film with forceps and pull it out of the beaker as a continuous "rope".

  • Wash the polyamide rope thoroughly with water and then with methanol to remove unreacted monomers and byproducts.

  • Dry the polyamide in a vacuum oven at 60°C.

Visualizing the Synthesis and Comparison Workflow

The following diagrams illustrate the logical workflow for comparing the effects of this compound and a linear alternative in polymer synthesis.

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_comparison Comparative Analysis start Select Acyl Chloride branched This compound (Branched) start->branched linear n-Nonanoyl Chloride (Linear) start->linear polymerization Polymerization (e.g., Polycondensation) branched->polymerization linear->polymerization poly_branched Branched Polymer polymerization->poly_branched from Isononanoyl Cl poly_linear Linear Polymer polymerization->poly_linear from n-Nonanoyl Cl structural Structural Analysis (NMR, FTIR) poly_branched->structural thermal Thermal Analysis (DSC, TGA) poly_branched->thermal mechanical Mechanical Testing (Tensile, DMA) poly_branched->mechanical morphological Morphological Analysis (XRD, SEM) poly_branched->morphological poly_linear->structural poly_linear->thermal poly_linear->mechanical poly_linear->morphological compare Compare Properties: - Crystallinity - Density - Tg, Tm - Mechanical Strength - Solubility structural->compare thermal->compare mechanical->compare morphological->compare

Caption: Comparative workflow for polymer synthesis and characterization.

Signaling Pathway of Free Radical Polymerization Initiation

This compound can be used to synthesize organic peroxides, which are common initiators in free radical polymerization.[3] The branched structure of the isononanoyl group can influence the decomposition kinetics of the peroxide and the reactivity of the resulting radicals.

G cluster_initiation Initiation cluster_propagation Propagation initiator Organic Peroxide (from this compound) radicals Isononanoyl Radicals (R-COO•) initiator->radicals Decomposition (Heat/UV) monomer Vinyl Monomer (M) radicals->monomer Addition monomer_radical Monomer Radical (R-M•) growing_chain Growing Polymer Chain (R-M_n•) monomer_radical->growing_chain Chain Growth

Caption: Free radical polymerization initiation using a peroxide derived from this compound.

Conclusion

References

The Efficacy of Isononanoyl Chloride in Agrochemical Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of isononanoyl chloride's role in the synthesis of fatty acid-based herbicides, with a comparative look at alternative production methods and herbicidal compounds.

This compound, a nine-carbon acyl chloride, serves as a reactive intermediate in the chemical industry. Within the agrochemical sector, its primary significance lies in its role as a precursor to nonanoic acid, also known as pelargonic acid. This fatty acid is the active ingredient in a class of broad-spectrum, non-selective contact herbicides. This guide provides a comprehensive comparison of the synthesis pathways involving this compound for the production of these herbicides, alongside alternative manufacturing routes and other fatty acid-based herbicidal options.

This compound and the Synthesis of Nonanoic Acid-Based Herbicides

This compound is primarily utilized to produce nonanoic acid, which is then typically converted to its ammonium salt, ammonium nonanoate, for herbicidal formulations.[1] The high reactivity of the acyl chloride group allows for straightforward hydrolysis to the corresponding carboxylic acid.

Synthesis of this compound

The industrial production of this compound from isononanoic acid can be achieved using various chlorinating agents. A common method involves the use of bis(trichloromethyl)carbonate, also known as triphosgene, in the presence of a catalyst.[2]

From this compound to Ammonium Nonanoate

The conversion of this compound to the active herbicidal ingredient, ammonium nonanoate, is a two-step process. First, this compound is hydrolyzed to yield nonanoic acid. Subsequently, the nonanoic acid is neutralized with ammonia to form ammonium nonanoate.

Comparative Analysis of Synthesis Routes for Nonanoic Acid

While the hydrolysis of this compound is a viable route to nonanoic acid, other industrial methods are more prevalent for large-scale production. The two primary alternative synthesis pathways are the ozonolysis of oleic acid and the hydroformylation of 1-octene followed by oxidation. A chemo-enzymatic process is also emerging as a more sustainable option.

Synthesis RouteKey ReactantsCatalyst/ReagentsTemperature (°C)PressureYieldPurityByproducts
Via this compound Isononanoic acid, Bis(trichloromethyl)carbonateOrganic amine (e.g., morpholine)20–150 °C[2]Atmospheric>90%[2]>99%[2]CO2, HCl
Ozonolysis of Oleic Acid Oleic acid, Ozone, Oxygen-20–120 °C[3]Atmospheric[3]~42% (for nonanoic acid)HighAzelaic acid, various other organic acids
Hydroformylation of 1-Octene & Oxidation 1-Octene, Syngas (CO, H2), OxygenRhodium-based catalyst (hydroformylation)~125 °C[4]125 bar[4]High (stepwise)HighBranched aldehydes and acids
Chemo-enzymatic Route Oleic acid, H2O2, NaClOLipase, Fe(NO3)3·9H2O, TEMPO50 °C[5]AtmosphericHigh (stepwise)HighVarious intermediates

Alternative Fatty Acid-Based Herbicides

Herbicides based on other fatty acids, such as caprylic acid (C8) and capric acid (C10), are also commercially available and function similarly to nonanoic acid-based products.[6] These herbicides are also non-selective, contact herbicides that disrupt plant cell membranes.

Active IngredientTypical Application RateEfficacyTarget Weeds
Ammonium Nonanoate (C9) 7.2 - 10.8 kg a.i./ha[7]Good to Excellent on broadleaf weeds (up to 98% control)[8]Broadleaf weeds, grasses, moss[9]
Caprylic Acid (C8) & Capric Acid (C10) 3-9% v/v solution[10]Good to Excellent, especially on young weeds[10]Annual and perennial broadleaf weeds and grasses[10]

Experimental Protocols

Synthesis of this compound from Isononanoic Acid

Materials:

  • Isononanoic acid

  • Bis(trichloromethyl)carbonate

  • Organic amine catalyst (e.g., morpholine)

  • Reaction vessel with stirring and temperature control

  • Distillation apparatus

Procedure:

  • Charge the reactor with isononanoic acid and bis(trichloromethyl)carbonate in a molar ratio of approximately 3:1 to 3:1.5.[2]

  • Add a catalytic amount of an organic amine (1-10% of the mass of isononanoic acid).[2]

  • Stir the mixture and heat to a temperature between 20-150 °C.[2]

  • Maintain the reaction for 20-150 minutes.[2]

  • After the reaction is complete, cool the mixture.

  • Purify the this compound by vacuum distillation.[2]

Synthesis of Ammonium Nonanoate from Nonanoic Acid

Materials:

  • Nonanoic acid

  • Ammonia solution (25-28%)

  • Deionized water

  • Reaction vessel with pH and temperature control

Procedure:

  • Add a portion of the nonanoic acid to the reactor.

  • Begin stirring and gradually add the ammonia solution, maintaining the reaction temperature.

  • Add water and the remaining nonanoic acid.

  • Continue to add ammonia solution until the pH of the system reaches approximately 8.[11]

  • The resulting solution is an aqueous formulation of ammonium nonanoate.

Mode of Action of Fatty Acid Herbicides

Fatty acid-based herbicides, including ammonium nonanoate, act as contact herbicides.[9] Their primary mode of action is the disruption of the plant cuticle, the waxy outer layer of the leaves. This leads to the disruption of cell membrane integrity, causing rapid water loss and desiccation of the plant tissue. This mechanism is non-selective and affects all plant species it comes into contact with.

Visualizing the Pathways

Synthesis_and_Mode_of_Action cluster_synthesis Synthesis Pathways for Nonanoic Acid-Based Herbicide cluster_alternatives Alternative Synthesis Routes for Nonanoic Acid cluster_moa Herbicidal Mode of Action Isononanoic_Acid Isononanoic Acid Isononanoyl_Chloride This compound Isononanoic_Acid->Isononanoyl_Chloride Chlorination (e.g., Triphosgene) Nonanoic_Acid Nonanoic Acid (Pelargonic Acid) Isononanoyl_Chloride->Nonanoic_Acid Hydrolysis Ammonium_Nonanoate Ammonium Nonanoate (Herbicide) Nonanoic_Acid->Ammonium_Nonanoate Neutralization (Ammonia) Oleic_Acid Oleic Acid Oleic_Acid->Nonanoic_Acid Ozonolysis or Chemo-enzymatic Oxidation Octene 1-Octene Octene->Nonanoic_Acid Hydroformylation & Oxidation Herbicide Ammonium Nonanoate Cuticle Plant Cuticle Herbicide->Cuticle Contact & Disruption Cell_Membrane Cell Membrane Cuticle->Cell_Membrane Increased Permeability Desiccation Cell Leakage & Desiccation Cell_Membrane->Desiccation Loss of Integrity

Caption: Synthesis pathways to the herbicide ammonium nonanoate and its mode of action on plants.

Experimental_Workflow cluster_INC_synthesis Synthesis of this compound cluster_AN_synthesis Synthesis of Ammonium Nonanoate start_INC 1. React Isononanoic Acid with Chlorinating Agent react_INC 2. Heat and Stir (20-150°C, 20-150 min) start_INC->react_INC cool_INC 3. Cool Reaction Mixture react_INC->cool_INC distill_INC 4. Vacuum Distillation cool_INC->distill_INC product_INC This compound distill_INC->product_INC start_AN 1. React Nonanoic Acid with Ammonia Solution neutralize_AN 2. Stir and Monitor pH (Target pH ~8) start_AN->neutralize_AN product_AN Ammonium Nonanoate Solution neutralize_AN->product_AN

Caption: General experimental workflow for the synthesis of this compound and ammonium nonanoate.

References

Safety Operating Guide

Proper Disposal of Isononanoyl Chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of reactive chemical intermediates like isononanoyl chloride are paramount. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring laboratory safety and regulatory compliance. Due to its hazardous nature, this compound must be managed as a regulated hazardous waste.

This compound, also known as 3,5,5-trimethylhexanoyl chloride, is a corrosive and highly reactive acyl chloride.[1][2] It reacts violently with water, including atmospheric moisture, to produce toxic and corrosive hydrogen chloride gas.[3] It is classified as a hazardous material for transport and requires strict adherence to disposal protocols to prevent harm to personnel and the environment.[4]

Key Safety and Hazard Information

Proper handling and disposal procedures are dictated by the inherent hazards of the material. The following table summarizes critical safety data for this compound.

Hazard CategoryDescriptionGHS CodesQuantitative Data
Acute Toxicity Fatal if inhaled. Toxic if swallowed or in contact with skin.H330, H301+H311[1]Oral LD50 (Rat): 1700 mg/kg[1][2]Inhalation LC50 (Rat): 0.24 mg/L/1 h[1]
Corrosivity Causes severe skin burns and eye damage. Corrosive to the respiratory tract. May be corrosive to metals.H314, EUH071, H290[1][5]N/A
Reactivity Reacts violently with water. Decomposes in contact with water to liberate toxic gases.EUH014[3]N/A
Sensitization May cause an allergic skin reaction.H317[1]N/A
Environmental Harmful to aquatic life with long-lasting effects.H412[1]N/A
Physical Hazard Flammable liquid and vapor.N/AFlash Point: 79°C - 95°C[2][5]

Experimental Protocol: Neutralization and Disposal

Disposing of this compound requires its conversion to a less hazardous substance through neutralization before collection by a certified hazardous waste handler. This procedure must be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1][3][5]

Materials:

  • This compound waste

  • A non-reactive, high-boiling point solvent (e.g., toluene or xylene)[3]

  • A dilute solution of a weak base (e.g., 5-10% sodium bicarbonate or sodium carbonate)

  • Three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen/argon inlet

  • Ice bath

  • Appropriately labeled hazardous waste container

Procedure:

  • Setup: In a chemical fume hood, place the three-neck flask in an ice bath to control the reaction temperature.

  • Solvent Addition: Add a suitable volume of a non-reactive solvent like toluene to the flask. The volume should be sufficient to ensure the mixture remains stirrable.

  • Inert Atmosphere: Begin stirring the solvent and purge the flask with an inert gas such as nitrogen or argon. This prevents the this compound from reacting with atmospheric moisture.[3][4]

  • Slow Addition of Acyl Chloride: Slowly and carefully add the this compound waste to the stirring solvent.

  • Preparation of Basic Solution: Fill the dropping funnel with the dilute sodium bicarbonate or sodium carbonate solution.

  • Neutralization: While stirring vigorously, add the basic solution dropwise to the this compound mixture.[3] Control the addition rate to manage the effervescence (CO2 evolution) and heat generation. Never add water or aqueous solutions directly to pure this compound. [3]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours to ensure the neutralization is complete.[3]

  • Waste Collection: Once the reaction has ceased, transfer the resulting mixture (containing isononanoic acid salts, residual solvent, and water) to a designated hazardous waste container.[3]

  • Container Labeling: The container must be sealed and clearly labeled with "Hazardous Waste," the full chemical names of all components, corresponding hazard pictograms (e.g., corrosive, toxic), the accumulation start date, and the responsible researcher's contact information.[6]

  • Final Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[1][3]

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Small Spills: Contain the spill using a dry, inert absorbent material such as sand, earth, or vermiculite.[3][5] Do not use water.[3] Carefully sweep or scoop the absorbed material into a labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the immediate area. Do not attempt to clean it up yourself. Contact your institution's EHS office or emergency response team immediately.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Figure 1. This compound Disposal Workflow start This compound Waste prep Prepare for Neutralization (in Fume Hood, with PPE) start->prep step1 1. Add Waste to Non-Reactive Solvent (e.g., Toluene) prep->step1 step2 2. Slowly Add Dilute Weak Base Dropwise (e.g., Sodium Bicarbonate) step1->step2 step3 3. Stir Until Reaction is Complete step2->step3 collect 4. Transfer Neutralized Mixture to Hazardous Waste Container step3->collect label_waste 5. Label Container Correctly: 'Hazardous Waste', Contents, Hazards, Date collect->label_waste end 6. Arrange for Pickup by EHS / Licensed Contractor label_waste->end

Figure 1. This compound Disposal Workflow

References

Essential Safety and Operational Guide for Handling Isononanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Isononanoyl chloride (CAS 36727-29-4), also known as 3,5,5-Trimethylhexanoyl chloride. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

This compound is a corrosive and reactive compound that demands careful handling.[1][2][3] It can cause severe skin burns and eye damage, and its vapors can be harmful if inhaled.[2][4][5] This substance is also reactive with water, releasing hydrochloric acid upon hydrolysis.[1][2]

Immediate Safety Information: Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting EN 166 or ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant splash risk.[6][7]Protects against severe eye irritation and corrosive damage from splashes.
Skin Protection Gloves: Chemical-resistant gloves (e.g., Neoprene or Nitrile). Inspect gloves before each use and dispose of them immediately after contact.[6] Protective Clothing: A flame-resistant lab coat (e.g., Nomex®), fully buttoned, worn over cotton clothing. Ensure all skin is covered.[5][6] Footwear: Closed-toe, closed-heel shoes that cover the entire foot are required.[6]Prevents skin contact, which can cause severe burns and irritation.[2][3][4]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3][5] If ventilation is insufficient, a NIOSH-approved respirator is required.[6][7][8]Protects against the inhalation of corrosive and harmful vapors.[1][2]
Operational Plan: Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a chemical fume hood is operational and accessible.

    • Verify that an eyewash station and safety shower are in close proximity and unobstructed.[5]

    • Assemble all necessary equipment and reagents before handling this compound.

    • Don all required personal protective equipment as specified in the table above.

  • Handling:

    • Conduct all manipulations of this compound within a certified chemical fume hood.[5]

    • Avoid contact with water and moisture, as it reacts to produce hydrochloric acid.[2] Store and handle under anhydrous conditions.[2]

    • Use compatible equipment made of corrosion-resistant materials.[4] Avoid contact with alkaline products.[1]

    • When transferring, do so carefully to avoid splashing. Use a closed system for transfers where possible.[4]

  • Post-Handling:

    • Tightly close the this compound container after use.

    • Decontaminate all equipment that has come into contact with the chemical.

    • Remove and wash contaminated clothing before reuse.[4][5]

    • Wash hands and face thoroughly after handling.[4][5]

Disposal Plan: Decontamination and Waste Management

Proper disposal of this compound and contaminated materials is crucial to prevent environmental harm and ensure safety.

  • Waste this compound:

    • Do not dispose of this compound down the drain.

    • Neutralize small quantities of waste this compound by slowly adding it to a stirred, cooled alkaline solution (e.g., sodium bicarbonate or calcium hydroxide solution) in a fume hood. This reaction is exothermic and will release gas, so proceed with caution.

    • The neutralized solution should be collected in a designated hazardous waste container.

  • Contaminated Materials:

    • Absorb spills with an inert, dry material such as sand or earth.[4] Do not use combustible materials like sawdust.

    • Collect the absorbed material and any contaminated items (e.g., gloves, paper towels) in a designated, sealed container for hazardous waste.

    • Dispose of all waste through a licensed waste disposal company, following all local, state, and federal regulations.[5]

  • Equipment Decontamination:

    • Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone) in a fume hood. Collect the rinse solvent as hazardous waste.

    • Subsequently, wash with soap and water.

Emergency First Aid Procedures

Immediate action is critical in the event of exposure to this compound.

Exposure RouteFirst Aid Instructions
Inhalation Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][4][5]
Skin Contact Immediately remove all contaminated clothing.[4][5] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][4][9] Seek immediate medical attention.[5]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do.[4][5] Seek immediate medical attention.[4][5]
Ingestion Do NOT induce vomiting.[4] Rinse the mouth with water.[4] Seek immediate medical attention.[4][5]

Visual Workflow for Safe Handling

The following diagram illustrates the key procedural steps for the safe handling of this compound.

G prep Preparation - Verify Fume Hood & Safety Showers - Assemble Equipment - Don PPE handling Handling - Work in Fume Hood - Avoid Water/Moisture - Use Compatible Materials prep->handling Proceed When Ready post_handling Post-Handling - Seal Container - Decontaminate Equipment - Remove Contaminated Clothing handling->post_handling After Experiment emergency Emergency Response - Inhalation: Fresh Air - Skin/Eye Contact: Flush with Water - Ingestion: Do Not Induce Vomiting - Seek Immediate Medical Attention handling->emergency In Case of Exposure disposal Disposal - Neutralize Waste Chemical - Collect Contaminated Materials - Dispose via Licensed Service post_handling->disposal Final Step

Caption: Workflow for Safe Handling of this compound.

References

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